Copper dimethyldithiocarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020345 | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
| Record name | Copper(II) dimethyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-29-1 | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(dimethyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPPER DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Copper Dimethyldithiocarbamate: A Technical Guide to Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), a coordination complex of copper with the dimethyldithiocarbamate ligand, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its preparation and analysis are presented, along with a comprehensive summary of its spectral and structural data. Furthermore, the guide elucidates the key signaling pathways targeted by Cu(DDC)₂, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
Copper is an essential trace element vital for various physiological processes. However, elevated copper levels have been observed in numerous types of cancer cells, presenting a unique therapeutic window.[1] Dithiocarbamates are a class of sulfur-containing organic compounds known for their metal-chelating properties.[2] The complex formed between copper and dimethyldithiocarbamate, Cu(DDC)₂, has emerged as a promising anticancer agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the proteasome, a critical cellular machinery for protein degradation, thereby inducing proteotoxic stress and subsequent cancer cell death. This guide serves as a comprehensive resource for the synthesis and detailed characterization of this important compound.
Synthesis of Copper Dimethyldithiocarbamate
The synthesis of this compound is typically achieved through a straightforward precipitation reaction between a soluble copper(II) salt and a salt of dimethyldithiocarbamic acid.[3]
Experimental Protocol
Materials:
-
Sodium dimethyldithiocarbamate (NaS₂CN(CH₃)₂)
-
Copper(II) chloride (CuCl₂) or Copper(II) sulfate (B86663) (CuSO₄)
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of sodium dimethyldithiocarbamate by dissolving a specific molar amount in deionized water.
-
In a separate beaker, prepare a solution of a copper(II) salt (e.g., CuCl₂) with half the molar amount of the sodium dimethyldithiocarbamate in deionized water.
-
-
Reaction:
-
Slowly add the copper(II) salt solution to the sodium dimethyldithiocarbamate solution with constant stirring.
-
A dark brown precipitate of this compound will form immediately.[3]
-
-
Isolation and Purification:
-
Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Further wash the precipitate with a small amount of cold ethanol or methanol to remove organic impurities.
-
-
Drying:
-
Dry the purified this compound precipitate in a desiccator under vacuum or in a low-temperature oven.
-
Expected Yield:
The reaction typically proceeds with a high yield, often exceeding 90%.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Characterization
A thorough characterization of Cu(DDC)₂ is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The intense brown color of Cu(DDC)₂ is due to a strong ligand-to-metal charge transfer (LMCT) band in the visible region.[3]
| Parameter | Value (for Copper Diethyldithiocarbamate) | Reference |
| λmax | ~435 nm | [3] |
| Molar Absorptivity (ε) | ~13,000 dm³ mol⁻¹ cm⁻¹ | [3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the complex. The coordination of the dithiocarbamate (B8719985) ligand to the copper ion results in characteristic shifts in the vibrational frequencies.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
| ν(C-N) | 1450 - 1550 | [4] |
| ν(C-S) | 950 - 1050 | [4] |
| ν(Cu-S) | 300 - 450 | [4] |
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for determining the crystal structure of a compound. Copper(II) dithiocarbamate complexes can exist as either monomers with a distorted square planar geometry or as dimers in the solid state.[3] For the closely related copper(II) diethyldithiocarbamate, the crystal structure has been determined.
| Parameter | Value (for Copper Diethyldithiocarbamate) | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
Mechanism of Anticancer Activity
The anticancer activity of this compound is primarily attributed to its ability to induce proteotoxic stress within cancer cells. This is achieved through the inhibition of the p97-NPL4 pathway, a critical component of the ubiquitin-proteasome system.[2][6]
Inhibition of the p97-NPL4 Pathway
The p97-NPL4 complex is an essential cellular machine that recognizes and processes ubiquitinated proteins, targeting them for degradation by the proteasome. Cu(DDC)₂ has been shown to cause the aggregation of NPL4, thereby inhibiting the function of the entire p97-NPL4 complex.[2][6] This inhibition leads to the accumulation of misfolded and polyubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR).[2] The sustained cellular stress ultimately culminates in apoptotic cell death.
Caption: Inhibition of the p97-NPL4 pathway by Cu(DDC)₂.
Activation of MAPK Pathway and ROS Generation
In addition to proteasome inhibition, the anticancer effects of copper dithiocarbamate complexes have been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38.[7][8] This pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the redox activity of the copper center in Cu(DDC)₂ can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and contribute to cancer cell death.[7]
Caption: Induction of apoptosis via MAPK activation and ROS generation.
Conclusion
This compound is a compound of significant interest in the field of anticancer drug development. Its straightforward synthesis, well-defined physicochemical properties, and potent, targeted mechanism of action make it a compelling candidate for further investigation. This technical guide provides a foundational understanding for researchers and professionals, facilitating continued exploration and development of this promising therapeutic agent.
References
- 1. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Copper Dimethyldithiocarbamate
Introduction
Copper (II) dimethyldithiocarbamate (B2753861) (CDDC), a coordination complex with the chemical formula C₆H₁₂CuN₂S₄, has garnered significant attention in various scientific and industrial fields.[1] Its applications range from being an ultra-accelerator in rubber vulcanization to a potential therapeutic agent in drug development, particularly in oncology.[2] Recent research has highlighted its promising anticancer activities, spurring a deeper investigation into its mechanism of action and physicochemical characteristics.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of Copper dimethyldithiocarbamate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological signaling pathways relevant to drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | References |
| Molecular Formula | C₆H₁₂CuN₂S₄ | [1] |
| Molecular Weight | 303.98 g/mol | [4] |
| Appearance | Orange to amber to dark red or dark brown powder/crystals. | [4] |
| Melting Point | Decomposes at approximately 260 °C. | [4] |
| Density | 1.75 g/cm³ | [4] |
| Solubility | Insoluble in water. Soluble in acetone (B3395972) and toluene (B28343). | [4] |
| Vapor Pressure | < 0.1 mm Hg @ 25°C | [4] |
| CAS Number | 137-29-1 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard experimental protocols.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of a soluble copper (II) salt with sodium dimethyldithiocarbamate.
Materials:
-
Copper (II) chloride (CuCl₂)
-
Sodium dimethyldithiocarbamate
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium dimethyldithiocarbamate.
-
In a separate beaker, prepare an aqueous solution of Copper (II) chloride.
-
While stirring, add the Copper (II) chloride solution dropwise to the sodium dimethyldithiocarbamate solution.
-
An immediate formation of a brown precipitate of this compound will be observed.[5]
-
Continue stirring the mixture for approximately 10 minutes at room temperature to ensure the reaction goes to completion.[5]
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Further wash the precipitate with a small amount of cold methanol or ethanol to aid in drying.
-
Dry the final product in a desiccator under vacuum.
An alternative synthetic route involves the oxidative addition of thiuram disulfides to copper metal.[6]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a valuable technique for the characterization and quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda 2 or equivalent)[7]
Procedure:
-
Prepare a standard stock solution of this compound in a suitable organic solvent, such as toluene or chloroform.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Measure the absorbance of each standard solution using the UV-Vis spectrophotometer.
-
The absorption spectrum of this compound typically exhibits a prominent peak (λmax) at approximately 435-450 nm.[8][9]
-
A reagent blank containing only the solvent should be used for baseline correction.
-
Construct a calibration curve by plotting absorbance versus concentration. This can then be used to determine the concentration of unknown samples.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the dithiocarbamate (B8719985) ligand to the copper center.
Instrumentation:
Procedure:
-
Prepare the solid sample, typically by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the infrared spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic vibrational modes of dithiocarbamate complexes. Key informative stretching modes include:[11]
-
ν(C-N): Found in the region of 1450-1550 cm⁻¹. This band's position provides insight into the double-bond character of the C-N bond.
-
ν(C-S): Observed in the 950-1050 cm⁻¹ region.
-
ν(M-S): The metal-sulfur stretching vibration appears in the lower frequency region, typically between 400-450 cm⁻¹.[11]
-
Mandatory Visualizations
The following diagrams illustrate key experimental and biological pathways involving this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Mechanism of Action and Signaling Pathways in Drug Development
In the context of cancer therapy, this compound (often referred to as CuET when derived from the drug Disulfiram) exhibits its cytotoxic effects through multiple mechanisms.[12][13] Its primary mode of action involves the inhibition of the ubiquitin-proteasome system, which is critical for protein homeostasis in cancer cells.[12]
Caption: Anticancer signaling pathways modulated by this compound.
The anticancer activity of this compound is attributed to several key molecular events:
-
Proteasome Inhibition: Unlike some clinically used proteasome inhibitors, the copper complex is thought to target the 19S regulatory particle of the proteasome. Specifically, it has been suggested to inhibit the JAMM domain metalloisopeptidase, which is essential for processing ubiquitinated proteins before their degradation.[14]
-
p97-NPL4 Pathway Immobilization: The complex targets the p97-NPL4 pathway, which is crucial for protein homeostasis by participating in the ubiquitin-proteasome system.[15] Impairment of this pathway leads to the accumulation of misfolded proteins, DNA damage, and enhanced immune activation.[15]
-
NF-κB Signaling Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[12]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell growth and survival. Activation of certain branches of this pathway by the copper complex can lead to the induction of apoptosis.[12]
-
Induction of Oxidative Stress: The formation of the complex can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[12]
These multifaceted mechanisms disrupt critical cancer pathways, including angiogenesis and hypoxia signaling, ultimately leading to apoptosis and autophagy in cancer cells.[15] This broad spectrum of activity makes this compound a compound of significant interest for further research and development in oncology.
References
- 1. This compound | C6H12CuN2S4 | CID 472181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper(II) Dimethyldithiocarbamate | 137-29-1 [chemicalbook.com]
- 3. CN114773244A - Method for preparing copper diethyldithiocarbamate from acidic copper-containing etching waste liquid - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 6. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond | MDPI [mdpi.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diethyldithiocarbamate-copper nanocomplex reinforces disulfiram chemotherapeutic efficacy through light-triggered nuclear targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
Copper Dimethyldithiocarbamate: A Technical Guide to its Anticancer Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the repurposed drug Disulfiram, has emerged as a promising anticancer agent with a multi-faceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways and cellular processes targeted by Cu(DDC)₂ in cancer cells. Key mechanisms include potent inhibition of the ubiquitin-proteasome system, induction of severe oxidative stress leading to apoptosis, and suppression of the pro-survival NF-κB signaling pathway. Recent evidence also points to its ability to modulate the tumor microenvironment, enhancing anti-tumor immunity. This guide consolidates quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its core mechanisms to facilitate further research and drug development efforts.
Core Mechanisms of Action
The anticancer activity of copper dimethyldithiocarbamate is not attributed to a single mode of action but rather to a synergistic disruption of several critical cellular pathways essential for cancer cell survival and proliferation.
Formation of the Active Complex
Disulfiram (DSF), an approved drug for the treatment of alcoholism, is a prodrug that undergoes rapid metabolic conversion to diethyldithiocarbamate (B1195824) (DDC) in the body.[1][2] DDC readily chelates with divalent metal ions, particularly copper (Cu²⁺), to form the stable, lipophilic complex bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), also known as CuET.[3][4] This complex is considered the primary active anticancer agent.[3][5] Cancer cells often exhibit elevated copper levels, which may contribute to the selective targeting of these cells by DDC.[3][6]
Proteasome Inhibition
A primary mechanism of Cu(DDC)₂ is the potent inhibition of the ubiquitin-proteasome system (UPS).[1][7] The UPS is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, including key regulators of the cell cycle and apoptosis.[8] Inhibition of the proteasome leads to the accumulation of misfolded and poly-ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis.[9][10]
Unlike the clinically approved proteasome inhibitor bortezomib, which primarily targets the 20S catalytic core of the proteasome, Cu(DDC)₂ is believed to inhibit the 19S regulatory particle.[1][2] Specifically, Cu(DDC)₂ has been shown to target NPL4, an adaptor protein of the p97 segregase pathway, which is essential for processing ubiquitinated proteins, leading to their aggregation and triggering cell death.[5][11]
Induction of Oxidative Stress and Apoptosis
Cu(DDC)₂ is a potent inducer of reactive oxygen species (ROS) in cancer cells.[5][12] The generation of ROS can occur through redox cycling of the copper ion within the complex.[13][14] This surge in intracellular ROS overwhelms the cellular antioxidant capacity, leading to significant oxidative stress. The consequences of this include:
-
DNA Damage: ROS can directly damage DNA, leading to strand breaks and genomic instability.[9]
-
Mitochondrial Dysfunction: Oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8]
-
Activation of Apoptotic Pathways: The combination of proteotoxic stress and oxidative damage activates intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[10][12][15]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in cancer by promoting cell survival, proliferation, inflammation, and angiogenesis.[16] In many cancer cells, the NF-κB pathway is constitutively active, contributing to chemoresistance.[17] Cu(DDC)₂ effectively inhibits the NF-κB pathway.[9][12] This is mechanistically linked to proteasome inhibition, as the degradation of the NF-κB inhibitor, IκBα, is a proteasome-dependent process.[18] By preventing IκBα degradation, Cu(DDC)₂ sequesters NF-κB in the cytoplasm, blocking its pro-survival signaling.[4]
Immunomodulation of the Tumor Microenvironment
Emerging research indicates that Cu(DDC)₂ can also modulate the tumor microenvironment (TME). Studies in colorectal cancer models have shown that CuET can convert immunologically "cold" tumors into "hot" tumors by increasing the infiltration of cytotoxic T lymphocytes and Natural Killer (NK) cells.[19][20] This effect is mediated, in part, through the upregulation of the NKG2D activating receptor on immune cells and its corresponding ligands on tumor cells, enhancing immune-mediated tumor cell recognition and killing.[19][20]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of copper dithiocarbamate (B8719985) complexes in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | DDC-Cu | < 200 | [12] |
| MDA-MB-231PAC10 | Paclitaxel-Resistant TNBC | DDC-Cu | < 200 | [12] |
| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | Cu(DDC)₂ Nanoparticles | 500 | |
| MCF-7 | Breast Cancer | Disulfiram/Copper | ~200-500 | [17] |
| T47D | Breast Cancer | Disulfiram/Copper | ~200-500 | [17] |
| HepG2 | Hepatocellular Carcinoma | DpdtpA | 1300 ± 300 | [14][21] |
| Bel-7402 | Hepatocellular Carcinoma | DpdtpA | 2500 ± 600 | [14][21] |
Note: DpdtpA is a dithiocarbamate derivative, and its activity was attenuated by the presence of copper in this specific study.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cu(DDC)₂.
Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of total cellular protein content.[11]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Cu(DDC)₂ stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-565 nm)
Procedure:
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][7]
-
Compound Treatment: Prepare serial dilutions of Cu(DDC)₂ in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium. Incubate the plate at 4°C for 1 hour.[3][13]
-
Washing: Carefully discard the supernatant. Wash the plates five times with ~200 µL/well of 1% acetic acid to remove excess TCA and medium components. Air dry the plates completely.[3][13]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][13]
-
Removal of Unbound Dye: Quickly wash the wells four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[3][13]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background OD (medium-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[7]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
Materials:
-
Flow cytometry tubes
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Cu(DDC)₂ at desired concentrations and for a specific duration to induce apoptosis. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. Gently vortex.[1][6]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1][22]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.[1][5]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Measurement of Intracellular ROS: DCFH-DA Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12]
Materials:
-
Adherent or suspension cells
-
DCFH-DA stock solution (e.g., 10-20 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or flow cytometer (Ex/Em: ~495/529 nm)
Procedure:
-
Cell Preparation: Seed adherent cells in a multi-well plate to achieve 70-90% confluency. For suspension cells, prepare a suspension of ~1 x 10⁶ cells/mL.[12][19]
-
Compound Treatment: Treat cells with Cu(DDC)₂ at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
DCFH-DA Loading: Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium.[12] Remove the treatment medium, wash cells once with medium, and add the DCFH-DA working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or medium to remove excess probe.[9][12]
-
Measurement:
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Calculate the fold change in ROS production relative to the untreated control.[23]
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate.[24]
Materials:
-
Cell lysate or purified proteasome
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (positive control, e.g., MG132)
-
96-well black plate
-
Fluorescence plate reader (Ex/Em: ~360/460 nm for AMC)
Procedure:
-
Lysate Preparation: Treat cells with Cu(DDC)₂, then harvest and lyse them in a suitable non-denaturing buffer. Determine the protein concentration of the supernatant.[17]
-
Reaction Setup: In a 96-well black plate, add cell lysate (e.g., 10-20 µg of protein) to each well. Bring the volume up with Proteasome Assay Buffer.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).[17]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.[17]
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of proteasome inhibition by comparing the reaction rates of Cu(DDC)₂-treated samples to the vehicle control.
Western Blot for Ubiquitinated Proteins and IκBα
This technique is used to visualize the accumulation of ubiquitinated proteins and the stabilization of IκBα, both hallmarks of proteasome inhibition.[15][25]
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ubiquitin, anti-IκBα, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with Cu(DDC)₂ for various time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[26] Quantify protein concentration.
-
SDS-PAGE: Denature protein lysates (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin or anti-IκBα) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system. A smear at high molecular weights indicates an accumulation of poly-ubiquitinated proteins. An increase in the IκBα band intensity indicates its stabilization.[15][18] Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways of this compound.
Caption: Formation and cellular uptake of the active Cu(DDC)₂ complex.
Caption: Cu(DDC)₂ inhibits the proteasome, causing proteotoxic stress.
Caption: ROS generation by Cu(DDC)₂ leads to oxidative stress and apoptosis.
Caption: Cu(DDC)₂ inhibits NF-κB signaling by preventing IκBα degradation.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. benchchem.com [benchchem.com]
- 4. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.com [arigobio.com]
- 10. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 17. ubpbio.com [ubpbio.com]
- 18. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 26. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Copper Dimethyldithiocarbamate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and related copper dithiocarbamate (B8719985) complexes have emerged as a compelling class of compounds with a broad spectrum of biological activities.[1][2] Initially explored for their applications in materials science, their potent anticancer and antimicrobial properties have garnered significant attention in the biomedical field.[1][3][4] This technical guide provides an in-depth overview of the biological activity of these complexes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
The anticancer properties of copper dithiocarbamate complexes are a major area of investigation. These compounds have demonstrated significant cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[5][6][7] The primary mechanisms underlying their anticancer effects are believed to be the inhibition of the proteasome and the induction of reactive oxygen species (ROS), leading to apoptotic cell death.[2][8][9][10]
Quantitative Anticancer Efficacy
The in vitro cytotoxic activity of copper dimethyldithiocarbamate complexes is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values of Cu(DDC)₂ and related complexes against various cancer cell lines.
| Compound/Complex | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂) | MV-4-11 (Human AML) | 24 | Not specified | [8] |
| Copper diethyldithiocarbamate (Cu(DDC)₂) | MV-4-11 (Human AML) | 72 | Not specified | [8] |
| Copper diethyldithiocarbamate (Cu(DDC)₂) | U251 MG (Human glioblastoma) | 72 | 0.384 | [11] |
| Copper diethyldithiocarbamate (Cu(DDC)₂) | F98 (Rat glioma) | 72 | 0.417 | [11] |
| Copper diethyldithiocarbamate (DDC-Cu) | MDA-MB-231 (Human breast cancer) | 72 | < 0.2 | [5] |
| Copper diethyldithiocarbamate (DDC-Cu) | MDA-MB-231PAC10 (Paclitaxel-resistant breast cancer) | 72 | < 0.2 | [5] |
| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | SW480 (Human colon cancer) | 72 | 3.9 ± 0.2 | [12] |
| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | SW620 (Metastatic colon cancer) | 72 | 3.0 ± 0.1 | [12] |
| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | PC3 (Human prostate cancer) | 72 | 4.3 ± 0.2 | [12] |
Signaling Pathways in Anticancer Activity
The anticancer mechanism of Cu(DDC)₂ is multifaceted, primarily targeting the ubiquitin-proteasome system and inducing oxidative stress.
Signaling Pathway of Cu(DDC)₂ Anticancer Activity
Antimicrobial Activity
Copper dithiocarbamate complexes also exhibit potent activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15] The antimicrobial action is believed to involve the disruption of cellular processes through copper-mediated toxicity and inhibition of essential enzymes.[15]
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents MIC values for copper dithiocarbamate complexes against various microbial strains.
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Diethyldithiocarbamate (DDC) | S. epidermidis ATCC 35984 | 64 | [13] |
| DDC + Cu²⁺ | S. epidermidis ATCC 35984 | 1 | [13] |
| Diethyldithiocarbamate (DDC) | S. aureus (MRSA) Mu50 | 32-128 | [13] |
| DDC + Cu²⁺ | S. aureus (MRSA) Mu50 | 0.5 | [13] |
| Diethyldithiocarbamate (DDC) | S. aureus (MRSA) 2 | 32-128 | [13] |
| DDC + Cu²⁺ | S. aureus (MRSA) 2 | 0.5 | [13] |
| [Cu(anidtc)₂] | Fungi and Bacteria | 0.03 - 0.05 | [14] |
| Copper(I) formamidine (B1211174) dithiocarbamate-phosphine complexes | Gram-negative bacteria | Moderate activity | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of this compound complexes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
This compound complex solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[19][21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
MTT Assay Workflow
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Annexin V/PI staining is a widely used method for detecting apoptosis by flow cytometry.[22][23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with the this compound complex
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound complex for the desired time to induce apoptosis. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Annexin V/PI Staining Workflow
Conclusion
This compound complexes represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. Their mechanisms of action, centered on proteasome inhibition and ROS induction, offer potential advantages in overcoming drug resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of these versatile compounds. Continued investigation into their in vivo efficacy, safety profiles, and formulation development will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Co-delivery of a tumor microenvironment-responsive disulfiram prodrug and CuO 2 nanoparticles for efficient cancer treatment - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00004D [pubs.rsc.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, chemical characterization and cancer cell growth-inhibitory activities of Cu(ii) and Ru(iii) aliphatic and aromatic dithiocarbamato complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]
- 16. Pseudo-Tetrahedral Copper(I) Symmetrical Formamidine Dithiocarbamate-Phosphine Complexes: Antibacterial, Antioxidant and Pharmacokinetics Studies | MDPI [mdpi.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
In Vitro Cytotoxicity of Copper Dimethyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper (II) dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), and its closely related analogues such as copper (II) diethyldithiocarbamate (B1195824) (CuET), are organometallic compounds that have garnered significant interest for their potent in vitro cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of these copper dithiocarbamate (B8719985) complexes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The primary mechanisms of action involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of the proteasome, and subsequent triggering of apoptotic cell death. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of copper dithiocarbamates.
Introduction
Dithiocarbamates are a class of metal-chelating compounds that have found diverse applications in medicine and industry. When complexed with copper, their biological activity is significantly enhanced, leading to potent anticancer effects.[1] These complexes, including Cu(DDC)₂, are thought to exploit the elevated copper levels often found in tumor cells to selectively induce cytotoxicity.[2] The lipophilic nature of these complexes facilitates their diffusion across cellular membranes, where they can exert their effects on various intracellular targets. This guide will summarize the key findings related to the in vitro cytotoxicity of copper dimethyldithiocarbamate and its analogues, providing a foundation for further research and development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of copper dithiocarbamate complexes has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values for copper diethyldithiocarbamate (CuET), a well-studied analogue of Cu(DDC)₂.
Table 1: IC50 Values of Copper Diethyldithiocarbamate (CuET) in Colorectal Cancer Cell Lines [3][4]
| Cell Line | Description | IC50 (nM) |
| MC-38 | Murine colorectal cancer, MSI/MMR-d | 45.4 |
| CT-26 | Murine colorectal cancer, MSS/MMR-p | 68.2 |
| HCT116 (parental) | Human colorectal cancer, KRASG13D/KRASWT | 54.8 |
| HCT116 (WT) | Human colorectal cancer, KRASWT/KRASKO | 54.0 |
| HCT116 (KRASG13D) | Human colorectal cancer, KRASG13D/KRASKO | 48.3 |
Table 2: IC50 Values of Copper Diethyldithiocarbamate (DDC-Cu) in Triple-Negative Breast Cancer Cell Lines [5]
| Cell Line | Description | IC50 (nM) |
| MDA-MB-231 | Human triple-negative breast cancer | < 200 |
| MDA-MB-231PAC10 | Paclitaxel-resistant MDA-MB-231 | < 200 |
MSI: Microsatellite Instability; MMR-d: Mismatch Repair Deficient; MSS: Microsatellite Stable; MMR-p: Mismatch Repair Proficient
Core Mechanisms of Action
The in vitro cytotoxicity of this compound is primarily attributed to a multi-faceted mechanism involving the generation of reactive oxygen species, inhibition of the proteasome, and induction of apoptosis.
Generation of Reactive Oxygen Species (ROS)
Copper dithiocarbamate complexes are potent inducers of oxidative stress within cancer cells.[5] This is achieved through the catalytic generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. The accumulation of ROS disrupts the cellular redox balance, leading to damage of vital macromolecules including DNA, proteins, and lipids, ultimately triggering cell death pathways.[6][7]
Proteasome Inhibition
The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and survival. Copper dithiocarbamates have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[2][8] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[9]
Induction of Apoptosis
The culmination of ROS generation and proteasome inhibition is the induction of programmed cell death, or apoptosis.[10] Copper dithiocarbamates activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12] This is characterized by events such as caspase activation, DNA fragmentation, and the formation of apoptotic bodies.
Signaling Pathways
The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: Overview of Copper Dithiocarbamate's cytotoxic mechanism.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in promoting cancer cell survival and proliferation. Copper complexes have been shown to inhibit the NF-κB signaling pathway.[13][14] By inhibiting the proteasome, copper dithiocarbamates prevent the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.
Caption: Inhibition of the NF-κB signaling pathway.
ROS-Induced Apoptotic Pathway
The excessive generation of ROS by copper dithiocarbamates triggers the intrinsic apoptotic pathway. ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[12]
Caption: ROS-mediated intrinsic apoptotic pathway.
Experimental Protocols
Standardized assays are essential for the reliable evaluation of the in vitro cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cu(DDC)₂ and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with Cu(DDC)₂ for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.
DCFDA Assay for Intracellular ROS
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Caption: Workflow for the DCFDA intracellular ROS assay.
Protocol:
-
Culture cells to the desired confluence.
-
Load the cells with DCFDA (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess DCFDA probe.
-
Treat the cells with Cu(DDC)₂.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Conclusion
This compound and its analogues exhibit potent in vitro cytotoxicity against a variety of cancer cell lines. Their mechanism of action, centered on ROS generation, proteasome inhibition, and apoptosis induction, presents a compelling rationale for their further investigation as potential anticancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this promising class of compounds. Further research is warranted to explore their in vivo efficacy, safety profile, and potential for combination therapies.
References
- 1. scispace.com [scispace.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis [frontiersin.org]
- 5. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond [mdpi.com]
- 9. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Copper Dimethyldithiocarbamate: A Technical Guide to its Function as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the FDA-approved drug Disulfiram when complexed with copper, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth examination of Cu(DDC)₂ as a proteasome inhibitor. It details its unique mechanism targeting the p97/VCP-NPL4 pathway, downstream cellular consequences including the induction of proteotoxic stress and apoptosis, and its influence on critical signaling pathways such as Nrf2 and NF-κB. This document synthesizes quantitative data from multiple studies, outlines key experimental protocols for its evaluation, and employs detailed visualizations to illustrate complex biological processes, offering a comprehensive resource for professionals in oncology and drug development.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in regulating cellular processes such as cell cycle progression, signal transduction, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While drugs like Bortezomib, which target the 20S catalytic core of the proteasome, have seen clinical success, they are hampered by issues of toxicity and drug resistance.
Copper dimethyldithiocarbamate (Cu(DDC)₂), also referred to as CuET, presents a promising alternative. Formed from the reaction of copper with dimethyldithiocarbamate, a metabolite of Disulfiram, this complex exhibits potent cytotoxicity against a wide range of cancer cells.[1][2] Its anti-cancer activity is primarily attributed to its ability to inhibit the proteasome through a mechanism distinct from clinically approved inhibitors.[3] Cu(DDC)₂ targets the ubiquitin-dependent protein segregase p97/VCP and the 19S regulatory particle, leading to the accumulation of ubiquitinated, misfolded proteins and inducing a state of irreversible proteotoxic stress that culminates in apoptosis.[4][5][6] This guide delves into the core mechanisms, quantitative effects, and experimental evaluation of Cu(DDC)₂.
Mechanism of Proteasome Inhibition
Unlike first-generation proteasome inhibitors that target the chymotrypsin-like activity of the 20S catalytic subunit, Cu(DDC)₂ exerts its effect further upstream in the protein degradation pathway.
-
Primary Target: The p97-NPL4 Complex: The primary molecular target of Cu(DDC)₂ has been identified as the p97-NPL4-UFD1 complex.[4][6][7] p97, also known as Valosin-Containing Protein (VCP), is an AAA+ ATPase that functions as a segregase.[8][9] It utilizes the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum (ER), or from protein complexes, preparing them for degradation by the proteasome.[9][10] Cu(DDC)₂ binds to and inhibits the p97-NPL4 complex, causing it to stall and aggregate, effectively blocking the processing of ubiquitinated substrates.[4][6]
-
19S Regulatory Particle Inhibition: There is also evidence to suggest that dithiocarbamate-copper complexes can inhibit the 19S regulatory particle of the proteasome.[3] Specifically, the JAMM domain of the POH1 subunit within the 19S lid has been proposed as a target, which would impair the deubiquitination of substrates prior to their entry into the 20S core.[3]
-
Consequences of Inhibition: This inhibition leads to a massive build-up of polyubiquitinated proteins throughout the cell, triggering the Unfolded Protein Response (UPR) and severe endoplasmic reticulum (ER) stress.[4][5] The resulting proteotoxic stress overwhelms the cell's coping mechanisms, initiating apoptotic cell death.[5]
Caption: Mechanism of Cu(DDC)₂-mediated proteasome inhibition.
Affected Signaling Pathways
Proteasome inhibition by Cu(DDC)₂ initiates a cascade of downstream signaling events, profoundly impacting cell survival and stress response pathways.
Induction of Apoptosis
The accumulation of misfolded proteins and the ensuing proteotoxic stress are potent triggers for apoptosis. The mechanism involves:
-
Increased Oxidative Stress: The Cu(DDC)₂ complex can increase the production of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[7]
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[7][11] Some studies also show activation of caspase-8.[7] Activated caspase-3 cleaves essential cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Apoptotic signaling cascade induced by Cu(DDC)₂.
Nrf2 Pathway Activation
The transcription factor Nrf2 (NF-E2-related factor 2) is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is targeted for proteasomal degradation by its repressor, Keap1.
Proteasome inhibition by Cu(DDC)₂ prevents the degradation of Nrf2.[12][13] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][14] This leads to the upregulation of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13][15] While this is initially a pro-survival response, the overwhelming proteotoxic stress induced by Cu(DDC)₂ typically overrides these protective effects in cancer cells.
Caption: Nrf2 pathway activation by Cu(DDC)₂ via proteasome inhibition.
Modulation of the NF-κB Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. Upon stimulation, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to enter the nucleus and activate target gene expression.
The effect of copper and its complexes on the NF-κB pathway is complex.
-
Inhibition: Some studies report that elevated intracellular copper can inhibit the NF-κB pathway by preventing the activation of the upstream IκB kinase (IKK) complex, thereby blocking IκBα degradation.[16] Proteasome inhibition by Cu(DDC)₂ would directly block the final step of IκBα degradation, leading to NF-κB inhibition.[6]
-
Activation: Conversely, other reports suggest that hypercupremic conditions can lead to NF-κB activation in vivo through oxidative stress.[17]
Given that proteasome inhibition is a primary mechanism of Cu(DDC)₂, it is most likely that its dominant effect on the canonical NF-κB pathway is inhibitory.
Quantitative Data
The potency of Cu(DDC)₂ varies across different cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Cytotoxicity of Copper Dithiocarbamate (B8719985) Complexes (IC₅₀ Values)
| Compound | Cell Line | Assay Duration | IC₅₀ Value | Reference |
| Cu(DDC)₂ | MV-4-11 (Leukemia) | 24 h | ~150 nM | [18] |
| Cu(DDC)₂ | MV-4-11 (Leukemia) | 72 h | ~100 nM | [18] |
| DSF + Cu(II) | MCF-7 (Breast Cancer) | Not Specified | < 1 µM | [2] |
| DSF + Cu(II) | T47D (Breast Cancer) | Not Specified | < 1 µM | [2] |
| Cu(PDTC)₂ | MDA-MB-231 (Breast Cancer) | Not Specified | Potent Inhibition | [19][20] |
| Cu(PDTC)₂ | LNCaP (Prostate Cancer) | Not Specified | Potent Inhibition | [20][21] |
Note: PDTC (Pyrrolidine dithiocarbamate) is a close analogue of DDC. IC₅₀ values can vary significantly based on experimental conditions, such as cell density and medium composition.
Table 2: Effect on Proteasome Activity
| Compound | System | Activity Measured | Effect | Reference |
| DSF-Cu Complex | Purified 20S/26S Proteasome | Chymotrypsin-like | Inhibition | [19][20] |
| Cu(DDC)₂ | MV-4-11 Cells | Proteasome Activity Assay | Dose-dependent inhibition | [18] |
| Cu(PDTC)₂ | MDA-MB-231 Cells | Chymotrypsin-like | Inhibition | [19][20] |
| Cu(II) ions | Isolated 20S Proteasome | All 3 peptidase activities | Inhibition (µM range) | [22] |
Key Experimental Protocols
Evaluating the activity of Cu(DDC)₂ requires a set of standard biochemical and cell-based assays.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: Treat cells with Cu(DDC)₂ for the desired time. Harvest and lyse cells in a non-denaturing lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add 20-50 µg of cell lysate to an assay buffer containing the fluorogenic proteasome substrate Suc-LLVY-AMC.
-
Measurement: Incubate at 37°C and measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a plate reader.
-
Analysis: Calculate the rate of substrate cleavage. The activity in treated samples is typically expressed as a percentage relative to an untreated or vehicle-treated control.
Western Blot for Ubiquitinated Proteins
This method visualizes the accumulation of proteins targeted for degradation.
-
Sample Preparation: Treat cells with Cu(DDC)₂. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).
-
SDS-PAGE: Separate 30-50 µg of protein lysate on a 4-15% gradient SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A smear or ladder of high-molecular-weight bands in the lanes of Cu(DDC)₂-treated samples indicates the accumulation of polyubiquitinated proteins.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with Cu(DDC)₂ for a specified duration (e.g., 24-48 hours).
-
Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caption: A typical experimental workflow for evaluating Cu(DDC)₂.
Synthesis
Cu(DDC)₂ can be synthesized for research purposes through straightforward methods.
-
From Disulfiram: Disulfiram can be combined with a copper(II) salt (e.g., copper(II) chloride) in a suitable solvent. Disulfiram is reduced in situ to two molecules of diethyldithiocarbamate (B1195824), which then chelate the copper ion.[23]
-
From DDC Salt: A more direct method involves reacting a salt of the ligand, such as sodium diethyldithiocarbamate, with a copper(II) salt in an aqueous or alcoholic solution. The insoluble Cu(DDC)₂ complex precipitates immediately and can be collected by filtration.[24][25]
-
Nanoparticle Formulations: Due to its poor water solubility, various nanoparticle and liposomal formulations have been developed to improve the bioavailability and delivery of Cu(DDC)₂ for in vivo studies.[4][5][26][27][28]
Conclusion
This compound stands out as a highly promising proteasome inhibitor with a mechanism of action that is fundamentally different from clinically established drugs. Its ability to target the p97 segregase effectively shuts down a critical node in the protein degradation pathway, leading to potent and selective killing of cancer cells. The downstream induction of apoptosis, coupled with the modulation of key stress-response pathways like Nrf2, underscores its multifaceted biological activity. The quantitative data confirm its efficacy in the nanomolar range against various cancer types. For drug development professionals, the unique targeting mechanism of Cu(DDC)₂ offers a potential strategy to overcome resistance to 20S-targeted proteasome inhibitors. Future research should focus on optimizing drug delivery systems to enhance in vivo efficacy and further elucidating its complex interactions with cellular signaling networks to fully realize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. One-Step Synthesis of Nanoliposomal Copper Diethyldithiocarbamate and Its Assessment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umtm.cz [umtm.cz]
- 6. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 10. Valosin-Containing Protein (VCP/p97) is Capable of Unfolding Polyubiquitinated Proteins through Its ATPase Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper diethyldithiocarbamate as an activator of Nrf2 in cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper diethyldithiocarbamate as an activator of Nrf2 in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 20. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. imrpress.com [imrpress.com]
- 22. Copper(II) ions affect the gating dynamics of the 20S proteasome: a molecular and in cell study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. BioKB - Publication [biokb.lcsb.uni.lu]
- 28. researchgate.net [researchgate.net]
The Enduring Legacy of Dithiocarbamates: A Journey from Industrial Catalyst to Therapeutic Hope
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates, a class of organosulfur compounds, have traversed a remarkable scientific journey, evolving from their humble origins as industrial agents to becoming a focal point of advanced therapeutic research. Their unique chemical properties, particularly their ability to chelate metals, have paved the way for a diverse range of applications, from agriculture to medicine. This technical guide delves into the rich history of dithiocarbamate (B8719985) discovery, provides detailed experimental protocols for their synthesis and characterization, and explores their intricate interactions with key cellular signaling pathways.
A Chronicle of Discovery and Application
The story of dithiocarbamates begins in the mid-19th century, with the first report of dithiocarbamic acids by Debus in 1850.[1] However, their first significant application emerged in the 1880s as catalysts in the rubber vulcanization process, a role they continue to play in modern industry.[2] The fungicidal properties of dithiocarbamates were unveiled in 1934 by W. H. Tisdale and I. Williams, a discovery that revolutionized agriculture.[3] This led to the patenting of the first dithiocarbamate fungicide, nabam, in 1943.[2]
The mid-20th century marked the entry of dithiocarbamates into the medical field. The most notable example is disulfiram (B1670777) (Antabuse), the active metabolite of which is diethyldithiocarbamate (B1195824) (DDC), which has been used for the treatment of alcohol use disorder since the 1950s.[2] In recent decades, research has illuminated the potential of dithiocarbamates in treating a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] This has been fueled by the discovery of their ability to inhibit crucial cellular machinery like the proteasome and modulate key signaling pathways such as NF-κB.[2][4]
Synthesis and Characterization: Experimental Protocols
The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.
General Experimental Protocol for the Synthesis of Sodium Dithiocarbamates
This protocol describes a common method for synthesizing sodium dithiocarbamate salts.
Materials:
-
Appropriate primary or secondary amine (1.0 eq)
-
Carbon disulfide (CS₂) (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.0 eq)
-
Ethanol or water (solvent)
-
Diethyl ether (for washing)
Procedure:
-
Dissolve the amine in the chosen solvent (ethanol or water) in a flask and cool the mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled amine solution with constant stirring.
-
Add a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the low temperature.
-
Continue stirring the mixture for a specified time (typically 1-4 hours) until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization Techniques
The structural elucidation of newly synthesized dithiocarbamate compounds is crucial and is typically achieved through a combination of spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups in dithiocarbamate derivatives.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry dithiocarbamate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Sample Preparation:
-
Dissolve 5-10 mg of the dithiocarbamate sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Quantitative Data Summary
The following tables summarize key quantitative data for various dithiocarbamate compounds, providing a basis for comparison and further research.
Table 1: Characteristic FT-IR Absorption Bands for Dithiocarbamates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| ν(C-N) (Thioureide band) | 1450 - 1550 | Indicates the degree of double bond character in the C-N bond. A higher frequency suggests greater double bond character.[5][6][7][8] |
| ν(C-S) | 950 - 1050 | A single sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand to a metal.[5][6][7] |
| ν(M-S) | 300 - 450 | Confirms the coordination of the sulfur atoms to a metal center.[6] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dithiocarbamate Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | N-H (Primary/Secondary Amines) | 8.0 - 9.0 (broad)[9] |
| ¹H | Alkyl groups attached to Nitrogen | 1.0 - 4.0[9] |
| ¹³C | C=S (Thiocarbonyl) | 190 - 210[10] |
| ¹³C | Alkyl carbons attached to Nitrogen | 30 - 60[9] |
Table 3: Cytotoxicity and Proteasome Inhibitory Activity of Selected Dithiocarbamate Compounds
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Au(DMDT)Br₂ | Purified 20S Proteasome | Chymotrypsin-like activity | 7.4 | [4] |
| Au(DMDT)Br₂ | MDA-MB-231 (Breast Cancer) | 26S Proteasome in intact cells | 10-20 | [4] |
| Disulfiram/Copper | Various Cancer Cell Lines | Cytotoxicity | Varies | [11] |
| Emetine Dithiocarbamate Derivatives | LNCaP, PC3, DU145 (Prostate Cancer) | Cytotoxicity | Varies with time | [12] |
Signaling Pathways and Experimental Workflows
Dithiocarbamates exert their biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Inhibition of the NF-κB Signaling Pathway by Dithiocarbamates
Dithiocarbamates are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. They primarily act by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[13][14][15][16]
Workflow for Dithiocarbamate Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of dithiocarbamate compounds.
Conclusion
From their serendipitous discovery to their rational design as targeted therapeutics, dithiocarbamates have demonstrated remarkable versatility. Their rich history is a testament to the continuous evolution of chemical sciences and their profound impact on various industries and human health. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to further explore the vast potential of this fascinating class of compounds and contribute to the next chapter of their enduring legacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative detection of dithiocarbamate pesticides by surface-enhanced Raman spectroscopy combined with an exhaustive peak-seeking method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory mechanism of pyrrolidine dithiocarbamate is mediated by nuclear factor-κB and inhibits neutrophil accumulation in ARDS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Copper Dimethyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper (II) dimethyldithiocarbamate (B2753861) [Cu(dmdtc)₂], a coordination complex with significant biological activity, has garnered substantial interest in the fields of anticancer and antimicrobial research.[1][2] A thorough understanding of its structural and electronic properties is paramount for the development of novel therapeutics. Spectroscopic techniques provide a powerful toolkit for the detailed characterization of this complex. This technical guide offers an in-depth overview of the spectroscopic analysis of copper dimethyldithiocarbamate, presenting key quantitative data, detailed experimental protocols, and a visualization of its interaction with a critical cellular signaling pathway.
Introduction
This compound belongs to the family of dithiocarbamate (B8719985) complexes, which are known for their diverse applications, including as pesticides, vulcanization accelerators, and, more recently, as potential therapeutic agents. The biological activity of these complexes is often linked to the central metal ion and the dithiocarbamate ligand. The interaction of this compound with biological systems, such as its ability to activate the Nrf2 signaling pathway, underscores the importance of its detailed chemical characterization.[3][4] This guide focuses on the application of key spectroscopic methods—UV-Visible, Infrared, Electron Paramagnetic Resonance, Nuclear Magnetic Resonance, and Mass Spectrometry—to elucidate the structure and properties of this compound.
Synthesis of this compound
A common and straightforward method for the synthesis of copper (II) dimethyldithiocarbamate involves the reaction of a copper (II) salt with sodium dimethyldithiocarbamate.
Experimental Protocol:
-
Dissolve sodium dimethyldithiocarbamate in a suitable solvent, such as reagent alcohol.[5]
-
Separately, dissolve a copper (II) salt, for example, copper (II) chloride, in the same solvent.[5]
-
Slowly add the sodium dimethyldithiocarbamate solution to the copper (II) chloride solution while stirring continuously.[5]
-
A precipitate of copper (II) dimethyldithiocarbamate will form.[5]
-
Isolate the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities, followed by a wash with a cold solvent like acetone (B3395972) to remove water.[5]
-
Dry the final product under vacuum.[5]
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in probing the electronic transitions within the this compound complex. The characteristic brown color of the complex in solution is due to an intense absorption band in the visible region.[6]
Quantitative Data:
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Reference |
| ~435 nm | 1.41 × 10⁴ L·mol⁻¹·cm⁻¹ | Carbon Tetrachloride | [7][8] |
| ~440 nm | Not Specified | Brij-35 (micellar media) | [9] |
| ~450 nm | Not Specified | Aqueous solution | [10] |
| 426 nm | Not Specified | Tween 20 (micellar media) | [11] |
Experimental Protocol for UV-Vis Analysis:
-
Preparation of Standard Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., chloroform (B151607), carbon tetrachloride, or an aqueous micellar solution).
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Set the wavelength range to scan from approximately 290 nm to 800 nm.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Optional): To determine the concentration of an unknown sample, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound complex, providing insights into the coordination of the dithiocarbamate ligand to the copper center.
Quantitative Data:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1500 cm⁻¹ | C-N stretching (thioureide band) | [12] |
| ~1000 cm⁻¹ | C-S stretching | [12] |
| Below 500 cm⁻¹ | Cu-S stretching | [13] |
Experimental Protocol for IR Analysis:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid this compound sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Record a background spectrum of the KBr pellet or plates.
-
Place the sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like the Cu(II) ion (d⁹ electronic configuration) in this compound. It provides detailed information about the electronic structure and the coordination environment of the copper center.
Quantitative Data:
| Parameter | Value | Conditions | Reference |
| g | > g⊥ | ||
| A | > A⊥ | ||
| g | 2.26 | ||
| g⊥ | 2.06 | During a catalytic reaction | [14] |
| A | 520 MHz |
Experimental Protocol for EPR Analysis:
-
Sample Preparation:
-
Solution: Dissolve the this compound in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of chloroform and toluene).
-
Powder: Use a polycrystalline sample of the complex.
-
-
Instrument Setup: Use an X-band EPR spectrometer.
-
Measurement:
-
Place the sample in a quartz EPR tube.
-
For solution samples, freeze the sample to liquid nitrogen temperature (77 K) to obtain a glassy state spectrum.
-
Record the EPR spectrum.
-
Analyze the spectrum to determine the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Cu(II) center, obtaining informative NMR spectra for this compound is challenging, as the unpaired electron can cause significant line broadening.[6] However, NMR can be useful for studying the diamagnetic Cu(I) form of the complex or for observing resonances of atoms sufficiently far from the copper center in the Cu(II) complex.[6] For Cu(I) dithiocarbamates, ¹H and ¹³C NMR can provide structural information.
Note: Copper has two NMR active nuclei, ⁶³Cu and ⁶⁵Cu, but their quadrupolar nature leads to broad signals, making them suitable primarily for specialized solid-state NMR studies.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound complex and can provide information about its fragmentation pattern, confirming its composition.
Quantitative Data:
| Ion | m/z | Method | Reference |
| [Cu(S₂CN(C₂H₅)₂)₂]⁺ | 607 (⁶³Cu), 609 (⁶⁵Cu) | ESI-MS | [12] |
| [Cu(S₂CN(CH₃)₂)₂] | 304.0 g/mol (molecular weight) | - | [16] |
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent for the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).
-
Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).
-
Measurement:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Identify the molecular ion peak and any significant fragment ions.
-
Visualization of Experimental Workflow and Biological Interaction
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of Cu(dmdtc)₂.
Nrf2 Signaling Pathway Activation
Copper dithiocarbamate complexes have been shown to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. This interaction is of significant interest in drug development for diseases involving oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjol.info.vn [vjol.info.vn]
- 12. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 16. This compound | C6H12CuN2S4 | CID 472181 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of Copper (II) Dithiocarbamates: Core Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper (II) dithiocarbamates are a class of coordination compounds that have garnered significant interest for over a century due to their diverse applications in materials science, biology, and medicine.[1][2][3] These complexes are readily synthesized, typically through the reaction of a copper (II) salt with a dithiocarbamate (B8719985) ligand, which is itself formed from a primary or secondary amine and carbon disulfide.[1] The resulting complexes, with the general formula [Cu(S₂CNR₂)₂], predominantly feature a copper (II) center in a distorted square planar geometry.[1][2][3]
A key feature that underpins many of their applications, particularly in the biomedical field, is their rich electrochemical behavior.[1] Copper (II) dithiocarbamates can readily undergo both oxidation and reduction, accessing Cu(III) and Cu(I) oxidation states, respectively.[1][2][3] This redox activity is central to their mechanism of action as anticancer agents, where they are known to function as proteasome inhibitors and inducers of apoptosis, often through the generation of reactive oxygen species (ROS).[1] This guide provides a comprehensive overview of the electrochemical properties of Copper (II) dithiocarbamates, details the experimental protocols for their characterization, and explores the signaling pathways implicated in their therapeutic effects.
Electrochemical Properties of Copper (II) Dithiocarbamates
The electrochemical behavior of Copper (II) dithiocarbamates is predominantly characterized by two one-electron transfer processes corresponding to the Cu(II)/Cu(III) oxidation and the Cu(II)/Cu(I) reduction.
Oxidation: The Cu(II)/Cu(III) Couple
Copper (II) dithiocarbamates typically exhibit a fully reversible one-electron oxidation to the corresponding Copper (III) complex, [Cu(S₂CNR₂)₂]⁺.[1] This process is electrochemically reversible, and the resulting Cu(III) species are often stable enough to be isolated and characterized.[4][5] The square planar geometry of the copper center is generally retained upon oxidation.[1][2][3] The oxidation potential is sensitive to the nature of the substituents (R groups) on the dithiocarbamate ligand, with electron-donating groups generally leading to lower oxidation potentials.
Reduction: The Cu(II)/Cu(I) Couple
The reduction of Copper (II) dithiocarbamates is a one-electron process that yields a Copper (I) species, [Cu(S₂CNR₂)₂]⁻.[1] This reduction is often quasi-reversible or irreversible.[1][4][5] The quasi-reversibility is attributed to a structural rearrangement from the square planar geometry of the Cu(II) complex to a tetrahedral geometry favored by the d¹⁰ Cu(I) ion, which can be accompanied by the loss of a dithiocarbamate ligand.[1] The nature of the substituents on the dithiocarbamate ligand significantly influences the reversibility of this process; for instance, diaryl-dithiocarbamates tend to show irreversible reduction due to the facile loss of a dithiocarbamate ligand from the Cu(I) anion.[4][5]
Quantitative Electrochemical Data
The redox potentials of Copper (II) dithiocarbamates are highly dependent on the electronic and steric properties of the substituents on the dithiocarbamate ligand. This tunability is a key aspect of their design for various applications, including drug development. The following table summarizes representative electrochemical data for a selection of Copper (II) dithiocarbamate complexes, illustrating the influence of different substituents.
| Complex | Substituent (R) | Oxidation Potential (E½, V vs. reference) | Reduction Potential (E½, V vs. reference) | Reversibility (Oxidation/Reduction) | Reference |
| [Cu(S₂CN(C₂H₅)₂)₂] | Diethyl | Not specified | Not specified | Not specified | |
| [Cu(S₂CN(cyclohexyl)₂)₂] | Dicyclohexyl | 0.57 | -0.49 | Reversible / Quasi-reversible | [1] |
| [Cu(S₂CN(phenyl)₂)₂] | Diphenyl | 0.71 | -0.26 | Reversible / Quasi-reversible | [1] |
| [Cu{S₂CN(p-tolyl)₂}₂] | Di-p-tolyl | ~0.1 (vs. Fc⁺/₀) | Not specified | Reversible / Irreversible | [4][6] |
Experimental Protocols
Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of Copper (II) dithiocarbamates. It provides information on redox potentials, electron transfer kinetics, and the stability of the oxidized and reduced species.
Synthesis of Copper (II) Dithiocarbamate Complexes
A general and straightforward method for the synthesis of these complexes is as follows:
-
Dithiocarbamate Salt Formation: React the desired secondary amine (R₂NH) with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) to form the sodium dithiocarbamate salt (NaS₂CNR₂).
-
Complexation: Add an aqueous solution of a Copper (II) salt (e.g., CuCl₂) to an aqueous solution of the dithiocarbamate salt.
-
Isolation: The Copper (II) dithiocarbamate complex, [Cu(S₂CNR₂)₂], will precipitate out of the solution as a solid. The precipitate can then be collected by filtration, washed, and dried.[1]
Cyclic Voltammetry (CV) Experimental Protocol
The following is a detailed protocol for conducting a cyclic voltammetry experiment on a Copper (II) dithiocarbamate complex:
4.2.1. Materials and Equipment:
-
Potentiostat with CV software
-
Three-electrode cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [Bu₄N][PF₆], in a suitable solvent like acetonitrile (B52724) or dichloromethane)
-
The synthesized Copper (II) dithiocarbamate complex
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
4.2.2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Sample Preparation: Prepare a solution of the Copper (II) dithiocarbamate complex of a known concentration (e.g., 1 mM) in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. This includes the initial potential, final potential, vertex potential(s), and scan rate. A typical scan rate to start with is 100 mV/s.
-
Initiate the potential sweep. The potential is swept linearly from the initial potential to the final potential and then back to the initial potential, completing one cycle.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The resulting plot of current vs. potential is the cyclic voltammogram.
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Analyze the effect of varying the scan rate on the peak currents and potentials to further investigate the kinetics of the electrode processes.
-
Signaling Pathways and Anticancer Mechanisms
The therapeutic potential of Copper (II) dithiocarbamates, particularly as anticancer agents, is intimately linked to their redox properties, which enable them to interfere with key cellular signaling pathways.
Inhibition of the Ubiquitin-Proteasome Pathway
A primary mechanism of action for these complexes is the inhibition of the 26S proteasome, a crucial cellular machinery responsible for protein degradation.
Figure 1: Inhibition of the Ubiquitin-Proteasome Pathway by Copper (II) Dithiocarbamates.
Copper (II) dithiocarbamates inhibit the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cancer cell survival. Its inhibition is another key anticancer mechanism of Copper (II) dithiocarbamates.
Figure 2: Inhibition of the NF-κB Signaling Pathway by Copper (II) Dithiocarbamates.
Copper (II) dithiocarbamates can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, through the inhibition of the IKK complex and the proteasome. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival and pro-inflammatory genes.
Generation of Reactive Oxygen Species (ROS)
The redox cycling between Cu(II) and Cu(I) states in the presence of intracellular reducing agents like glutathione (B108866) (GSH) can lead to the production of ROS, which induces oxidative stress and contributes to apoptosis.
Figure 3: Generation of Reactive Oxygen Species by Copper (II) Dithiocarbamates.
The redox cycling of the copper center in Copper (II) dithiocarbamates in the presence of cellular reductants generates superoxide (B77818) radicals, leading to oxidative stress and subsequent apoptosis.
Conclusion
The electrochemical properties of Copper (II) dithiocarbamates are fundamental to their diverse applications, particularly in the realm of drug development. Their ability to undergo reversible oxidation and quasi-reversible reduction allows for a fine-tuning of their redox potentials through synthetic modification of the dithiocarbamate ligands. This redox activity is directly linked to their potent anticancer effects, which are mediated through the inhibition of crucial cellular pathways such as the ubiquitin-proteasome system and NF-κB signaling, as well as the induction of oxidative stress. A thorough understanding and characterization of their electrochemical behavior, through techniques like cyclic voltammetry, are therefore essential for the rational design and development of novel and more effective Copper (II) dithiocarbamate-based therapeutic agents.
References
- 1. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Copper Dimethyldithiocarbamate: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper (II) bis(dimethyldithiocarbamate), commonly known as copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), is a coordination complex with significant interest across various scientific disciplines. Its applications range from agriculture to materials science and, notably, in the biomedical field as a potential anticancer agent.[1][2][3] The therapeutic potential of Cu(DDC)₂ is intrinsically linked to its stability and the pathways through which it degrades. Understanding these characteristics is paramount for the rational design of drug delivery systems, predicting environmental fate, and optimizing its use in various applications. This technical guide provides an in-depth overview of the stability and degradation of Cu(DDC)₂, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Chemical and Physical Properties
Copper dimethyldithiocarbamate is a coordination complex with the chemical formula C₆H₁₂CuN₂S₄.[4][5] It is formed by the chelation of two dimethyldithiocarbamate (DDC) ligands to a central copper(II) ion. The DDC ligand is bidentate, coordinating to the copper ion through its two sulfur atoms.[6]
| Property | Value |
| Molecular Formula | C₆H₁₂CuN₂S₄ |
| Molecular Weight | 303.96 g/mol [5] |
| Appearance | Orange to Amber to Dark red powder/crystal[5] |
| CAS Number | 137-29-1[5] |
Stability of this compound
The stability of Cu(DDC)₂ is influenced by several factors, including temperature, pH, and the surrounding chemical environment.
Thermal Stability
Cu(DDC)₂ exhibits relatively high thermal stability in the solid state.[1] Most copper dithiocarbamate (B8719985) complexes, including the dimethyl derivative, generally degrade at temperatures between 230–300 °C.[1][7] This thermal decomposition typically leads to the formation of various copper sulfide (B99878) species.[1][7] The thermal stability has been extensively studied, with techniques like thermogravimetric analysis (TGA) being employed to determine decomposition temperatures. For instance, the related copper(II) bis(diethyldithiocarbamate) melts at approximately 200 °C and decomposes at higher temperatures.[1][7]
| Complex | Decomposition Temperature (°C) | Reference |
| Copper(II) bis(diethyldithiocarbamate) | ~220 | [1] |
| Copper(II) bis(diaryldithiocarbamate) | Starts at ~250 | [8] |
pH and Hydrolytic Stability
Stability in Biological Media
The stability of Cu(DDC)₂ in biological environments is a critical factor for its therapeutic applications. Studies have shown that nanoparticle formulations of Cu(DDC)₂ can exhibit outstanding stability in serum for extended periods, such as 72 hours.[10] However, other research indicates that when formulated in certain types of liposomes, Cu(DDC)₂ can be rapidly lost from the carrier upon intravenous administration, with a significant reduction in the copper-to-lipid ratio within minutes.[11][12] This highlights the profound impact of the delivery vehicle on the in vivo stability and pharmacokinetics of the complex.
Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the conditions.
Thermal Decomposition
As previously mentioned, the primary degradation pathway under thermal stress is the decomposition to form copper sulfides.[1][7] This property is leveraged in materials science, where copper dithiocarbamate complexes are used as single-source precursors for the synthesis of copper sulfide nanoparticles.[1][2][3][8] The exact nature of the resulting copper sulfide phase (e.g., CuS, Cu₂S) can be influenced by the decomposition temperature and atmosphere.[8]
Hydrolytic Degradation
While complexation with copper enhances stability, under certain conditions (e.g., strongly acidic or basic environments), hydrolysis can still occur. The cleavage of the bond between the dithiocarbamate ligand and the copper ion would be the initial step, followed by the degradation of the free DDC ligand. The degradation of DDC can lead to the formation of diethylamine (B46881) and carbon disulfide.[13]
Oxidative and Reductive Pathways
Copper dithiocarbamate complexes exhibit rich redox behavior. Cu(II)(DDC)₂ can be oxidized to form Cu(III) complexes or reduced to form Cu(I) species.[1][2][3] These transformations can be considered a form of degradation or chemical modification, as they alter the structure and properties of the original complex. For instance, reaction with various oxidizing agents can lead to the formation of square-planar d⁸ Cu(III) complexes.[1][2][3] Conversely, reduction can lead to Cu(I) complexes, which may be less stable and prone to losing a dithiocarbamate ligand.[1][2][3] In biological systems, the generation of reactive oxygen species (ROS) can be induced by the Cu(DDC)₂ complex, suggesting its involvement in redox cycling.[14]
Metabolic Pathways
In the context of drug development, particularly when considering the administration of disulfiram (B1670777) (DSF) as a pro-drug, the metabolic pathway leading to the formation and subsequent action of Cu(DDC)₂ is of central importance. DSF is metabolized in the body to diethyldithiocarbamate (B1195824) (DDC), which then chelates endogenous copper to form the active Cu(DDC)₂ complex.[15][16] The degradation of Cu(DDC)₂ within cells is part of its mechanism of action, which can involve proteasome inhibition and induction of apoptosis.[11][17]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Cu(DDC)₂ involves the reaction of a water-soluble copper(II) salt with a dimethyldithiocarbamate salt.[8]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)
-
Sodium dimethyldithiocarbamate (NaDDC)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the copper(II) salt.
-
Prepare an aqueous solution of sodium dimethyldithiocarbamate.
-
Slowly add the sodium dimethyldithiocarbamate solution to the copper(II) salt solution with constant stirring.
-
A brown precipitate of this compound will form immediately.[8]
-
Continue stirring for a specified period (e.g., 1 hour) to ensure complete reaction.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol to aid in drying.
-
Dry the resulting solid in a desiccator or under vacuum at room temperature.
Spectrophotometric Determination of Copper using Dithiocarbamate
This method is based on the formation of the colored Cu(DDC)₂ complex, which can be extracted into an organic solvent and quantified using a UV-Vis spectrophotometer.[18][19][20][21]
Reagents:
-
Standard Copper Solution (e.g., 1000 mg/L)
-
Sodium Diethyldithiocarbamate (DDTC) Solution (e.g., 0.1% w/v, freshly prepared)
-
Ammonium (B1175870) Citrate (B86180) Buffer (pH 8.5)
-
EDTA Solution (0.1 M)
-
Chloroform (B151607) or Carbon Tetrachloride (analytical grade)
Procedure:
-
Pipette a known volume of the sample solution containing copper into a separatory funnel.
-
Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions. Mix well.
-
Add 10 mL of the DDTC solution and shake for 2 minutes. A yellow-brown complex will form.
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the copper complex into the organic layer.
-
Allow the layers to separate and drain the organic layer into a clean, dry flask.
-
Measure the absorbance of the organic solution at the wavelength of maximum absorbance (λmax), which is typically around 435-440 nm, against a reagent blank.[18][19]
-
The concentration of copper is determined by comparing the absorbance to a calibration curve prepared from standard copper solutions.
Quantitative Data for Spectrophotometric Analysis:
| Parameter | Value | Reference |
| λmax | 435 - 440 nm | [18][19] |
| Linear Range | 0.02 - 12.0 µg/mL | [18] |
| Molar Absorptivity (ε) | 3.16 x 10⁵ L·mol⁻¹·cm⁻¹ | [18][21] |
| Optimal pH | 4.0 - 8.0 | [18] |
Thermal Analysis
Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition profile of Cu(DDC)₂.
Procedure:
-
Place a small, accurately weighed amount of the Cu(DDC)₂ sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
Conclusion
This compound is a compound with a complex and fascinating chemistry. Its stability is a key determinant of its utility, particularly in the pharmaceutical and materials science sectors. While thermally robust in its solid form, its persistence in solution is highly dependent on pH and the presence of complexing agents. The degradation of Cu(DDC)₂ can be triggered by heat, leading to the formation of copper sulfides, or can occur through hydrolytic and redox pathways. In biological systems, its formation from the pro-drug disulfiram and its subsequent interactions with cellular components are central to its therapeutic effects. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and analysis of this important copper complex. A thorough understanding of these principles is essential for researchers and professionals working to harness the potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12CuN2S4 | CID 472181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper(II) Dimethyldithiocarbamate | CymitQuimica [cymitquimica.com]
- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Disulfiram Copper Nanoparticles Prepared with a Stabilized Metal Ion Ligand Complex Method for Treating Drug-Resistant Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 21. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Copper(II) Dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) dimethyldithiocarbamate (B2753861), with the chemical formula C₆H₁₂CuN₂S₄, is a coordination complex with significant interest in various fields of research and development.[1] Dithiocarbamate ligands are known for their strong chelating properties, forming stable complexes with a wide range of transition metals. The resulting copper complex has applications in areas such as agriculture as a fungicide, in the rubber industry as a vulcanization accelerator, and increasingly in biomedical research for its potential therapeutic properties, including anticancer activity.
This document provides a detailed protocol for the synthesis, purification, and characterization of copper(II) dimethyldithiocarbamate in a laboratory setting. Adherence to this protocol will enable the consistent production of a high-purity product suitable for research and development purposes.
Materials and Reagents
The following table lists the necessary materials and reagents for the synthesis.
| Material/Reagent | Formula | Molecular Weight ( g/mol ) | Supplier/Grade |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | Analytical Grade |
| Sodium Dimethyldithiocarbamate Dihydrate | C₃H₆NNaS₂·2H₂O | 179.22 | Analytical Grade |
| Reagent Alcohol (Ethanol) | C₂H₅OH | 46.07 | ACS Grade |
| Deionized Water | H₂O | 18.02 | High Purity |
| Acetone (B3395972) | C₃H₆O | 58.08 | ACS Grade |
Experimental Protocol
1. Synthesis of Copper(II) Dimethyldithiocarbamate
This synthesis is based on the precipitation reaction between a soluble copper(II) salt and a soluble dimethyldithiocarbamate salt in an alcoholic solution.
-
Step 1: Preparation of Reactant Solutions
-
In a 250 mL beaker, dissolve 4.26 g (0.025 mol) of copper(II) chloride dihydrate in 50 mL of reagent alcohol. Stir the solution until the salt is completely dissolved.
-
In a separate 500 mL beaker, dissolve 9.0 g (0.05 mol) of sodium dimethyldithiocarbamate dihydrate in 150 mL of reagent alcohol. Stir until a clear solution is obtained.
-
-
Step 2: Reaction
-
While stirring the copper(II) chloride solution constantly, add the sodium dimethyldithiocarbamate solution dropwise using a dropping funnel.
-
A dark brown precipitate of copper(II) dimethyldithiocarbamate will form immediately.[2][3]
-
Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.
-
-
Step 3: Isolation of the Product
-
Separate the resulting dark brown precipitate from the solution by vacuum filtration using a Büchner funnel.
-
Wash the precipitate in the funnel four times with 50 mL portions of deionized water to remove any unreacted salts.
-
Subsequently, wash the precipitate twice with 25 mL portions of cold acetone to remove residual water.
-
-
Step 4: Drying
-
Carefully transfer the solid product to a watch glass or petri dish.
-
Dry the product in a desiccator under vacuum to a constant weight.
-
2. Purification by Recrystallization (Optional, for high-purity applications)
While the precipitated product is often of sufficient purity for many applications, recrystallization can be performed to obtain a product of higher purity.
-
Step 1: Dissolution
-
Transfer the crude, dried copper(II) dimethyldithiocarbamate to a beaker.
-
Add a minimal amount of a suitable hot solvent, such as chloroform (B151607) or a mixture of dichloromethane, diethyl ether, and chloroform, to dissolve the solid completely.
-
-
Step 2: Crystallization
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the beaker in an ice bath.
-
-
Step 3: Isolation and Drying
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data and physicochemical properties of the synthesized copper(II) dimethyldithiocarbamate.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Copper(II) Chloride Dihydrate | 4.26 g (0.025 mol) | Calculated |
| Sodium Dimethyldithiocarbamate Dihydrate | 9.0 g (0.05 mol) | Calculated |
| Product Characterization | ||
| Molecular Formula | C₆H₁₂CuN₂S₄ | [1] |
| Molecular Weight | 303.98 g/mol | [1] |
| Appearance | Dark brown powder | [1] |
| Melting Point | Decomposes at 260 °C | |
| Solubility | Insoluble in water; Soluble in acetone, toluene, chloroform | |
| Expected Yield | ||
| Theoretical Yield | ~7.6 g | Calculated |
| Expected Practical Yield | >90% | Based on similar preparations |
| Spectroscopic Data | ||
| UV-Vis (λmax in CCl₄) | ~435 nm | [4] |
| Key IR Peaks (KBr pellet, cm⁻¹) | ~1500 (C-N), ~980 (C-S) | [1] |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, at all times.
-
Perform the synthesis in a well-ventilated fume hood.
-
Copper compounds can be toxic; avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Diagrams
Caption: Experimental workflow for the synthesis of Copper(II) Dimethyldithiocarbamate.
References
Application Notes and Protocols for the Quantification of Copper Dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methods for the quantification of Copper Dimethyldithiocarbamate (B2753861) (CDD). The primary focus is on UV-Vis Spectrophotometry, with additional protocols for Atomic Absorption Spectrometry (AAS) and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometric Method
This method is based on the formation of a colored complex between copper (II) ions and dimethyldithiocarbamate. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured using a spectrophotometer. This technique is widely used due to its simplicity, rapidity, and cost-effectiveness.[1][2][3]
Principle
Copper (II) ions react with sodium dimethyldithiocarbamate to form a stable, yellow-brown colored Copper (II) dimethyldithiocarbamate complex. This complex is typically extracted into an organic solvent, such as chloroform (B151607) or carbon tetrachloride, to concentrate the analyte and remove interferences.[4] The absorbance of the organic layer is then measured at a specific wavelength, which is typically around 435-440 nm for the diethyldithiocarbamate (B1195824) complex, and is expected to be similar for the dimethyldithiocarbamate complex.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using dithiocarbamate (B8719985) reagents. Note that most published data is for the diethyldithiocarbamate (DDTC) complex, which is a close analog of the dimethyldithiocarbamate complex.
| Parameter | Value | Reference |
| Wavelength (λmax) | 435 - 440 nm | [3][4][5] |
| Linear Range | 0.02 - 12.0 µg/mL | [4] |
| Molar Absorptivity (ε) | 3.16 x 10⁵ L·mol⁻¹·cm⁻¹ | [3][5] |
| Limit of Detection (LOD) | 0.023 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.075 µg/mL | [4] |
| Optimal pH | 4.0 - 8.0 | [4] |
Experimental Protocol
Reagents:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water.[4]
-
Sodium Dimethyldithiocarbamate (NaDMDTC) Solution (0.1% w/v): Dissolve 0.1 g of sodium dimethyldithiocarbamate in 100 mL of deionized water. This solution should be prepared fresh daily.[4]
-
Ammonium (B1175870) Citrate (B86180) Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust the pH to 8.5 with concentrated ammonium hydroxide.[4]
-
EDTA Solution (0.1 M): Dissolve 37.22 g of disodium (B8443419) EDTA in 1 liter of deionized water.[4]
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄): Analytical grade.[4]
Procedure:
-
Sample Preparation: Accurately weigh a sample containing Copper Dimethyldithiocarbamate and dissolve it in an appropriate solvent. If the sample is in a complex matrix, an acid digestion or ashing procedure may be necessary to bring the copper into solution.[2]
-
Standard Curve Preparation: Prepare a series of working standard solutions of copper (e.g., 0.5, 1, 2, 5, and 10 µg/mL) by diluting the 1000 mg/L standard copper solution.
-
Complex Formation and Extraction:
-
Pipette a known volume of the sample solution or standard solution into a separatory funnel.
-
Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions.[4] Mix well.
-
Add 10 mL of the 0.1% NaDMDTC solution and shake for 2 minutes.[4]
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the copper-dithiocarbamate complex.[4]
-
Allow the layers to separate.
-
-
Measurement:
-
Collect the organic (bottom) layer in a clean, dry cuvette.
-
Measure the absorbance of the solution at the predetermined λmax (around 435-440 nm) against a reagent blank prepared in the same manner without the copper standard or sample.[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Workflow Diagram
Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and specific method for determining the copper content in this compound. This technique measures the absorption of light by free copper atoms in the gaseous state.
Principle
The sample is introduced into a high-temperature atomizer (flame or graphite (B72142) furnace) to dissociate the compound and create a cloud of free copper atoms. A light beam from a copper hollow-cathode lamp is passed through this atomic vapor. The copper atoms absorb light at a characteristic wavelength (324.8 nm), and the amount of light absorbed is proportional to the concentration of copper in the sample.[1][6][7]
Experimental Protocol
Reagents:
-
Standard Copper Solution (1000 mg/L): As prepared for the UV-Vis method.[6]
-
Nitric Acid (HNO₃): Concentrated, high-purity.[8]
-
Acidified Water: Add 1.5 mL of concentrated HNO₃ to 1 L of demineralized water.[6]
Procedure:
-
Sample Preparation:
-
Standard Preparation: Prepare a series of working standards by diluting the 1000 mg/L stock solution with acidified water to concentrations within the linear range of the instrument.[6]
-
Instrument Setup:
-
Measurement:
-
Aspirate the blank (acidified water) to zero the instrument.
-
Aspirate the standards and the prepared sample solutions into the flame.
-
Record the absorbance readings for each solution.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the copper concentration in the sample from the calibration curve, accounting for any dilutions made during sample preparation.
-
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the direct quantification of the this compound complex or for the indirect determination of the dimethyldithiocarbamate ligand after derivatization.
Principle
Direct Analysis: The this compound complex is separated from other components in the sample on a reversed-phase HPLC column. The complex is then detected as it elutes from the column, typically using a UV-Vis detector set at a wavelength where the complex absorbs strongly (e.g., 272 nm or around 435 nm).[9]
Indirect Analysis (Ligand Derivatization): The dimethyldithiocarbamate is first derivatized to a more stable and easily detectable compound. This derivative is then separated by HPLC and quantified.[10]
Experimental Protocol (Direct Analysis)
Reagents:
-
Acetonitrile (B52724): HPLC grade.
-
Water: HPLC grade.
-
Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Standard Solutions: Prepare standard solutions of this compound in the mobile phase.
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System:
-
Analysis:
-
Inject the standard solutions to establish the retention time and create a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time.
-
-
Quantification:
-
Quantify the amount of this compound in the sample by comparing the peak area or peak height to the calibration curve.
-
Workflow Diagram
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 3. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 7. oiv.int [oiv.int]
- 8. nemi.gov [nemi.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application of Copper Dimethyldithiocarbamate in Nanoparticle Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using copper dimethyldithiocarbamate (B2753861) (CDD) as a single-source precursor. The focus is on the synthesis of copper sulfide (B99878) (CuS) nanoparticles and their subsequent application in the field of nanomedicine, particularly in cancer therapy, and catalysis.
Application Notes
Copper(II) dimethyldithiocarbamate, [Cu(S₂CN(CH₃)₂)₂], is a versatile single-source precursor for the synthesis of various copper sulfide (CuS) nanostructures. Its molecular structure contains both copper and sulfur, allowing for the formation of CuxS nanoparticles through thermal decomposition without the need for additional sulfur sources. This approach offers excellent control over the size, shape, and crystalline phase of the resulting nanoparticles, which is crucial for their application in various fields.
The primary application of CuS nanoparticles synthesized from CDD is in photothermal therapy (PTT) for cancer treatment. These nanoparticles exhibit strong absorption in the near-infrared (NIR) region (typically around 900 nm), a wavelength that allows for deep tissue penetration with minimal damage to healthy tissue.[1] Upon irradiation with an NIR laser, the CuS nanoparticles efficiently convert light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[1]
Beyond direct thermal ablation, CuS nanoparticle-mediated PTT can induce a form of cell death known as immunogenic cell death (ICD) . This process is characterized by the release of damage-associated molecular patterns (DAMPs) from the dying cancer cells, which can stimulate an anti-tumor immune response.
Another emerging application of copper sulfide nanoparticles is in catalysis . Their high surface-area-to-volume ratio and unique electronic properties make them effective catalysts for various organic reactions, including cycloaddition reactions.
Nanoparticle Synthesis Methods
Two primary methods are employed for the synthesis of CuS nanoparticles from copper dithiocarbamate (B8719985) precursors:
-
Thermolysis (Hot-Injection/Heat-Up): This is the most common method and involves the thermal decomposition of the precursor in a high-boiling point organic solvent, such as oleylamine (B85491) or hexadecylamine. The hot-injection technique, where a solution of the precursor is rapidly injected into a hot solvent, allows for excellent control over nanoparticle nucleation and growth, resulting in monodisperse nanoparticles.
-
Wet Chemical Synthesis: This method involves the chemical reduction of the copper dithiocarbamate complex at or near room temperature. For instance, the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent can yield CuS nanoparticles in an ethanol (B145695) solution.
Quantitative Data Summary
The following tables summarize key quantitative data for CuS nanoparticles synthesized from dithiocarbamate precursors, as reported in the literature.
| Precursor | Synthesis Method | Solvent/Capping Agent | Particle Size (nm) | Morphology | NIR Absorption (nm) | Ref. |
| Copper(II) bis(diethyldithiocarbamate) | Thermolysis | Hexadecylamine (HDA) | 3 - 9.8 | Spherical to rod-like | ~287 (UV-Vis) | |
| Copper(II) bis(dibutyldithiocarbamate) | Hot-Injection | Oleylamine (OLA) | 9 | Nanocrystals | Not specified | |
| Copper(II) bis(N-pyrrolidinedithiocarbamate) | Thermolysis | TOPO / HDA | Not specified | Spherical | Not specified | [2] |
| N-alkyldithiocarbamatecopper(II) complexes | Wet Chemical (NaBH₄) | Ethanol | Varies with chain length | Quasi-spherical | Not specified | [3] |
Table 1: Physical Properties of CuS Nanoparticles Synthesized from Dithiocarbamate Precursors.
| Nanoparticle System | Photothermal Conversion Efficiency (PCE) | Laser Wavelength (nm) | Ref. |
| PEGylated CuS Nanoparticles | 71.4% | Not specified | [4] |
| Cu₇.₂S₄ Nanocrystals | 56.7% | Not specified | [5] |
| CuSe Nanocrystals | ~20% | Not specified | [6] |
Table 2: Photothermal Conversion Efficiencies of Copper Chalcogenide Nanoparticles.
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of CuS Nanoparticles
This protocol is a representative example of the hot-injection method for synthesizing CuS nanoparticles from a copper dithiocarbamate precursor.
Materials:
-
Copper(II) bis(diethyldithiocarbamate) [Cu(S₂CNEt₂)₂]
-
Oleylamine (OLA)
-
Ethanol
-
Three-neck flask
-
Heating mantle with temperature controller
-
Syringe pump
-
Schlenk line for inert atmosphere
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of Copper(II) bis(diethyldithiocarbamate) in toluene to prepare the precursor solution. Note: The exact concentration will influence the final nanoparticle size and should be optimized for the desired application.
-
Reaction Setup: In a three-neck flask, add a measured volume of oleylamine. Degas the oleylamine by heating it to 100-120 °C under vacuum for at least 30 minutes and then backfill with an inert gas (e.g., Argon or Nitrogen).
-
Heating: Heat the oleylamine to the desired reaction temperature (typically between 180 °C and 240 °C) under a continuous flow of inert gas.
-
Injection: Using a syringe pump, rapidly inject the precursor solution into the hot oleylamine. The color of the solution should change, indicating the formation of nanoparticles.
-
Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 5 to 60 minutes) to allow for nanoparticle growth.
-
Cooling and Purification: After the growth phase, rapidly cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifugation: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with ethanol at least three times to remove excess capping agent and unreacted precursors.
-
Final Product: Dry the final nanoparticle product under vacuum. The nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent like toluene or chloroform.
Protocol 2: Photothermal Ablation of Cancer Cells
This protocol outlines a general procedure for evaluating the photothermal efficacy of synthesized CuS nanoparticles in vitro.
Materials:
-
CuS nanoparticles dispersed in a biocompatible solvent (e.g., PBS with a surfactant like PEG)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
NIR laser (e.g., 808 nm or 980 nm) with adjustable power density
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation: Replace the cell culture medium with fresh medium containing various concentrations of the CuS nanoparticle dispersion. Include control wells with medium only. Incubate for a period to allow for nanoparticle uptake (e.g., 4-24 hours).
-
Washing: Gently wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Laser Irradiation: Expose the designated wells to the NIR laser for a specific duration (e.g., 5-10 minutes) at a defined power density. Include non-irradiated control wells for each nanoparticle concentration.
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells.
Visualizations
Experimental Workflow: Hot-Injection Synthesis
Caption: Workflow for the hot-injection synthesis of CuS nanoparticles.
Signaling Pathway: Photothermal Therapy-Induced Immunogenic Cell Death
Caption: Signaling pathway of immunogenic cell death induced by PTT.
References
- 1. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Copper Dimethyldithiocarbamate: Application Notes and Protocols for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), also referred to as CuET, in preclinical in vivo animal model studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly in the fields of oncology and neurodegenerative diseases.
Overview and Formulation
Copper dimethyldithiocarbamate is a metal complex that has garnered significant interest for its potent anti-cancer and neuroprotective properties. A key challenge in its in vivo application is its poor water solubility.[1][2] To overcome this, various formulations, particularly liposomal nanoparticles, have been developed to improve bioavailability and enable systemic administration.[1][3][4][5] These formulations typically encapsulate Cu(DDC)₂ or involve the in situ formation of the complex within copper-containing liposomes.[1][3][5][6]
Synthesis: The synthesis of Cu(DDC)₂ for research purposes can be achieved through several methods, including the reaction of a copper(II) salt with sodium dimethyldithiocarbamate or via one-step oxidation-reduction reactions.[7][8][9][10] For in vivo studies, liposomal formulations are often prepared by rehydrating a lipid film with a copper salt solution, followed by the addition of the dithiocarbamate (B8719985) ligand, which diffuses into the liposomes to form the Cu(DDC)₂ complex.[3][5][6]
Applications in Oncology
Cu(DDC)₂ has demonstrated significant antitumor activity in a variety of cancer models. Its primary mechanism of action is believed to be the inhibition of the ubiquitin-proteasome system, leading to proteotoxic stress and apoptosis in cancer cells.[1][3][11][12][13] It has also been shown to induce the generation of reactive oxygen species (ROS) and suppress the NF-κB pathway.[11][12][13]
Glioma Models
In rat glioma models, Cu(DDC)₂ has been shown to increase survival time.[3] Administration is often performed via convection-enhanced delivery (CED) directly to the tumor site.
Quantitative Data: Glioma Animal Model
| Animal Model | Formulation | Administration Route | Dosage | Treatment Schedule | Key Outcome | Reference |
| F98 Rat Glioma | DSPC/Chol liposomes | Convection-Enhanced Delivery (CED) | 5 µg per rat (0.5 mg/mL solution) | Single 10 µL infusion | 25% increase in median survival time | [3] |
Experimental Protocol: F98 Rat Glioma Model
-
Animal Model: Male Fischer rats are used.
-
Tumor Inoculation: F98 glioma cells are inoculated at the desired site.
-
Formulation Preparation: Cu(DDC)₂ is formulated in DSPC/Cholesterol liposomes at a concentration of 0.5 mg/mL.[3]
-
Administration: A total volume of 10 µL of the liposomal Cu(DDC)₂ suspension is infused directly into the tumor site at a rate of 0.5 µL/min for 20 minutes.[3]
-
Endpoint Analysis: Animal survival is monitored, and tumor progression can be assessed through imaging or histological analysis post-mortem.
Leukemia Models
Subcutaneous xenograft models using human leukemia cells in immunodeficient mice have been utilized to evaluate the systemic efficacy of liposomal Cu(DDC)₂.
Quantitative Data: Leukemia Xenograft Model
| Animal Model | Cell Line | Formulation | Administration Route | Dosage | Treatment Schedule | Key Outcome | Reference |
| RAG-2M Mice | MV-4-11 (human leukemia) | DSPC/Chol or DSPC/DSPE-PEG₂₀₀₀ liposomes | Intravenous | 15 mg/kg | Not specified | 45% decrease in tumor burden | [14] |
Experimental Protocol: MV-4-11 Subcutaneous Xenograft Model
-
Animal Model: RAG-2M immunodeficient mice are used.
-
Tumor Inoculation: 1x10⁶ MV-4-11 cells are injected subcutaneously in a 50 µL volume.[3][15]
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., on day 12).[3][15]
-
Formulation: Cu(DDC)₂ is prepared in liposomes composed of either DSPC/Chol (55:45) or DSPC/DSPE-PEG₂₀₀₀ (95:5).[3][15]
-
Administration: The formulation is administered intravenously.
-
Endpoint Analysis: Tumor growth is measured regularly with calipers. The humane endpoint is typically defined by a maximum tumor volume (e.g., 800 mm³).[15]
Ovarian Cancer Models
The efficacy of Cu(DDC)₂ has also been demonstrated in platinum-resistant ovarian cancer models, highlighting its potential to overcome drug resistance.[2][4]
Quantitative Data: Platinum-Resistant Ovarian Cancer Xenograft
| Animal Model | Cell Line | Formulation | Administration Route | Dosage | Treatment Schedule | Key Outcome | Reference |
| NRG Mice | A2780-CP (platinum-resistant) | Liposomal Cu(DDC)₂ | Intravenous | 8 mg/kg | 3 times per week for 2 weeks | 50% reduction in tumor size | [4] |
Experimental Protocol: A2780-CP Ovarian Cancer Xenograft Model
-
Animal Model: Immune-compromised NRG mice are used.
-
Tumor Inoculation: 1x10⁶ A2780-CP cells are inoculated subcutaneously.[4]
-
Formulation: Liposomal Cu(DDC)₂ is prepared.
-
Administration: The formulation is administered intravenously at a dose of 8 mg/kg, three times a week for two weeks.[4]
-
Endpoint Analysis: Mean tumor volume is determined at the study endpoint (e.g., day 18).[4]
Signaling Pathway in Cancer
Caption: Anticancer mechanism of Cu(DDC)₂.
Applications in Neurodegenerative Disorders
Copper dyshomeostasis is implicated in several neurodegenerative diseases. Dithiocarbamates, as lipophilic chelators, can facilitate the transport of copper across the blood-brain barrier, suggesting a therapeutic potential for conditions characterized by either copper deficiency or copper-mediated toxicity.[16][17][18][19]
Menkes Disease
Menkes disease is a fatal neurodegenerative disorder caused by a copper deficiency in the brain.[16][17] Combination therapy of copper and diethyldithiocarbamate (B1195824) (a related compound) has been shown to be effective in a mouse model of this disease.[16][17]
Quantitative Data: Menkes Disease Animal Model
| Animal Model | Treatment | Administration Route | Dosage | Treatment Schedule | Key Outcomes | Reference |
| Macular Mouse | CuCl₂ + DEDTC | Subcutaneous (CuCl₂) and Intraperitoneal (DEDTC) | 4 µg CuCl₂ and 0.2 mg/g DEDTC | Twice a week for 4 weeks | Increased brain copper concentrations and cytochrome-c oxidase activity | [16][17] |
Experimental Protocol: Macular Mouse Model of Menkes Disease
-
Animal Model: Four-week-old macular mice are used.[17]
-
Pre-treatment: Mice are treated with 50 µg of CuCl₂ on the 7th day after birth.[17]
-
Combination Therapy: Experimental mice receive a subcutaneous injection of CuCl₂ (4 µg) and an intraperitoneal injection of sodium diethyldithiocarbamate (DEDTC) (0.2 mg/g body weight).[16][17]
-
Treatment Schedule: The injections are administered twice a week for 4 weeks.[16][17]
-
Endpoint Analysis: At the end of the treatment period, mice are sacrificed, and brain tissue is analyzed for copper concentrations, cytochrome-c oxidase activity, and neurotransmitter levels.[16][17]
Alzheimer's Disease
The role of copper in Alzheimer's disease is complex, with evidence suggesting its involvement in amyloid-beta aggregation and oxidative stress.[20][21] Copper chelators are being investigated as a therapeutic strategy.[20][22][23] While direct studies with Cu(DDC)₂ are less common, the principle of modulating brain copper levels is relevant.
Experimental Workflow for Neurodegenerative Disease Models
Caption: General workflow for testing Cu(DDC)₂ in neurodegenerative models.
Amyotrophic Lateral Sclerosis (ALS)
Copper-ATSM, a compound related to Cu(DDC)₂, has shown promise in mouse models of ALS by improving the condition of mice with motor neuron damage.[24][25][26] It is thought to work by delivering copper to mitochondria and reducing oxidative stress.[24]
Quantitative Data: ALS Animal Model
| Animal Model | Treatment | Administration Route | Key Outcomes | Reference |
| SOD1G93A Mice | CuII(atsm) | Oral | Delayed onset of paralysis, prolonged lifespan, preserved motor neurons, reduced protein nitration | [24][25] |
| Toxin-induced ALS Mice | Copper-ATSM | Not specified | Improved behavior, prevention of motor neuron degeneration |
Applications in Infectious Diseases
Recent studies have explored the use of dithiocarbamates as copper-dependent antimicrobials.[27][28][29] N,N-dimethyldithiocarbamate (DMDC) has shown in vivo efficacy against Streptococcus pneumoniae.[27][28] Liposomal formulations of Cu(DDC)₂ have also been evaluated for their activity against bacterial biofilms.[30][31]
Quantitative Data: Bacterial Infection Model
| Animal Model | Pathogen | Formulation | Key Outcome | Reference |
| Galleria mellonella larvae | S. epidermidis | Liposomal Cu(DDC)₂ + free Cu²⁺ | Significantly increased survival of infected larvae | [30][31] |
Experimental Protocol: Galleria mellonella Infection Model
-
Animal Model: Galleria mellonella larvae are used as an invertebrate infection model.[31]
-
Infection: Larvae are infected with a standardized dose of bacteria (e.g., S. epidermidis).
-
Formulation: Liposomal Cu(DDC)₂ is prepared, and may be administered with additional free copper ions.[30][31]
-
Administration: The formulation is injected into the larvae.
-
Endpoint Analysis: Larval survival is monitored over several days to assess the antimicrobial efficacy of the treatment.[31]
Safety and Toxicology
While Cu(DDC)₂ shows therapeutic promise, it is essential to consider its potential toxicity. Studies have shown that exposure to CDDC can lead to copper accumulation in the brain and other tissues, potentially causing neurotoxicity.[19][32] In pregnant rats, CDDC exposure resulted in demyelination and peroxidative damage in maternal hippocampi and mitochondrial degeneration in newborn hippocampi.[32] Therefore, careful dose-escalation and toxicity studies are a critical component of any preclinical evaluation of Cu(DDC)₂. No abnormalities in liver and renal function were observed in the macular mouse model of Menkes disease at the tested therapeutic dose.[16][17]
Logical Relationship of Formulation and Bioavailability
Caption: Overcoming the bioavailability challenge of Cu(DDC)₂.
References
- 1. One-Step Synthesis of Nanoliposomal Copper Diethyldithiocarbamate and Its Assessment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. umtm.cz [umtm.cz]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN114773244A - Method for preparing copper diethyldithiocarbamate from acidic copper-containing etching waste liquid - Google Patents [patents.google.com]
- 11. Co-delivery of a tumor microenvironment-responsive disulfiram prodrug and CuO 2 nanoparticles for efficient cancer treatment - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00004D [pubs.rsc.org]
- 12. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 13. Co-delivery of a tumor microenvironment-responsive disulfiram prodrug and CuO2 nanoparticles for efficient cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of copper and diethyldithiocarbamate combination therapy on the macular mouse, an animal model of Menkes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of copper and diethyldithiocarbamate combination therapy on the macular mouse, an animal model of Menkes disease. | Sigma-Aldrich [merckmillipore.com]
- 18. Diethyldithiocarbamate, copper and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. TDMQ20, a Specific Copper Chelator, Reduces Memory Impairments in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diacetylbis(N(4)-methylthiosemicarbazonato) Copper(II) (CuII(atsm)) Protects against Peroxynitrite-induced Nitrosative Damage and Prolongs Survival in Amyotrophic Lateral Sclerosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diacetylbis(N(4)-methylthiosemicarbazonato) copper(II) (CuII(atsm)) protects against peroxynitrite-induced nitrosative damage and prolongs survival in amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Demonstration of N, N-Dimethyldithiocarbamate as a Copper-Dependent Antibiotic against Multiple Upper Respiratory Tract Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Demonstration of N,N-Dimethyldithiocarbamate as a Copper-Dependent Antibiotic against Multiple Upper Respiratory Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. research.sahmri.org.au [research.sahmri.org.au]
- 31. In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The effects of the wood preservative this compound in the hippocampus of maternal and newborn Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Copper Dimethyldithiocarbamate
Introduction
The spectrophotometric determination of copper using dimethyldithiocarbamate (B2753861) (or more commonly, its sodium or diethyldithiocarbamate (B1195824) salt) is a well-established and widely used analytical method. This technique is valued for its simplicity, rapidity, cost-effectiveness, and high sensitivity.[1] The method is applicable across various fields, including environmental monitoring, food safety analysis, and pharmaceutical research, for the accurate quantification of copper in diverse sample matrices.[1][2]
Principle
The fundamental principle of this method lies in the chemical reaction between copper(II) ions (Cu²⁺) and diethyldithiocarbamate (DDC). In this reaction, two molecules of the DDC ligand chelate a single Cu²⁺ ion, forming a stable, yellow-brown colored copper(II) diethyldithiocarbamate complex, Cu(DDC)₂.[1] The stoichiometry of this reaction is 1:2 (Cu:DDC).[3] The intensity of the color produced is directly proportional to the concentration of copper in the sample. This colored complex is typically extracted into an organic solvent or solubilized in a micellar medium, and its absorbance is measured at a specific wavelength using a UV-Vis spectrophotometer.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric determination of copper using diethyldithiocarbamate. It is important to note that these values can vary depending on the specific experimental conditions, such as the choice of solvent and the pH of the medium.
| Parameter | Value | Wavelength (λmax) | pH | Solvent/Medium |
| Molar Absorptivity (ε) | 1.3 x 10⁴ L·mol⁻¹·cm⁻¹ | 436 nm | Ammonia Media | β-cyclodextrin[2] |
| Molar Absorptivity (ε) | 3.16 x 10⁵ mol⁻¹·L·cm⁻¹ | 435 nm | 5.0 | Carbon Tetrachloride[3] |
| Beer's Law Range | 0 - 150 µg/25 mL | 436 nm | Ammonia Media | β-cyclodextrin[2] |
| Beer's Law Range | 0.02 - 12.0 µg/mL | 435 nm | 5.0 | Carbon Tetrachloride[3] |
| Optimal pH | 4.0 - 8.0 | 435 - 440 nm | - | -[4] |
| Optimal pH | 8.0 | 440 nm | - | Brij-35 Micellar Media[1][5] |
| Limit of Detection (LOD) | 0.023 µg/mL | 435 nm | 5.0 | Carbon Tetrachloride[3] |
| Limit of Detection (LOD) | 3 x 10⁻⁷ mol·dm⁻³ | 440 nm | 8.0 | Brij-35 Micellar Media[5] |
Experimental Protocols
Two primary protocols are detailed below: a traditional solvent extraction method and a more contemporary micellar-based method that avoids the use of volatile organic compounds.
Protocol 1: Solvent Extraction Method
This is a robust and widely employed method for the determination of copper.
1. Reagents and Materials:
-
Standard Copper Stock Solution (1000 µg/mL): Dissolve a precisely weighed amount of copper sulfate (B86663) (CuSO₄) in double-distilled water.[1] Alternatively, dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid, gently heat to dissolve, and then dilute to 1 liter with deionized water.[4]
-
Sodium Diethyldithiocarbamate (NaDDC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDC in 100 mL of deionized water. This solution should be prepared fresh daily.[1]
-
Buffer Solution (pH 5.0): Prepare an acetic acid-acetate buffer.[1][3]
-
Organic Solvent: Chloroform or Carbon Tetrachloride (CCl₄).[1]
-
EDTA Solution (for masking interfering ions): Prepare a solution of ethylenediaminetetraacetic acid.[1]
-
Separating Funnels (250 mL)
-
UV-Vis Spectrophotometer
-
pH Meter
2. Procedure:
-
Sample Preparation: For solid samples, such as soil or biological tissues, ashing in a muffle furnace followed by acid digestion is required to bring the copper into solution.[1][5] Liquid samples may be used directly or after appropriate dilution.
-
Calibration Curve:
-
Pipette a series of standard copper solutions of known concentrations into separate 250 mL separating funnels.
-
Add the pH 5.0 buffer solution to each funnel.[3]
-
Add the NaDDC solution to form the yellow Cu(DDC)₂ complex.
-
Add a known volume of the organic solvent (e.g., 10 mL of Chloroform) and shake vigorously for 2 minutes to extract the complex.[4]
-
Allow the layers to separate and collect the organic layer.
-
Measure the absorbance at the λmax (approximately 435 nm) against a reagent blank.[3]
-
Plot a graph of absorbance versus copper concentration to create the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the prepared sample solution in a separating funnel.
-
Follow the same steps as for the calibration curve (addition of buffer, NaDDC, and organic solvent).
-
Measure the absorbance of the sample extract.
-
Determine the copper concentration in the sample from the calibration curve.
-
Protocol 2: Micellar-Based Method
This protocol offers a more environmentally friendly alternative by eliminating the need for organic solvents.[5]
1. Reagents and Materials:
-
Standard Copper Stock Solution (1000 µg/mL): Prepared as described in Protocol 1.
-
Sodium Diethyldithiocarbamate (NaDDC) Solution: Prepare a fresh solution in distilled water.[5]
-
Buffer Solution (pH 8.0): Prepare a sodium acetate-acetic acid buffer and adjust the pH to 8.0.[5]
-
Surfactant Solution: Prepare a solution of a non-ionic surfactant such as Brij-35.[5]
-
Volumetric Flasks
-
UV-Vis Spectrophotometer
-
pH Meter
2. Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Calibration Curve:
-
In a series of volumetric flasks, add increasing volumes of the standard copper solution.
-
To each flask, add the pH 8.0 buffer solution.[5]
-
Add the Brij-35 solution and the NaDDC solution.[5]
-
Dilute to the mark with double-distilled water and mix well.
-
Allow the solution to stand for a few minutes for the complex to form.
-
Measure the absorbance at the λmax (approximately 440 nm) against a reagent blank.[5]
-
Plot a graph of absorbance versus copper concentration.
-
-
Sample Analysis:
-
Take a known volume of the prepared sample solution in a volumetric flask.
-
Follow the same steps as for the calibration curve (addition of buffer, surfactant, and NaDDC).
-
Measure the absorbance of the sample solution.
-
Determine the copper concentration in the sample from the calibration curve.
-
Visualizations
Caption: Chelation of Copper(II) by Diethyldithiocarbamate.
Caption: Spectrophotometric Determination Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric determination of trace copper with a Cu-diethyldithiocarbamate-beta-cyclodextrin colour system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
Application Note: High-Performance Liquid Chromatography (HPLC) for Dithiocarbamate Analysis
Introduction
Dithiocarbamates (DTCs) are a prominent class of organosulfur compounds widely utilized as fungicides and pesticides in agriculture, as vulcanization accelerators in the rubber industry, and as therapeutic agents.[1][2][3] Their extensive use necessitates reliable and sensitive analytical methods for monitoring residues in food products, environmental samples, and biological matrices to ensure consumer safety and for pharmacokinetic studies.[1][4] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique for the separation and quantification of these compounds.[4]
Challenges in Dithiocarbamate (B8719985) Analysis
The analysis of DTCs is inherently challenging due to their chemical properties:
-
Instability: DTCs are susceptible to degradation in both acidic and alkaline conditions.[2][4]
-
Low Solubility: Their solubility in water and common organic solvents is limited, complicating sample extraction.[4][5]
-
Structural Similarity: Many DTCs share a common chemical structure, making their individual separation and quantification difficult.[4]
-
Metal Complexes: Many DTC fungicides are polymeric complexes with metals like zinc and manganese (e.g., Zineb, Maneb), which are not directly amenable to reverse-phase HPLC.[2][6]
Traditionally, DTCs were analyzed non-specifically by measuring the carbon disulfide (CS₂) released after hot acid digestion.[4][7] However, this method cannot distinguish between different DTC parent compounds, which is crucial for accurate risk assessment due to their varying toxicities.[4] HPLC methods, often involving a derivatization step, provide the specificity required for the individual determination of various dithiocarbamates.[6][8]
Quantitative Data Presentation
The performance of various HPLC methods for dithiocarbamate analysis is summarized below. These tables provide a comparative overview of method sensitivity, accuracy, and linearity.
Table 1: HPLC-UV Method Performance for Dithiocarbamate Analysis
| Analyte/Group | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| Ziram | Crops/Water | 0.01 mg/kg | - | 59 - 85% | - | [6] |
| Zineb | Crops/Water | 0.02 mg/kg | - | 59 - 85% | - | [6] |
| Thiram (B1682883) | Crops/Water | 0.01 mg/kg | - | 59 - 85% | - | [6] |
| Thiram | Wheat Flour | 0.5 mg/kg | 1.5 mg/kg | 89.6 - 98.3% | 0.99999 | [9] |
| Dazomet | Apples, Leeks | 0.4 ng (injected) | 1.18 ng (injected) | > 90% | 0.9985 | [10][11][12] |
| Metam-Na | Apples, Leeks | 0.8 ng (injected) | 2.5 ng (injected) | > 90% | 0.9978 | [10][11][12] |
| Dimethyldithiocarbamates (DMDTCs) | Apples, Leeks | 0.5 ng (injected) | 1.52 ng (injected) | > 90% | 0.9949 | [10][11][12] |
| Ethylenbisdithiocarbamates (EBDTCs) | Apples, Leeks | 1.25 ng (injected) | 4.2 ng (injected) | > 90% | 0.988 | [10][11][12] |
| Propylenebisdithiocarbamates (PBDTCs) | Apples, Leeks | 1.97 ng (injected) | 6.52 ng (injected) | > 90% | 0.9794 | [10][11][12] |
| Ziram (as S-ethyl derivative) | Technical Grade | 0.17 mg/L | 0.52 mg/L | 98.65 - 100.75% | 0.998 | [13] |
Table 2: Summary of HPLC Operating Conditions
| Analyte/Group | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Ditiocarb | C18 (4.6 x 250 mm, 5 µm) | Isocratic: Phosphate buffer (pH 3.0) / Acetonitrile (B52724) (60:40, v/v) | 1.0 mL/min | UV at 272 nm | [1] |
| Dithiocarbamate derivatives | YMC ODS AM-312 (6 x 150 mm) | Isocratic: Water / Acetonitrile (6:4) | - | UV | [8] |
| Thiram | ZORBAX plus-C18 (4.6 x 150 mm, 5 µm) | Gradient: Water / Acetonitrile | - | DAD at 280 nm | [9] |
| DTCs mixture (Dazomet, Metam-Na, etc.) | C18 | Isocratic: Methanol (B129727) / Water | 1 mL/min | UV at 272 nm | [3][11] |
| Ziram (as S-ethyl derivative) | C18 | Isocratic: Acetonitrile / 0.1% Formic Acid in Water (55:45, v/v) | 1.0 mL/min | UV at 272 nm | [13] |
Experimental Protocols
Herein are detailed protocols for the analysis of dithiocarbamates in different matrices.
Protocol 1: Analysis of Dithiocarbamates (Ziram, Zineb) in Agricultural Products
This protocol describes a common method for analyzing DTC fungicides in vegetable matrices, involving an extraction and derivatization step to form their methyl esters.[6][8]
1. Objective: To quantify Ziram and Zineb residues in agricultural samples.
2. Materials and Reagents:
-
HPLC Grade Acetonitrile, Chloroform (B151607), Hexane (B92381), Methanol
-
L-cysteine
-
Ethylenediaminetetraacetic acid (EDTA)
-
Tetrabutylammonium (B224687) hydrogen sulfate
-
Methyl iodide
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Reference standards for Ziram and Zineb
3. Sample Preparation (Extraction and Derivatization):
-
Weigh 10 g of a homogenized sample into a centrifuge tube.
-
Prepare an alkaline extraction solution of EDTA/cysteine.[6][8]
-
Add 20 mL of the EDTA/cysteine solution to the sample.
-
Homogenize or shake vigorously for 15-20 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Collect the aqueous supernatant.
-
Add an ion-pair reagent (e.g., tetrabutylammonium hydrogen sulfate) and adjust the pH.[6][8]
-
Perform liquid-liquid extraction with a mixture of chloroform and hexane (3:1, v/v) containing 0.05 M methyl iodide for derivatization.[8]
-
Collect the organic layer. Repeat the extraction and combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Water and Acetonitrile (60:40, v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
5. Calibration and Quantification:
-
Prepare a series of working standard solutions of derivatized Ziram and Zineb.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample extracts and determine the concentration from the calibration curve.
Protocol 2: Analysis of Ditiocarb in Human Plasma
This protocol is tailored for the analysis of Ditiocarb, a metabolite of Disulfiram, in biological plasma, which requires protein removal.[1]
1. Objective: To quantify the concentration of Ditiocarb in human plasma samples.
2. Materials and Reagents:
-
HPLC Grade Acetonitrile and Methanol
-
Methyl iodide
-
Ditiocarb sodium salt reference standard
-
Human plasma (blank)
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ditiocarb sodium salt and dissolve it in 10 mL of methanol.[1]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to obtain concentrations from 1 ng/mL to 1000 ng/mL.[1]
4. Sample Preparation (Protein Precipitation and Derivatization):
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of methyl iodide to the supernatant to derivatize the Ditiocarb.
-
Vortex for 30 seconds and allow the reaction to proceed for 15 minutes at room temperature.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. HPLC Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of Phosphate buffer (pH 3.0) and Acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 272 nm.[1]
-
Column Temperature: 25°C.[1]
6. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of Ditiocarb and processing them through the sample preparation steps.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Inject the prepared plasma samples and quantify using the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 7. 4.24 Thiram (Dithiocarbamates, 105) (R)** [fao.org]
- 8. Rapid Analysis Method of Dithiocarbamate Pesticides in Agricultural Products by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 9. [Determination of thiram in wheat flour and flour improvers by high performance liquid chromatography-diode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. jespublication.com [jespublication.com]
Application Notes and Protocols for Liposomal Formulation of Copper Dimethyldithiocarbamate (Cu(DDC)₂) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the repurposed alcoholism drug Disulfiram, has emerged as a potent anticancer agent.[1][2][3] Its therapeutic potential is, however, limited by its poor water solubility and bioavailability.[2][3] Liposomal encapsulation offers a promising strategy to overcome these limitations, enhancing the drug's stability, circulation time, and tumor accumulation.[4][5] These application notes provide a comprehensive overview of the preparation, characterization, and evaluation of liposomal Cu(DDC)₂ formulations for cancer therapy. Detailed protocols for key experiments are provided to facilitate research and development in this area.
The primary mechanism of action of Cu(DDC)₂ involves the inhibition of the proteasome, a key cellular machinery for protein degradation.[6][7][8] This inhibition leads to the accumulation of misfolded proteins, inducing proteotoxic stress and ultimately leading to cancer cell death.[2][9] Liposomal delivery of Cu(DDC)₂ has been shown to be effective in various preclinical cancer models, demonstrating significant tumor growth inhibition.[4][5][10]
Data Presentation: Physicochemical Characteristics of Liposomal Cu(DDC)₂
The following tables summarize the quantitative data from various studies on liposomal Cu(DDC)₂ formulations, providing a comparative overview of their key physicochemical properties.
Table 1: Characterization of Non-PEGylated and PEGylated Cu(DDC)₂ Liposomes [1]
| Formulation | Hydrodynamic Diameter (dh) (nm) | Polydispersity Index (PDI) | Drug-to-Lipid (D/L) Ratio (mol:mol) |
| Non-PEGylated Cu(DDC)₂ Liposomes | 156 ± 7 | 0.16 ± 0.02 | 0.15 ± 0.03 |
| PEGylated Cu(DDC)₂ Liposomes | 161 ± 7 | 0.14 ± 0.01 | 0.30 ± 0.04 |
Table 2: Characterization of Nanoliposomal Cu(DDC)₂ (LP-CuET) by Ethanol Injection [2][3][9]
| Parameter | Value |
| Hydrodynamic Diameter (nm) | ~100 |
| Encapsulation Efficiency (%) | > 80 |
Table 3: In Vitro Cytotoxicity of Liposomal Cu(DDC)₂ in Neuroblastoma Cell Lines (72h treatment) [11][12]
| Cell Line | Formulation | EC₅₀ (µM) |
| Kelly | Liposomal Cu(DDC)₂ | 0.12 ± 0.01 |
| Kelly | Free Cu(DDC)₂ | 0.42 ± 0.03 |
| SH-SY5Y | Liposomal Cu(DDC)₂ | 0.13 ± 0.02 |
| SH-SY5Y | Free Cu(DDC)₂ | 0.37 ± 0.09 |
Table 4: In Vitro Cytotoxicity of PEGylated and Non-PEGylated Cu(DDC)₂ Liposomes in 2D LS Monoculture Cells [1][11]
| Formulation | 24h EC₅₀ (µM) | 48h EC₅₀ (µM) | 72h EC₅₀ (µM) |
| Non-PEGylated | 0.16 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.02 |
| PEGylated | 0.13 ± 0.01 | 0.04 | 0.07 ± 0.02 |
Experimental Protocols
Protocol 1: Preparation of Liposomal Cu(DDC)₂ via Thin Film Hydration
This protocol is based on the method of synthesizing Cu(DDC)₂ within pre-formed copper-loaded liposomes.[1][4][13]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG₂₀₀₀) (for PEGylated liposomes)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 150 mM)
-
Sodium diethyldithiocarbamate (B1195824) (DDC) solution
-
Sucrose/HEPES buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 80 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC and Cholesterol in a 55:45 molar ratio, or DSPC:Cholesterol:DSPE-mPEG₂₀₀₀ in a 50:45:5 molar ratio for PEGylated liposomes) in chloroform in a round-bottom flask.[4][13]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an aqueous CuSO₄ solution (150 mM) to create multilamellar vesicles (MLVs).[13]
-
-
Extrusion:
-
Subject the MLV suspension to multiple extrusions (e.g., 41 passages) through polycarbonate membranes with a defined pore size (e.g., 80 nm) to produce unilamellar vesicles (LUVs) of a specific size.[13]
-
-
Removal of Unencapsulated Copper:
-
Remove the external, unencapsulated CuSO₄ by methods such as dialysis or size exclusion chromatography against a sucrose/HEPES buffer.
-
-
Formation of Liposomal Cu(DDC)₂:
-
Purification:
-
Remove excess DDC and any precipitated, extra-liposomal Cu(DDC)₂ by centrifugation and filtration.[13]
-
-
Characterization:
-
Determine the hydrodynamic diameter and polydispersity index (PDI) of the final liposomal suspension using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated copper/Cu(DDC)₂ and lipid concentration to determine the drug-to-lipid ratio.
-
Protocol 2: One-Step Synthesis of Nanoliposomal Cu(DDC)₂ via Ethanol Injection
This method offers a scalable and straightforward approach for preparing liposomal Cu(DDC)₂.[2][3]
Materials:
-
Copper (II) Diethyldithiocarbamate (CuET)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG₂₀₀₀)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Tangential flow filtration system (or similar concentration method)
Procedure:
-
Preparation of Lipid-Drug Solution:
-
Dissolve Cu(DDC)₂ and lipids (DSPC and DSPE-PEG₂₀₀₀) in ethanol.
-
-
Nanoliposome Formation:
-
Rapidly inject the ethanolic lipid-drug solution into an aqueous phase (e.g., PBS) under stirring. The rapid solvent exchange leads to the self-assembly of lipids into nanoliposomes, encapsulating the Cu(DDC)₂.
-
-
Purification and Concentration:
-
Sterilization and Storage:
-
Characterization:
-
Measure the particle size and PDI using DLS.
-
Determine the encapsulation efficiency by quantifying the amount of encapsulated Cu(DDC)₂ relative to the initial amount used.
-
Protocol 3: In Vitro Cell Viability Assay (2D and 3D Cultures)
This protocol outlines the assessment of the cytotoxic effects of liposomal Cu(DDC)₂ on cancer cells.[1][11]
Materials:
-
Cancer cell lines (e.g., neuroblastoma cell lines Kelly, SH-SY5Y, or others)
-
Complete cell culture medium
-
96-well plates (clear for 2D, ultra-low attachment for 3D spheroids)
-
Liposomal Cu(DDC)₂ formulation and corresponding controls (e.g., empty liposomes, free Cu(DDC)₂)
-
Cell viability reagent (e.g., CellTiter-Glo® 2D and 3D)
-
Luminometer
Procedure for 2D Cell Culture:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the liposomal Cu(DDC)₂ and control formulations in complete cell culture medium.
-
Replace the medium in the cell plates with the treatment solutions.
-
-
Incubation:
-
Viability Assessment:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the half-maximal effective concentration (EC₅₀) values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Procedure for 3D Spheroid Culture:
-
Spheroid Formation:
-
Seed cells in ultra-low attachment 96-well plates to promote spheroid formation.
-
Allow the spheroids to form and grow for a specific period (e.g., 3 days).[11]
-
-
Treatment:
-
Carefully add the diluted liposomal Cu(DDC)₂ and control formulations to the wells containing the spheroids.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 72 hours).[11]
-
-
Viability Assessment:
-
Use a 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) and follow the manufacturer's protocol, which may include a dissociation step to ensure reagent penetration.
-
Measure luminescence.
-
-
Data Analysis:
-
Analyze the data as described for the 2D culture to determine the EC₅₀ values for the 3D model.
-
Protocol 4: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of liposomal Cu(DDC)₂ in a mouse model of cancer.[4][5][14]
Materials:
-
Immunocompromised mice (e.g., RAG-2M)
-
Cancer cells for inoculation (e.g., MV-4-11)
-
Liposomal Cu(DDC)₂ formulation and vehicle control (e.g., SH buffer)
-
Calipers for tumor measurement
-
Syringes and needles for cell inoculation and drug administration
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inoculate a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the liposomal Cu(DDC)₂ formulation or vehicle control intravenously at a predetermined dose and schedule.
-
-
Tumor Measurement:
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the animals throughout the study.
-
Define a humane endpoint for the study, such as a maximum tumor volume (e.g., 800 mm³).[14]
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Visualizations
Caption: Workflow for Liposomal Cu(DDC)₂ Preparation.
Caption: Mechanism of Action of Liposomal Cu(DDC)₂.
Caption: In Vivo Antitumor Efficacy Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. umtm.cz [umtm.cz]
- 3. One-Step Synthesis of Nanoliposomal Copper Diethyldithiocarbamate and Its Assessment for Cancer Therapy [mdpi.com]
- 4. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 9. One-Step Synthesis of Nanoliposomal Copper Diethyldithiocarbamate and Its Assessment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical In Vitro Studies with 3D Spheroids to Evaluate Cu(DDC)2 Containing Liposomes for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Copper Dimethyldithiocarbamate (Cu(DDC)₂)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: Why is the water solubility of Copper dimethyldithiocarbamate (Cu(DDC)₂) a significant challenge in experimental settings?
A1: this compound (Cu(DDC)₂), also referred to as CuET, is a highly hydrophobic molecule. Its poor water solubility, predicted to be as low as 0.0007 mg/L, presents a major obstacle for its clinical application and in vivo studies.[1] This inherent insolubility makes it difficult to prepare stable and injectable formulations, limiting its bioavailability and therapeutic efficacy.[2][3][4][5] Researchers often observe the immediate formation of a brown precipitate when attempting to dissolve Cu(DDC)₂ in aqueous solutions.[6]
Q2: What are the primary strategies to improve the water solubility of Cu(DDC)₂ for research and drug development?
A2: The main approaches to overcome the solubility issues of Cu(DDC)₂ involve advanced formulation techniques. These include:
-
Nanoparticle Encapsulation: This is a widely explored method that involves encapsulating Cu(DDC)₂ within various nanocarriers such as liposomes, lipid-polymer hybrid nanoparticles, and biomimetic nanoparticles.[2][4][7]
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), has been shown to significantly enhance the apparent solubility of Cu(DDC)₂.[1][8][9][10][11]
-
Chemical Modification: Synthesizing dithiocarbamate (B8719985) ligands with hydrophilic functional groups (e.g., -OH, -COOH) can improve the water solubility of the resulting copper complexes.[12]
Q3: How does nanoparticle formulation help in solubilizing Cu(DDC)₂?
A3: Nanoparticle formulations address the solubility challenge by encapsulating the hydrophobic Cu(DDC)₂ within a hydrophilic shell. For instance, one successful method involves synthesizing Cu(DDC)₂ directly inside the aqueous core of copper-containing liposomes.[2] This in-situ synthesis traps the insoluble complex within the nanocarrier, allowing for a stable aqueous dispersion suitable for administration.[2][13] Another approach uses a Stabilized Metal Ion Ligand Complex (SMILE) method to create biomimetic metal-organic nanoparticles (MONs) where a core of Cu(DDC)₂ is stabilized by a surface layer of bovine serum albumin (BSA).[4]
Q4: What level of solubility enhancement can be expected with cyclodextrins?
A4: The use of cyclodextrins can lead to a significant increase in the aqueous solubility of Cu(DDC)₂. Studies have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can increase the apparent solubility to approximately 4 mg/mL in a 20% w/w cyclodextrin solution.[1][9] The resulting solutions have been reported to be stable for at least 28 days.[1][8][9]
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance of Liposomal Cu(DDC)₂
Symptoms:
-
Low plasma concentration of Cu(DDC)₂ shortly after intravenous administration.
-
Discrepancy between in vitro stability and in vivo performance of the liposomal formulation.
Possible Cause:
-
The Cu(DDC)₂ complex may be rapidly dissociating from the liposomes upon entering the bloodstream. One study indicated a 92% loss of Cu(DDC)₂ from DSPC/Cholesterol liposomes within 15 minutes of injection.[2]
Troubleshooting Steps:
-
Modify Liposome (B1194612) Composition: The stability of the Cu(DDC)₂ within the liposome can be improved by altering the lipid composition. Incorporating a PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000), can enhance the circulation time of the complex.[2][14]
-
Optimize Drug-to-Lipid Ratio: Experiment with different Cu(DDC)₂-to-lipid ratios to find a balance between drug loading and formulation stability. Ratios of 0.2, 0.1, and 0.05 (mol:mol) have been investigated.[2]
-
Characterize In Vitro Release: Before proceeding to in vivo studies, perform in vitro release assays under conditions that mimic the physiological environment to better predict the in vivo behavior of the formulation.
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Symptoms:
-
The final concentration of Cu(DDC)₂ in the nanoparticle formulation is lower than expected.
Possible Causes:
-
Suboptimal parameters during the nanoparticle preparation process.
-
Precipitation of Cu(DDC)₂ before successful encapsulation.
Troubleshooting Steps:
-
Optimize Formulation Method:
-
For solvent injection methods , adjust the injection rate and the ratio of organic solvent to aqueous phase.
-
For microfluidic synthesis , increasing the flow rate can lead to better mixing and more efficient nanoparticle formation, thereby increasing drug concentration and yield.[4] For example, increasing the flow rate from 0.5 mL/min to 2 mL/min has been shown to increase the drug concentration in BSA/Cu(DDC)₂ MONs from 1.3 mg/mL to 1.9 mg/mL and the yield from 66% to 95%.[4]
-
-
In-Situ Synthesis: Utilize methods where the Cu(DDC)₂ complex is formed within the nanocarrier, such as in the aqueous core of liposomes.[2] This approach avoids the precipitation of the pre-formed complex.
-
Analytical Characterization: Use reliable analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine the encapsulation efficiency and drug loading.[7]
Experimental Protocols & Data
Protocol 1: Preparation of Cu(DDC)₂ Liposomes
This protocol is based on the method of synthesizing Cu(DDC)₂ within the aqueous core of liposomes.[2][13][14]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for improved stability)
-
Copper sulfate (B86663) (CuSO₄) or Copper gluconate
-
Sodium diethyldithiocarbamate (B1195824) (DDC-Na)
-
Sephadex G-50 column
-
Sucrose, HEPES, EDTA (SHE) buffer (pH 7.4)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC and Cholesterol (e.g., 55:45 molar ratio) in chloroform.
-
Create a thin lipid film by evaporating the chloroform using a stream of nitrogen gas, followed by drying under high vacuum for at least 3 hours.
-
Hydrate the lipid film with a 300 mM solution of CuSO₄ or Cu-gluconate (pH 3.5) at 65°C for at least 2 hours to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Subject the MLVs to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.
-
Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Removal of Unencapsulated Copper:
-
Pass the liposome suspension through a Sephadex G-50 column equilibrated with SHE buffer to remove the external, unencapsulated copper salt.
-
-
Formation of Cu(DDC)₂:
-
Add a solution of DDC-Na to the copper-loaded liposomes. The DDC will diffuse across the lipid bilayer and react with the intra-liposomal copper to form the insoluble Cu(DDC)₂ complex within the aqueous core. The formation is rapid (within 5 minutes at 25°C) and can be visually confirmed by a color change.[2]
-
-
Final Purification:
-
Remove any unreacted DDC by passing the formulation through another Sephadex G-50 column.
-
Protocol 2: Formation of Cu(DDC)₂-Cyclodextrin Inclusion Complexes
This protocol describes a simple method for enhancing Cu(DDC)₂ solubility using cyclodextrins.[1][9]
Materials:
-
Copper (II) diethyldithiocarbamate (Cu(DDC)₂) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) (for stock solution)
Procedure:
-
Preparation of Cyclodextrin Solutions:
-
Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., up to 20% w/w).
-
-
Complexation:
-
Add an excess amount of Cu(DDC)₂ powder to the cyclodextrin solutions.
-
Shake the suspensions at room temperature for a specified period (e.g., 72 hours) to ensure equilibrium is reached.
-
-
Separation and Analysis:
-
Centrifuge the suspensions to pellet the undissolved Cu(DDC)₂.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm).
-
Determine the concentration of dissolved Cu(DDC)₂ in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Lyophilization (Optional):
-
The resulting aqueous solution of the Cu(DDC)₂-cyclodextrin complex can be freeze-dried to obtain a stable, water-soluble powder.[1]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Cu(DDC)₂ Nanoparticle Formulations
| Formulation Type | Mean Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipid-Polymer Hybrid Nanoparticles | 125.8 ± 3.1 | 0.043 ± 0.025 | -18.43 ± 1.3 | > 80 | [7] |
| SP94 modified asymmetrical bilayer lipid-encapsulated nanoparticles | Not specified | Not specified | Not specified | 74.0 | [5] |
Table 2: Solubility Enhancement of Cu(DDC)₂ with Cyclodextrins
| Cyclodextrin (20% w/w) | Apparent Solubility (mg/mL) | Fold Increase (approx.) | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~4 | > 5000 | [1][9] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~4 | > 5000 | [1][9] |
Table 3: In Vitro Cytotoxicity of Cu(DDC)₂ Formulations
| Cell Line | Formulation | IC₅₀ | Reference |
| A375 (Human Melanoma) | CuET in DMSO | 41.11 nM | [7] |
| MDA-MB-231 (Triple Negative Breast Cancer) | Cu(DDC)₂-Cyclodextrin Complexes | < 200 nM | [1][9] |
| HCC (Hepatocellular Carcinoma) | SP94 modified nanoparticles | 200 nM | [5] |
Visualized Workflows and Pathways
Caption: Workflow for preparing Cu(DDC)₂-loaded liposomes.
Caption: Cu(DDC)₂ inhibits the proteasome, leading to apoptosis.
Caption: Strategies to overcome the poor solubility of Cu(DDC)₂.
References
- 1. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic metal-organic nanoparticles prepared with a 3D-printed microfluidic device as a novel formulation for disulfiram-based therapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 7. 2023.biomaterials.org [2023.biomaterials.org]
- 8. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Copper Dimethyldithiocarbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of copper dimethyldithiocarbamate (B2753861) (CDD).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing copper dimethyldithiocarbamate (CDD)?
A1: The most prevalent and straightforward method for synthesizing CDD is the reaction of a copper(II) salt with a dimethyldithiocarbamate salt, typically sodium dimethyldithiocarbamate. This reaction is rapid and often results in the immediate precipitation of the dark brown CDD complex.[1][2][3] Alternative methods include the oxidative dissolution of metallic copper in the presence of a dithiocarbamate (B8719985) source and electrochemical synthesis.[4]
Q2: What is a typical yield for the synthesis of this compound?
A2: Under optimized conditions, the synthesis of copper dithiocarbamate complexes can be nearly quantitative, with yields often reported as "good" to "excellent".[1][5] Specific yields can vary depending on the chosen methodology and reaction conditions. For instance, direct synthesis from copper metal has reported yields up to 88.9% depending on the solvent system used.
Q3: How does the choice of solvent affect the synthesis and yield of CDD?
A3: The solvent plays a crucial role in the synthesis of CDD, influencing both the reaction rate and the structure of the final product.[4] In some cases, coordinating solvents like DMSO and DMF can form adducts with the CDD complex.[4] The solubility of reactants and the product in the chosen solvent will also impact the ease of purification and overall yield.
Q4: Can ultrasound be used to improve the synthesis of CDD?
A4: Yes, the application of ultrasound has been shown to increase the rate of copper dissolution in direct synthesis methods, which can lead to improved reaction yields.[4]
Q5: What are some potential side reactions to be aware of during the synthesis of CDD?
A5: Side reactions can occur, particularly in more complex synthesis routes. For instance, in reverse ATRP systems, side reactions can lead to lower initiator efficiency.[6] In syntheses involving other reagents, the formation of undesired coordination complexes or oxidation-reduction byproducts is possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | - Increase the reaction time.- Gently heat the reaction mixture if the protocol allows.- Ensure vigorous and constant stirring. |
| Suboptimal solvent: The chosen solvent may not be ideal for the reaction, leading to poor solubility of reactants or precipitation of intermediates. | - Experiment with different solvents or solvent mixtures.[4]- Refer to literature for solvent systems that have proven effective for similar syntheses. | |
| Impure reagents: Impurities in the starting materials (copper salt or dithiocarbamate salt) can interfere with the reaction. | - Use high-purity, analytical grade reagents.- Consider recrystallizing the starting materials if their purity is questionable. | |
| Incorrect stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material and reduced yield. | - Carefully calculate and measure the molar equivalents of all reactants.- A slight excess of the dithiocarbamate salt is sometimes used to ensure complete reaction of the copper salt. | |
| Product is difficult to purify | Contamination with byproducts: The crude product may be contaminated with unreacted starting materials or side products. | - Wash the precipitate thoroughly with appropriate solvents to remove soluble impurities. Water is often used to remove excess salts.[5]- Recrystallization from a suitable solvent can be an effective purification method. |
| Fine precipitate that is difficult to filter: The product may have precipitated as very fine particles that pass through the filter paper. | - Use a finer porosity filter paper or a membrane filter.- Centrifugation followed by decantation of the supernatant can be an alternative to filtration. | |
| Unexpected product color or properties | Formation of a different copper complex: The reaction conditions may have favored the formation of a different copper-dithiocarbamate species (e.g., a Cu(I) or Cu(III) complex). | - Carefully control the oxidation state of the copper starting material and reaction atmosphere.- Characterize the product using techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis to confirm its identity.[1] |
| Solvent adduct formation: Coordinating solvents like DMSO or DMF can sometimes co-crystallize with the product.[4] | - Wash the product with a non-coordinating solvent in which the product is insoluble.- Dry the product thoroughly under vacuum to remove residual solvent. |
Data Presentation
Table 1: Influence of Solvent on the Yield of this compound (CDD) via Oxidative Dissolution of Copper Metal
| Solvent System | Product Composition | Yield (%) |
| TMU + CCl4 | [Cu(Me2NCS2)2] | 88.9 |
| TMU + I2 | [Cu(Me2NCS2)2] | 80.0 |
| DMSO + TMU + CCl4 | [Cu(Me2NCS2)2]·2DMSO | 81.3 |
| DMF + TMU + CCl4 | [Cu(Me2NCS2)2]·2DMF | 79.5 |
Data adapted from Kharisov, B. I., et al. Journal of Coordination Chemistry.
Experimental Protocols
Protocol 1: Standard Synthesis of Copper(II) bis(dimethyldithiocarbamate)
This protocol is a general method for the high-yield synthesis of CDD from a copper(II) salt and sodium dimethyldithiocarbamate.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Sodium dimethyldithiocarbamate dihydrate (NaS₂CN(CH₃)₂)·2H₂O
-
Deionized water
Procedure:
-
Dissolve sodium dimethyldithiocarbamate dihydrate in a minimal amount of deionized water to create a concentrated solution.
-
In a separate beaker, dissolve copper(II) chloride in ethanol.
-
Slowly add the aqueous solution of sodium dimethyldithiocarbamate to the ethanolic solution of copper(II) chloride with constant stirring.
-
A dark brown precipitate of copper(II) bis(dimethyldithiocarbamate) will form immediately.
-
Continue stirring the mixture for 10-15 minutes at room temperature to ensure the reaction is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Finally, wash the precipitate with a small amount of cold ethanol to aid in drying.
-
Dry the product in a desiccator under vacuum to a constant weight.
Protocol 2: Direct Synthesis from Metallic Copper with Ultrasonic Treatment
This protocol describes an alternative synthesis route starting from metallic copper, with the aid of ultrasound to enhance the reaction rate.
Materials:
-
Copper foil or powder
-
Tetramethylthiuram disulfide (Thiram)
-
Tetrachloromethane (CCl₄)
-
N,N,N',N'-Tetramethylurea (TMU)
-
Acetonitrile
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, combine metallic copper, tetramethylthiuram disulfide, and a solvent mixture of CCl₄ and TMU.
-
Place the reaction vessel in an ultrasonic bath.
-
Apply ultrasonic treatment to the mixture for a specified duration (e.g., 2 hours) with gentle agitation.
-
After the reaction period, a precipitate of this compound will have formed.
-
Filter the product and wash it several times with small portions of dry acetonitrile.
-
Dry the final product in air or under vacuum.
Mandatory Visualization
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Copper Dimethyldithiocarbamate (Cu(DDC)₂) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) nanoparticles, with a primary focus on preventing their aggregation.
Frequently Asked Questions (FAQs)
Q1: Why do my Copper Dimethyldithiocarbamate (Cu(DDC)₂) nanoparticles aggregate?
A1: this compound is inherently hydrophobic and has poor aqueous solubility.[1] This lack of solubility is a primary driver for nanoparticle aggregation in aqueous environments, as the particles tend to associate to minimize their contact with water.
Q2: What are the most common strategies to prevent the aggregation of Cu(DDC)₂ nanoparticles?
A2: The most effective strategies involve the use of stabilizing agents or encapsulation techniques. These include formulating the nanoparticles within liposomes, creating polymeric nanoparticles, utilizing the Stabilized Metal Ion Ligand Complex (SMILE) method with suitable stabilizers, surface functionalization with capping agents like polyethyleneimine (PEI), or forming inclusion complexes with cyclodextrins.[1][2][3][4][5]
Q3: How does pH affect the stability of my Cu(DDC)₂ nanoparticles?
A3: The pH of the surrounding medium can significantly impact the stability of copper nanoparticles. Changes in pH can alter the surface charge of the nanoparticles, potentially leading to aggregation. For copper oxide nanoparticles, dissolution has been observed at acidic pH (lysosomal pH 4-5), which could be a precursor to aggregation or altered bioavailability.[6][7] While specific data for Cu(DDC)₂ is less detailed in the provided results, the general principle of pH-dependent stability for metallic nanoparticles holds true.
Q4: Can I use sonication to redisperse aggregated Cu(DDC)₂ nanoparticles?
A4: Sonication can be a temporary solution to break up nanoparticle agglomerates.[8] However, without the presence of an effective stabilizing agent, the nanoparticles are likely to re-aggregate shortly after sonication ceases. It is a useful technique for initial dispersion but does not confer long-term stability.
Troubleshooting Guides
Issue 1: Nanoparticle Precipitation Observed Immediately After Synthesis
Symptoms:
-
Visible precipitate forming in the reaction vessel.
-
Inability to obtain a colloidal suspension.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Stabilizer Concentration | Increase the concentration of the stabilizing agent (e.g., liposomes, polymer, surfactant). | The stabilizer is crucial for preventing the newly formed nanoparticles from immediately aggregating due to their hydrophobic nature. |
| Inadequate Mixing | Ensure vigorous and uniform stirring during the synthesis process. | Proper mixing ensures that the stabilizer molecules can effectively coat the surface of the nanoparticles as they form. |
| Incorrect Solvent System | Re-evaluate the solvent and anti-solvent system. For methods like nanoprecipitation, the rate of addition and the solvent ratios are critical. | The solvent system directly influences the nucleation and growth of the nanoparticles and their interaction with the stabilizer. |
| Suboptimal Temperature | Control the reaction temperature. Some synthesis methods are highly temperature-sensitive. | Temperature can affect the kinetics of both nanoparticle formation and stabilizer adsorption. |
Issue 2: Gradual Aggregation and Sedimentation of Nanoparticles During Storage
Symptoms:
-
Initially stable nanoparticle suspension becomes cloudy over time.
-
Formation of a pellet at the bottom of the storage container after a period of storage.
-
Increase in particle size as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Stabilizer | Experiment with different types of stabilizers. For instance, if using a simple surfactant, consider a PEGylated lipid or a block copolymer for enhanced steric hindrance.[4] | The choice of stabilizer dictates the long-term colloidal stability. Steric stabilizers often provide better long-term stability compared to purely electrostatic stabilizers, especially in high ionic strength media. |
| Inappropriate Storage Conditions (pH, Temperature) | Store the nanoparticle suspension at a pH where they exhibit a high zeta potential (either highly positive or highly negative) and at a recommended temperature (often 4°C to minimize degradation). | Extreme pH values can increase electrostatic repulsion between particles, while low temperatures can slow down aggregation kinetics. |
| Photodegradation | Store nanoparticle suspensions in the dark or in amber vials. | Light can induce chemical changes in the nanoparticles or the stabilizer, leading to a loss of stability. |
| Microbial Contamination | If storing for extended periods in a non-sterile environment, consider sterile filtration or the addition of a bacteriostatic agent. | Microbial growth can alter the composition of the suspension and lead to nanoparticle aggregation. |
Quantitative Data on Stabilizer Performance
The following table summarizes the impact of different stabilization strategies on the particle size of copper dithiocarbamate (B8719985) nanoparticles, as reported in various studies.
| Stabilization Method | Stabilizer(s) | Reported Particle Size | Key Findings | Reference |
| Liposomal Encapsulation | DSPC/Cholesterol (55:45 mol ratio) | Not explicitly stated, but formation confirmed by UV-Vis. | Synthesizing Cu(DDC)₂ inside liposomes overcomes solubility issues.[2] | [2] |
| Nanoliposomes (Ethanol Injection) | DSPC/DSPE-PEG₂₀₀₀-COOH/Cholesterol/CuET (2/0.2/1/1 mole ratio) | ~100 nm | Monodispersed and colloidally stable nanoparticles with over 80% encapsulation efficiency.[9] | [9] |
| Polymeric Nanoparticles | Poly(ethylene glycol)-b-poly(ester-carbonate) (PEC) | Tunable by varying feed ratios of DSF, Cu(II), and PEC. | Highly stable in neutral and weakly acidic solutions and upon dilution.[3] | [3] |
| SMILE Method | DSPE-PEG₂₀₀₀, d-α-tocopherol PEG₁₀₀₀ succinate, mPEG₅₀₀₀-b-P(L-lactide)₅₀₀₀ | Sub-100 nm | Excellent stability in serum for 72 hours and storable at room temperature for at least one month.[4] | [4] |
| Biomimetic Nanoparticles (SMILE) | Bovine Serum Albumin (BSA) | < 100 nm | Excellent stability in serum with no significant size change for up to 57 hours.[10] | [10] |
Experimental Protocols
Protocol 1: Preparation of Nanoliposomal Cu(DDC)₂ via Ethanol (B145695) Injection
This protocol is adapted from a method for preparing nanoliposomal copper diethyldithiocarbamate (B1195824) (a close analog of Cu(DDC)₂).[9]
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DSPE-PEG₂₀₀₀-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000])
-
Cholesterol
-
This compound (Cu(DDC)₂)
-
Pure ethanol
-
Ultrapure water
Procedure:
-
Prepare a lipid mixture containing DSPC, DSPE-PEG₂₀₀₀-COOH, Cholesterol, and Cu(DDC)₂ in a suitable molar ratio (e.g., 2:0.2:1:1) in a sealed container.
-
Add pure ethanol to the lipid mixture (e.g., 5 mL).
-
Heat the mixture to 50°C until the Cu(DDC)₂ is completely dissolved.
-
Rapidly inject the hot ethanol mixture into rapidly stirred ultrapure water (e.g., 45 mL) at a constant rate. This should result in a nanoliposomal dispersion with a final ethanol concentration of 10% (v/v).
-
The resulting nanoparticle suspension can be further purified, for example, by dialysis to remove excess ethanol and unencapsulated components.
Protocol 2: Synthesis of Stabilized Cu(DDC)₂ Nanoparticles using the SMILE Method
This is a generalized protocol based on the Stabilized Metal Ion Ligand Complex (SMILE) method.[4][10]
Materials:
-
Copper(II) salt solution (e.g., CuSO₄)
-
Sodium dimethyldithiocarbamate (Na(DDC)) solution
-
Stabilizer solution (e.g., DSPE-PEG₂₀₀₀ or Bovine Serum Albumin in an appropriate buffer)
Procedure:
-
Prepare separate aqueous solutions of the copper(II) salt, Na(DDC), and the chosen stabilizer.
-
In a reaction vessel, combine the copper(II) salt solution with the stabilizer solution under vigorous stirring.
-
Slowly add the Na(DDC) solution to the copper-stabilizer mixture. The Cu(DDC)₂ nanoparticles will form in situ.
-
Continue stirring for a defined period to ensure complete reaction and stabilization.
-
The resulting nanoparticle suspension can be purified by methods such as centrifugation and resuspension or dialysis to remove unreacted precursors and byproducts.
Visualizations
Caption: Mechanism of Cu(DDC)₂ nanoparticle aggregation and stabilization.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable, Coordinated Polymeric Nanoparticles Loading Copper(II) Diethyldithiocarbamate for Combinational Chemo/Chemodynamic Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram Copper Nanoparticles Prepared with a Stabilized Metal Ion Ligand Complex Method for Treating Drug-Resistant Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface functionalization of thin-film composite membranes with copper nanoparticles for antimicrobial surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and Environmental Transformations of Copper-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of water chemistry on stability, aggregation, and dissolution of uncoated and carbon-coated copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Step Synthesis of Nanoliposomal Copper Diethyldithiocarbamate and Its Assessment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomimetic metal-organic nanoparticles prepared with a 3D-printed microfluidic device as a novel formulation for disulfiram-based therapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Dimethyldithiocarbamate (Cu(DDC)₂) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Copper Dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Cu(DDC)₂ precipitating out of my biological buffer?
A1: Copper dimethyldithiocarbamate has very low aqueous solubility.[1][2] Precipitation is the most common stability issue and is expected when introducing Cu(DDC)₂ directly into aqueous buffers like PBS or cell culture media at concentrations exceeding its solubility limit. For many experimental purposes, a stock solution in an organic solvent like DMSO is prepared first.
Q2: What is the underlying cause of Cu(DDC)₂ instability in aqueous solutions?
A2: The instability of Cu(DDC)₂ in biological buffers is twofold:
-
Physical Instability: Due to its hydrophobic nature, the compound self-aggregates and precipitates in aqueous environments.
-
Chemical Instability: The dithiocarbamate (B8719985) ligand itself can be unstable, particularly under acidic conditions (low pH), leading to the decomposition of the complex.[3]
Q3: How does pH affect the stability of Cu(DDC)₂?
A3: Dithiocarbamates are generally more stable in neutral to alkaline conditions.[4] At acidic pH, the dithiocarbamate ligand can be protonated to form dithiocarbamic acid, which is unstable and decomposes to dimethylamine (B145610) and carbon disulfide.[3] This degradation of the ligand leads to the breakdown of the copper complex. Complexation with copper can inhibit this acid-catalyzed hydrolysis to some extent.[5]
Q4: Can components of my biological buffer affect the stability of Cu(DDC)₂?
A4: Yes. Certain buffer components can interact with Cu(DDC)₂. For example, Tris buffer is known to chelate Cu(II) ions and may compete with the dithiocarbamate ligand for the copper ion, potentially destabilizing the complex. It is advisable to exercise caution when using Tris buffers in combination with copper-containing systems.
Q5: What are the degradation products of Cu(DDC)₂?
A5: The primary degradation of the dithiocarbamate ligand under physiological or acidic conditions is expected to yield carbon disulfide and the corresponding amine (dimethylamine for Cu(DDC)₂).[6] Thermal decomposition can lead to the formation of copper sulfides.[7]
Q6: Are there formulation strategies to improve the stability of Cu(DDC)₂ in biological buffers?
A6: Yes, several formulation approaches have been successfully employed to enhance the aqueous solubility and stability of copper dithiocarbamates. These include encapsulation in liposomes, complexation with cyclodextrins, and the formation of nanoparticles.[2][8] These strategies prevent precipitation and can protect the complex from degradation. For instance, a cyclodextrin (B1172386) formulation of a similar copper dithiocarbamate complex was found to be stable for 28 days.[1]
Troubleshooting Guides
Issue 1: Precipitation of Cu(DDC)₂ upon addition to aqueous buffer or cell culture medium.
-
Root Cause: The concentration of Cu(DDC)₂ in the aqueous solution exceeds its solubility limit. The compound is hydrophobic and prone to aggregation.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the Cu(DDC)₂ powder in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Optimize Dilution Protocol:
-
Use a sequential dilution method. First, dilute the DMSO stock into a small volume of serum-free medium or buffer (e.g., PBS) while vortexing immediately.
-
Then, add this intermediate dilution to your final volume of pre-warmed (37°C) complete medium with continuous mixing. This gradual change in solvent polarity can prevent the compound from "crashing out."
-
-
Reduce Final Working Concentration: Perform a concentration titration experiment to determine the lowest effective concentration that achieves the desired biological effect without causing precipitation.
-
Consider Formulation: If the required concentration is still leading to precipitation, consider using solubilizing agents or formulating the Cu(DDC)₂ as described in Q6 of the FAQ section.
-
Issue 2: Loss of Cu(DDC)₂ activity or inconsistent results over time in solution.
-
Root Cause: Chemical degradation of the Cu(DDC)₂ complex, potentially due to acidic pH of the medium or interaction with buffer components.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your biological buffer is maintained in the neutral to slightly alkaline range (pH 7.0-8.0) to minimize acid-catalyzed degradation of the dithiocarbamate ligand.
-
Buffer Selection: If using a copper-chelating buffer like Tris, consider its potential to interfere with the complex. If feasible, switch to a non-chelating buffer system.
-
Fresh Preparations: Prepare fresh dilutions of Cu(DDC)₂ in your aqueous buffer immediately before each experiment to minimize the time for potential degradation.
-
Storage of Stock Solutions: Store the DMSO stock solution of Cu(DDC)₂ at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles. When stored at -20°C, it is recommended to use it within a month, and at -80°C, within six months.[9]
-
Quantitative Stability Data
While specific half-life data for unformulated Cu(DDC)₂ in common biological buffers is scarce in the literature, the stability is significantly enhanced through formulation. The following table summarizes reported stability data for formulated copper dithiocarbamate complexes.
| Formulation | Compound | Buffer/Medium | Temperature | Duration | Stability Outcome |
| Cyclodextrin Inclusion Complex | Copper Diethyldithiocarbamate (B1195824) | Aqueous Solution | Room Temp. | 28 days | No significant change in concentration.[1] |
| Liposomes | Copper Diethyldithiocarbamate | Sucrose-HEPES buffer with 50% Fetal Bovine Serum | 37°C | 72 hours | Negligible dissociation from liposomes. |
| Nanoparticles | Copper Diethyldithiocarbamate | PBS with 50% Fetal Bovine Serum | 37°C | 80 hours | No discernible change in nanosize or PDI values. |
Experimental Protocols
Protocol 1: Preparation of Cu(DDC)₂ Stock Solution and Working Dilutions
-
Preparation of Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of Cu(DDC)₂ powder in a sterile microcentrifuge tube.
-
Add high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, dark brown.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Dilution in Cell Culture Medium (Example for a final concentration of 1 µM):
-
Warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of serum-free medium or PBS. Vortex immediately. This creates a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate dilution to 990 µL of the pre-warmed complete cell culture medium to achieve the final 1 µM concentration. Mix gently by inverting the tube or pipetting up and down.
-
Use the final working solution immediately.
-
Protocol 2: UV-Vis Spectrophotometric Assay for Cu(DDC)₂ Stability
This protocol can be adapted to assess the stability of Cu(DDC)₂ in a chosen biological buffer over time.
-
Materials:
-
Cu(DDC)₂
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a solution of Cu(DDC)₂ in the biological buffer at the desired concentration using the dilution method described in Protocol 1.
-
At time point zero (t=0), take an aliquot of the solution and dilute it with methanol to a concentration that falls within the linear range of the spectrophotometer. The final solution for measurement should be in methanol to ensure complete dissolution.
-
Measure the absorbance at the maximum wavelength (λmax), which is approximately 435 nm for copper dithiocarbamate complexes. Use methanol as the blank.
-
Incubate the remaining Cu(DDC)₂ buffer solution under the desired experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 3.
-
A decrease in absorbance at 435 nm over time indicates degradation or precipitation of the complex. The percentage of Cu(DDC)₂ remaining can be calculated relative to the initial absorbance at t=0.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Cu(DDC)₂.
Caption: Troubleshooting flowchart for Cu(DDC)₂ stability issues.
Caption: Proposed degradation pathway of Cu(DDC)₂ in acidic conditions.
References
- 1. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel nanoformulated diethyldithiocarbamate complexes with biosynthesized or green chemosynthesized copper oxide nanoparticles: An in vitro comparative anticancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Copper Dimethyldithiocarbamate in Cancer Cells
Welcome to the technical support center for researchers utilizing Copper Dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges and interpret your results effectively.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Cu(DDC)₂.
| Problem | Possible Cause | Recommended Solution |
| Reduced than expected cytotoxicity of Cu(DDC)₂ | 1. Drug Inactivation/Degradation: Cu(DDC)₂ can be unstable in certain media. 2. Suboptimal Drug Concentration: The IC50 can vary significantly between cell lines. 3. Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance. | 1. Fresh Preparation: Prepare Cu(DDC)₂ solutions fresh for each experiment from Disulfiram and a copper source (e.g., copper(II) chloride) or use a stabilized formulation. 2. Dose-Response Curve: Perform a dose-response experiment to determine the accurate IC50 for your specific cell line (see MTT Cell Viability Assay protocol). 3. Assess Resistance Mechanisms: Investigate potential resistance pathways as detailed in the FAQs. |
| Inconsistent results between experiments | 1. Variation in Cell Density: Cell confluence can affect drug efficacy. 2. Inconsistent Drug Preparation: Minor variations in the molar ratio of Disulfiram to copper can alter the complex formation. 3. Passage Number of Cells: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Standardize Seeding Density: Ensure consistent cell numbers are seeded for each experiment. 2. Precise Reagent Preparation: Use freshly calibrated equipment for preparing drug solutions. 3. Use Low Passage Cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for extended periods. |
| High background in ROS assay | 1. Autofluorescence of Media or Compounds: Phenol (B47542) red in media and some compounds can interfere with fluorescence readings. 2. Spontaneous Oxidation of DCFH-DA: The probe can auto-oxidize, leading to high background. | 1. Use Phenol Red-Free Media: Perform the assay in phenol red-free media. 2. Prepare Probe Fresh: Prepare the DCFH-DA working solution immediately before use and protect it from light. |
| No significant increase in apoptosis after treatment | 1. Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may not be adequate to induce apoptosis. 2. Alternative Cell Death Mechanisms: Cu(DDC)₂ can induce other forms of cell death, such as necroptosis or autophagy. 3. Resistance to Apoptosis: Cells may have defects in apoptotic pathways (e.g., mutated p53). | 1. Optimize Treatment Conditions: Increase the concentration of Cu(DDC)₂ and/or extend the incubation time. 2. Investigate Other Markers: Use assays for other cell death pathways. 3. Use Apoptosis-Proficient Cells: Confirm your findings in a cell line known to be sensitive to apoptosis induction. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of Copper dimethyldithiocarbamate (Cu(DDC)₂)?
A1: Cu(DDC)₂ exerts its anticancer effects through multiple mechanisms. The primary mechanism is the inhibition of the 26S proteasome, which leads to the accumulation of misfolded proteins and induction of the unfolded protein response (UPR), ultimately triggering apoptosis. Additionally, Cu(DDC)₂ generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.
Questions on Resistance Mechanisms
Q2: My cancer cells are showing resistance to Cu(DDC)₂. What are the common resistance mechanisms?
A2: Resistance to Cu(DDC)₂ in cancer cells can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump Cu(DDC)₂ out of the cell, reducing its intracellular concentration.
-
Enhanced Antioxidant Capacity: Increased levels of intracellular antioxidants, such as glutathione (B108866) (GSH), can neutralize the ROS generated by Cu(DDC)₂, thereby mitigating its cytotoxic effects.
-
Upregulation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of cytoprotective genes, including those involved in glutathione synthesis and drug efflux, contributing to resistance.
Q3: How can I determine if P-glycoprotein (P-gp) is responsible for resistance in my cell line?
A3: You can investigate the role of P-gp through the following approaches:
-
Western Blot Analysis: Compare the expression levels of P-gp in your resistant cell line to the parental, sensitive cell line. An increased level in the resistant line suggests a role for P-gp.
-
P-gp Inhibition Assay: Treat your resistant cells with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) in combination with Cu(DDC)₂. If the cytotoxicity of Cu(DDC)₂ is restored, it indicates that P-gp-mediated efflux is a key resistance mechanism.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower accumulation of this dye in your resistant cells compared to sensitive cells, which can be reversed by a P-gp inhibitor, confirms increased P-gp activity.
Q4: What is the role of glutathione (GSH) in Cu(DDC)₂ resistance, and how can I measure it?
A4: Glutathione can detoxify Cu(DDC)₂ through direct conjugation or by quenching the ROS it produces. To assess the involvement of GSH in resistance, you can:
-
Measure Intracellular GSH Levels: Use a commercially available glutathione assay kit to compare the total and reduced GSH levels in your sensitive and resistant cell lines. Higher GSH levels in resistant cells are indicative of this resistance mechanism.
-
Deplete GSH Levels: Treat your resistant cells with a GSH synthesis inhibitor, such as buthionine sulfoximine (B86345) (BSO), prior to Cu(DDC)₂ treatment. A subsequent increase in Cu(DDC)₂ sensitivity would confirm the role of GSH in resistance.
Overcoming Resistance
Q5: What strategies can I use to overcome Cu(DDC)₂ resistance in my experiments?
A5: Several strategies can be employed to circumvent resistance:
-
Co-administration with Chemosensitizing Agents:
-
P-gp Inhibitors: As mentioned, using P-gp inhibitors can block drug efflux.
-
GSH Depleting Agents: BSO can be used to reduce the antioxidant capacity of resistant cells.
-
-
Nanoparticle-based Delivery: Encapsulating Cu(DDC)₂ in nanoparticles can bypass P-gp-mediated efflux as nanoparticles are often taken up by endocytosis.
-
Synergistic Drug Combinations: Combining Cu(DDC)₂ with other anticancer drugs can create a multi-pronged attack that resistant cells may not be able to overcome.
Data Presentation
Table 1: IC50 Values of this compound (Cu(DDC)₂) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Cu(DDC)₂ IC50 (nM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Sensitive | ~150 | |
| MDA-MB-231PAC10 | Triple Negative Breast Cancer | Paclitaxel-Resistant | <200 | |
| U87 | Glioblastoma | Sensitive | ~250 | |
| A549 | Lung Cancer | Sensitive | ~300 | |
| MCF7 | Breast Cancer | Sensitive | 449 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of Cu(DDC)₂ by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Cu(DDC)₂
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of Cu(DDC)₂ for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Intracellular ROS Detection using DCFH-DA
This protocol measures the generation of intracellular reactive oxygen species (ROS) upon Cu(DDC)₂ treatment.
Materials:
-
Cancer cell lines
-
Phenol red-free culture medium
-
Cu(DDC)₂
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with Cu(DDC)₂ in phenol red-free medium for the desired time.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cancer cell lines
-
Lysis buffer
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Fluorometer
Procedure:
-
Treat cells with Cu(DDC)₂ for the desired time.
-
Harvest and lyse the cells on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add equal amounts of protein from each sample.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate at 37°C and measure the fluorescence (excitation ~380 nm, emission ~460 nm) kinetically over time.
-
The rate of fluorescence increase is proportional to the proteasome activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action and resistance to Cu(DDC)₂.
Caption: Workflow for investigating Cu(DDC)₂ resistance.
Technical Support Center: Optimizing Sonication for Copper Dimethyldithiocarbamate (Cu(DDC)₂) Nanoparticle Dispersion
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the sonication-based dispersion of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is sonication necessary for dispersing Cu(DDC)₂ nanoparticles?
A1: Sonication is a common method for de-agglomerating and dispersing nanoparticles in a liquid medium.[1][2] Cu(DDC)₂ nanoparticles, particularly in their dry powder form, tend to form agglomerates due to strong van der Waals forces. Sonication applies high-frequency sound waves, generating acoustic cavitation—the formation and collapse of microscopic bubbles.[3] This process creates powerful localized shear forces that break apart these agglomerates, leading to a more homogeneous and stable suspension.[4]
Q2: What are the key parameters to consider when optimizing sonication for Cu(DDC)₂ nanoparticle dispersion?
A2: The effectiveness of sonication is highly system-specific.[5] Key parameters that require optimization include sonication time, power (amplitude), temperature, the concentration of the nanoparticles, and the choice of solvent.[6][7] The type of sonicator, either a probe-type or an ultrasonic bath, will also significantly impact the results, with probe sonicators generally delivering higher energy more effectively.[4][8]
Q3: My Cu(DDC)₂ nanoparticles are hydrophobic. How does this affect the dispersion protocol?
A3: The dimethyldithiocarbamate ligand imparts a hydrophobic surface to the nanoparticles. Dispersing hydrophobic particles in aqueous media can be challenging. A crucial step is to pre-wet the nanoparticle powder with a small amount of a wetting agent, such as ethanol (B145695) (e.g., 0.5% v/v), to create a paste.[9] This step helps to replace the solid-air interface with a solid-liquid interface, facilitating better dispersion when the bulk of the aqueous medium is added.[9]
Q4: How can I prevent my sample from overheating during sonication?
A4: Sonication can generate significant heat, which may alter the physicochemical properties of the nanoparticles or affect the stability of the dispersion. To prevent overheating, it is highly recommended to place the sample vial in an ice-water bath during the sonication process.[9] Using pulsed sonication (alternating on/off cycles) can also help to manage the temperature rise, especially for longer sonication times.[5][10]
Q5: What characterization techniques should I use to assess the quality of my dispersion?
A5: To evaluate the effectiveness of your sonication protocol, you should characterize the dispersion at different time points.[1] Key techniques include:
-
Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the width of the particle size distribution.[7]
-
Zeta Potential: To assess the surface charge of the nanoparticles, which is a critical factor in the stability of the dispersion. Higher magnitude zeta potentials (e.g., > |30| mV) generally indicate better colloidal stability.
-
UV-Vis Spectroscopy: To monitor changes in the absorbance spectrum, which can indicate particle aggregation or changes in particle properties over time.
-
Transmission Electron Microscopy (TEM): To visualize the primary particle size, morphology, and the state of agglomeration.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticles settle out of suspension immediately after sonication. | 1. Insufficient Sonication Energy: The applied energy is not enough to break down the agglomerates effectively. 2. Re-agglomeration: The nanoparticles are unstable in the chosen solvent and are quickly re-forming larger clusters. 3. High Nanoparticle Concentration: The concentration may be too high, leading to increased collision frequency and agglomeration.[8] | 1. Increase Sonication Time/Power: Systematically increase the sonication duration or the amplitude/power setting. Monitor the particle size (DLS) at intervals (e.g., every 2-5 minutes) to find the optimal point. 2. Optimize Solvent/Stabilizers: Ensure the solvent is appropriate. Consider adding a stabilizer if dispersing in a medium where the nanoparticles have low colloidal stability. 3. Reduce Concentration: Try dispersing a lower concentration of nanoparticles.[5] |
| DLS results show a very large particle size and/or high PDI (> 0.5). | 1. Incomplete Dispersion: Agglomerates are still present in the suspension. 2. Improper Sample Preparation: For hydrophobic Cu(DDC)₂ in aqueous media, failure to pre-wet the powder can lead to poor dispersion. | 1. Continue Sonication: The dispersion may not have reached an optimal state. Continue sonicating in short intervals and re-measure. 2. Pre-wet the Powder: Ensure you are using a wetting agent (e.g., ethanol) to form a paste with the Cu(DDC)₂ powder before adding the bulk solvent.[9] |
| Particle size initially decreases with sonication but then starts to increase. | 1. Over-sonication: Excessive sonication energy can sometimes induce re-agglomeration of particles. 2. Particle Degradation: The high energy might be causing changes to the nanoparticle structure or the dithiocarbamate (B8719985) ligand. | 1. Reduce Sonication Time: You have likely passed the optimal sonication time. Reduce the duration to the time point where the minimum particle size was observed. 2. Use Pulsed Sonication: Switch to a pulsed mode (e.g., 1 second on, 1 second off) to deliver energy less aggressively.[1] 3. Lower Power/Amplitude: Decrease the power setting on your sonicator. |
| Inconsistent results between batches. | 1. Inconsistent Sonication Parameters: Variations in probe depth, sample volume, power settings, or temperature control. 2. Probe Tip Erosion: Over time, the tip of the sonicator probe can erode, leading to reduced energy output and potential sample contamination. | 1. Standardize Protocol: Keep all parameters constant: ensure the probe tip is immersed to the same depth (e.g., halfway into the liquid), use the same type of vial and sample volume, and always use an ice bath.[9] 2. Calibrate and Inspect Equipment: Regularly inspect the sonicator probe for wear and perform a calorimetric calibration to measure the actual power being delivered to the sample.[4][5] |
Data Presentation: Sonication Parameter Optimization
The following tables illustrate how to structure data when optimizing sonication parameters. The values are hypothetical and should be determined experimentally for your specific system.
Table 1: Effect of Sonication Time on Dispersion Quality (Constant Parameters: Power = 70% Amplitude, Temperature = 4°C, Concentration = 1 mg/mL)
| Sonication Time (min) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Pre-sonication) | 1550 | 0.850 | -5.2 |
| 2 | 450 | 0.420 | -15.8 |
| 5 | 210 | 0.215 | -22.5 |
| 10 | 185 | 0.190 | -25.1 |
| 15 | 195 | 0.280 | -24.8 |
Table 2: Effect of Sonication Power on Dispersion Quality (Constant Parameters: Time = 10 minutes, Temperature = 4°C, Concentration = 1 mg/mL)
| Power (Amplitude %) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 30% | 520 | 0.510 | -18.9 |
| 50% | 280 | 0.290 | -23.4 |
| 70% | 185 | 0.190 | -25.1 |
| 90% | 180 | 0.235 | -26.3 |
Experimental Protocols
Protocol 1: Optimization of Sonication Time for Cu(DDC)₂ Dispersion
This protocol provides a systematic approach to determine the optimal sonication time for dispersing Cu(DDC)₂ nanoparticles in an aqueous medium.
Materials:
-
Cu(DDC)₂ nanoparticle powder
-
Deionized (DI) water or desired buffer
-
Ethanol
-
Glass vial (e.g., 20 mL scintillation vial)
-
Probe sonicator
-
Ice bath
-
Dynamic Light Scattering (DLS) / Zeta Sizer instrument
Methodology:
-
Preparation: Weigh 10 mg of Cu(DDC)₂ nanoparticle powder into a clean glass vial.
-
Pre-wetting: Add a few drops of ethanol (e.g., 50 µL for 10 mg of powder) to the vial. Mix with a spatula to form a uniform, thick paste. This step is critical for wetting the hydrophobic nanoparticles.[9]
-
Dilution: Add 10 mL of DI water to the vial to achieve a final concentration of 1 mg/mL. Gently swirl the vial to mix the paste with the water.
-
Initial Measurement (T=0): Before sonication, take an aliquot of the suspension for DLS and Zeta Potential measurement to establish a baseline.
-
Sonication Setup: Place the vial securely in an ice-water bath to maintain a low temperature (e.g., 4°C). Insert the sonicator probe tip approximately halfway into the liquid, ensuring it does not touch the sides or bottom of the vial.[9]
-
Sonication and Sampling:
-
Set the sonicator to a constant power (e.g., 70% amplitude) and use a pulsed mode (e.g., 2 seconds on, 2 seconds off) to minimize heating.
-
Sonicate for an initial period of 2 minutes.
-
After 2 minutes, stop the sonicator and carefully remove a small aliquot for DLS/Zeta Potential analysis.
-
Return the vial to the ice bath and continue sonicating.
-
Repeat the sampling process at cumulative time points (e.g., 5, 10, 15, and 20 minutes).
-
-
Data Analysis: Analyze the DLS and Zeta Potential data for each time point. Plot the Z-Average diameter and PDI as a function of sonication time. The optimal time is typically the point at which the particle size and PDI are minimized and stabilize.
Visualizations
Caption: Workflow for optimizing sonication time.
Caption: Troubleshooting common sonication issues.
References
- 1. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - Nanoscale (RSC Publishing) DOI:10.1039/D2NR03240F [pubs.rsc.org]
- 8. Effect of sonication on particle dispersion, administered dose and metal release of non-functionalized, non-inert metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotechia.org [nanotechia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Copper Dimethyldithiocarbamate (CDDC) Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (CDDC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability and challenges encountered during biological assays with this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the IC50 values of CDDC between experiments?
A2: Variability in CDDC's IC50 values is a common issue and can be attributed to several factors, most notably the presence of metal ions, particularly copper, and the specific cell line and assay used.[1] Key factors influencing IC50 values include:
-
Copper Availability: The biological activity of dithiocarbamates like dimethyldithiocarbamate (DDC) is often mediated by the formation of a copper-DDC complex.[1] The concentration of copper in your cell culture medium, which can vary between batches of fetal bovine serum (FBS), significantly impacts the potency of the formed CDDC.[2]
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to CDDC due to differences in their copper metabolism, redox state, and dependence on the ubiquitin-proteasome system.
-
Assay Type: The choice of cytotoxicity assay can influence the apparent IC50 value. For instance, CDDC's reducing properties can interfere with MTT assays, leading to inaccurate results.[2]
Q2: What is the primary mechanism of action of CDDC?
A2: CDDC exerts its anticancer effects through a multi-faceted mechanism. The copper-DDC complex is the active species that:
-
Inhibits the Ubiquitin-Proteasome System (UPS): CDDC is a potent inhibitor of the 26S proteasome, a critical cellular machinery for protein degradation.[3][4] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing proteotoxic stress and apoptosis.[5][6]
-
Induces NPL4 Aggregation: A key target of CDDC is the NPL4 protein, an essential cofactor of the p97 segregase within the UPS.[7] CDDC causes the aggregation of NPL4, leading to the malfunction of the p97/NPL4 complex, further exacerbating proteotoxic stress.
-
Generates Reactive Oxygen Species (ROS): In the presence of copper, dithiocarbamates can form complexes that generate ROS, leading to oxidative stress and apoptosis.[2]
Q3: How should I prepare and store CDDC solutions?
A3: Dithiocarbamate (B8719985) solutions can be unstable. It is recommended to prepare fresh solutions for each experiment.[6] For stock solutions, dissolve CDDC in a suitable solvent like DMSO and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light and air to minimize degradation.[6]
Q4: Can CDDC interfere with my assay readout?
A4: Yes, CDDC can interfere with certain assays. Its reducing properties can directly convert the MTT reagent to formazan, independent of cellular activity, leading to an underestimation of cytotoxicity.[2] It is advisable to use an alternative cytotoxicity assay, such as the Lactate (B86563) Dehydrogenase (LDH) release assay, which measures membrane integrity.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with CDDC.
High Variability in Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Fluctuation in copper concentration in the media (e.g., batch-to-batch variation in serum). | For consistency, use a single batch of serum for a set of experiments or supplement with a defined concentration of copper.[2] |
| Non-uniform cell seeding density. | Ensure a homogenous cell suspension before plating and use a consistent cell counting method. Optimize cell seeding density for a robust assay window. | |
| High background in MTT assay | CDDC has reducing properties that can directly convert MTT to formazan.[2] | Use a cytotoxicity assay that does not rely on cellular reducing potential, such as the Lactate Dehydrogenase (LDH) release assay.[2] |
| High background LDH release in untreated controls | Suboptimal cell culture conditions (e.g., over-confluency). | Ensure cells are healthy and in the logarithmic growth phase.[8] |
| High endogenous LDH activity in the serum supplement. | Test the serum for LDH activity or reduce the serum concentration during the assay.[8][9] | |
| Physical damage to cells during handling. | Use gentle pipetting techniques during media changes and reagent additions.[8] |
Issues with Proteasome Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | Spontaneous hydrolysis of the fluorogenic peptide substrate (e.g., Suc-LLVY-AMC). | Run a "No-Enzyme" control (all components except cell lysate) to measure auto-hydrolysis.[2] |
| Presence of other proteases in the cell lysate. | Include a proteasome inhibitor control (e.g., MG-132) to distinguish proteasome-specific activity.[2] | |
| Autofluorescence of cellular components or the compound itself. | Run a "compound only" control to measure its intrinsic fluorescence.[10] | |
| Inconsistent replicate readings | Inaccurate or inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique.[2] |
| Incomplete mixing of reagents in the wells. | Ensure thorough mixing after each reagent addition.[2] | |
| No observed proteasome inhibition | Inactive compound due to degradation. | Prepare fresh CDDC solutions for each experiment. |
| Insufficient compound concentration. | Perform a dose-response experiment with a wide range of CDDC concentrations.[10] | |
| Poor cell permeability (for intact cell assays). | While CDDC is generally cell-permeable, ensure optimal incubation times. |
Data Presentation
Table 1: Comparative IC50 Values of Copper Dithiocarbamate Complexes in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Pyrrolidine (B122466) dithiocarbamate-copper(II) | MDA-MB-231 (Breast) | MTT | 18 | ~5 | [6] |
| Pyrrolidine dithiocarbamate-copper(II) | PC-3 (Prostate) | MTT | 18 | ~2.5 | [6] |
| Diethyldithiocarbamate-copper(II) | MDA-MB-231 (Breast) | MTT | 72 | <0.2 | [11] |
| Diethyldithiocarbamate-copper(II) | MDA-MB-231PAC10 (Resistant Breast) | MTT | 72 | <0.2 | [11] |
| Copper(II) chloride | MDA-MB-231 (Breast) | MTT | 18 | >20 | [6] |
| Zinc(II) chloride | MDA-MB-231 (Breast) | MTT | 18 | >20 | [6] |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at an optimized density (e.g., 1 x 10⁴ - 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of CDDC in culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).[1]
-
Treatment: Replace the existing medium with 100 µL of the medium containing different concentrations of CDDC.
-
Controls:
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of stop solution.[9]
-
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background and spontaneous release values.
Protocol 2: Fluorometric Proteasome Activity Assay in Cell Lysates
This protocol measures the chymotrypsin-like activity of the proteasome.
-
Cell Treatment: Treat cells with CDDC at various concentrations for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Preparation:
-
Reaction Initiation: Add 150 µL of the assay buffer with the substrate to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.[13]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[13]
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Normalize the fluorescence values to the protein concentration of the corresponding lysate.
-
Express the proteasome activity as a percentage of the untreated control.
-
Protocol 3: NPL4 Aggregation Assay (via Western Blot)
-
Cell Treatment: Treat cells with CDDC at various concentrations for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NPL4 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. High molecular weight smears or bands in the stacking gel indicate protein aggregation.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: CDDC's multifaceted mechanism of action leading to apoptosis.
Caption: A logical workflow for troubleshooting assay variability.
Caption: Experimental workflow for the LDH cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 4. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Synthesis of Dithiocarbamate Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dithiocarbamate (B8719985) complexes. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps and reagents for synthesizing dithiocarbamate ligands?
A1: The synthesis of dithiocarbamate ligands typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium.[1][2] The reaction is exothermic and is generally carried out at low temperatures (0-4 °C) in an ice bath.[3] Common bases used include sodium hydroxide (B78521), potassium hydroxide, or an excess of the amine itself.[4][5][6] The choice of amine is crucial, as dithiocarbamates derived from secondary amines are generally more stable than those from primary amines.[6][7]
Q2: My dithiocarbamate ligand appears unstable and is degrading. What are the likely causes and solutions?
A2: Dithiocarbamate instability can be attributed to several factors:
-
Use of Primary Amines: Ligands derived from primary amines are prone to decomposition, especially with heat, to form isothiocyanates and subsequently symmetrical thioureas.[7][8] To minimize this, maintain low reaction temperatures and consider using a secondary amine if your experimental design permits.[7]
-
Acidic Conditions: Dithiocarbamic acids, formed under acidic conditions (pH < 7), are generally unstable and rapidly decompose back to the amine and carbon disulfide.[8] It is crucial to maintain a basic environment during synthesis and storage.
-
Air and Moisture Sensitivity: Some dithiocarbamates, particularly ammonium (B1175870) salts, are sensitive to air and moisture.[4] Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator is recommended.[7] For highly sensitive compounds, refrigeration may be necessary.[7] Dithiocarbamate salts formed from strong bases like NaOH or KOH are generally more stable.[4]
Q3: I am struggling with the purification of my crude dithiocarbamate complex. What are the best practices?
A3: Purification of metal-dithiocarbamate complexes, which are often insoluble in water, typically involves the following steps:
-
Filtration and Washing: After precipitation from the reaction mixture, filter the complex and wash it thoroughly with water to remove unreacted metal salts and other water-soluble impurities. Subsequently, wash with a suitable organic solvent like methanol (B129727) or diethyl ether to remove unreacted ligands and byproducts.[9][10]
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent like calcium chloride or silica (B1680970) gel.[4][10]
-
Recrystallization: If further purification is required and the complex has sufficient solubility in an organic solvent, recrystallization can yield highly pure crystalline products.[10] Finding a suitable solvent system is key to successful recrystallization and preventing the product from "oiling out."[10]
Q4: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. To troubleshoot this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to reduce the saturation.[10]
-
Slow Cooling: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[10]
-
Solvent System Modification: You may need to experiment with different solvent mixtures to find one that promotes crystallization.
Q5: How can I confirm the successful formation of my metal-dithiocarbamate complex using spectroscopy?
A5: FT-IR and NMR spectroscopy are powerful tools for confirming complex formation.
-
FT-IR Spectroscopy: Look for key vibrational bands. The ν(C-N) "thioureide" band typically shifts to a higher frequency (around 1450-1550 cm⁻¹) upon coordination, indicating an increase in the C=N double bond character. The ν(C-S) band (around 950-1050 cm⁻¹) often appears as a single sharp peak in symmetrically bidentate complexes, whereas it might be a doublet in the free ligand. The appearance of a new band in the far-IR region (around 300-470 cm⁻¹) is direct evidence of the formation of a metal-sulfur (M-S) bond.[11]
-
NMR Spectroscopy: For diamagnetic complexes, NMR provides detailed structural information. A significant downfield shift in the ¹³C NMR signal for the NCS₂ carbon (typically in the δ 200–215 ppm range) is a strong indicator of coordination.[11] Shifts in the ¹H NMR signals of the alkyl or aryl groups attached to the nitrogen atom can also confirm complexation.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Dithiocarbamate Ligand | Incomplete reaction. | Ensure the reaction is stirred for a sufficient duration at low temperature. The completion of the synthesis is often indicated by a color change (e.g., pink, yellow, white). |
| Decomposition of the ligand. | Maintain a basic pH and low temperature throughout the synthesis. Use a secondary amine if possible for greater stability.[6][7] | |
| Formation of Unwanted Side Products (e.g., thioureas) | Use of primary amines at elevated temperatures. | Strictly maintain low reaction temperatures (0-4 °C).[7] |
| Crude Metal Complex is an Oily Substance | Product is not precipitating properly or is impure. | Try adding a non-polar solvent to induce precipitation. Ensure starting materials are pure. |
| Difficulty in Characterizing the Complex | The complex is paramagnetic. | Paramagnetic complexes can lead to broad or shifted NMR signals.[8] In such cases, rely on other techniques like FT-IR, UV-Vis, mass spectrometry, and elemental analysis for characterization. |
| The complex is insoluble. | For insoluble complexes, solid-state characterization techniques like solid-state NMR or X-ray powder diffraction may be necessary. | |
| Inconsistent Experimental Results | Purity of reagents. | Use high-purity, dry solvents and fresh carbon disulfide. Ensure amines are pure. |
| Reaction conditions are not well-controlled. | Carefully control temperature, pH, and stirring rate. The order of reagent addition can sometimes influence the outcome, though it is generally not considered critical.[4] |
Data Presentation
Table 1: Typical FT-IR Vibrational Frequencies for Dithiocarbamate Ligands and Complexes
| Vibrational Mode | Free Dithiocarbamate Ligand (cm⁻¹) | Metal-Dithiocarbamate Complex (cm⁻¹) | Interpretation of Shift upon Complexation |
| ν(C-N) (Thioureide) | ~1450 - 1500 | ~1459 - 1550[11] | A shift to a higher frequency indicates an increased C=N double bond character and successful coordination.[11] |
| ν(C-S) | ~950 - 1050 (often a doublet) | ~952 - 1010 (single sharp peak)[11] | The appearance of a single sharp band suggests symmetrical bidentate coordination of the CS₂ group.[11] |
| ν(M-S) (Metal-Sulfur) | Absent | ~300 - 470[11] | The appearance of this new band is direct evidence of the formation of a metal-sulfur bond.[11] |
Table 2: Purification Techniques and Typical Outcomes
| Purification Technique | Typical Application | Advantages | Potential Challenges | Typical Yield Range |
| Washing/Precipitation | Initial purification of solid crude products. | Simple, fast, and effective for removing soluble impurities.[10] | May not remove co-precipitated impurities. | > 80%[10] |
| Recrystallization | Purification of solid dithiocarbamate salts and metal complexes. | Can yield highly pure crystalline products. | Requires finding a suitable solvent; risk of "oiling out" or low recovery.[10] | 70-95%[10] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Diethyldithiocarbamate (B1195824)
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 14.6 g (0.2 mol) of diethylamine (B46881) to the cooled solution.
-
Continue stirring and slowly add 15.2 g (0.2 mol) of carbon disulfide dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1-2 hours. A white or pale yellow precipitate should form.
-
Collect the precipitate by suction filtration and wash it with two portions of cold diethyl ether (20 mL each).
-
Dry the product in a desiccator over anhydrous calcium chloride to obtain sodium diethyldithiocarbamate.
Protocol 2: Synthesis of a Generic Metal(II) Bis(diethyldithiocarbamate) Complex
-
Dissolve 2.25 g (0.01 mol) of sodium diethyldithiocarbamate trihydrate in 50 mL of distilled water in a 250 mL beaker.
-
In a separate beaker, dissolve 0.005 mol of the desired metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) in 50 mL of distilled water.
-
With constant stirring, slowly add the metal salt solution to the dithiocarbamate solution. A colored precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by suction filtration.
-
Wash the solid with distilled water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the complex in a desiccator.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of metal dithiocarbamate complexes.
Caption: A troubleshooting flowchart for common issues in dithiocarbamate complex synthesis.
References
- 1. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of Copper Dimethyldithiocarbamate (Cu(DDC)₂) Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) formulations. Our goal is to help you overcome common challenges related to the in vivo stability of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo stability of Cu(DDC)₂ a major concern?
A1: Copper dimethyldithiocarbamate (Cu(DDC)₂), the active metabolite of Disulfiram (B1670777), is a potent anti-cancer compound. However, its therapeutic potential is significantly hindered by its inherent aqueous insolubility and instability in biological systems.[1][2] When administered systemically, free Cu(DDC)₂ is prone to rapid elimination from the plasma.[3] Furthermore, the dimethyldithiocarbamate (DDC) ligand can be inactivated by components like albumin in the plasma, which prevents the formation of the active Cu(DDC)₂ complex at the tumor site.[1][3] These factors lead to poor bioavailability and limit the therapeutic efficacy of the compound, making the development of stable formulations crucial.
Q2: What are the most common formulation strategies to enhance the in vivo stability of Cu(DDC)₂?
A2: The most widely explored and successful strategies to improve the in vivo stability of Cu(DDC)₂ involve its encapsulation within nanoparticle-based delivery systems.[4] Liposomal formulations are the most common approach, where Cu(DDC)₂ is either passively loaded or, more effectively, synthesized within the aqueous core of pre-formed copper-containing liposomes.[2][3] Other nanoformulations, such as those using copper oxide nanoparticles, have also been investigated to create more stable and soluble forms of the complex.[5] These nanoparticle systems protect Cu(DDC)₂ from premature degradation and interaction with plasma components, thereby prolonging its circulation time and enhancing its accumulation in tumor tissues.[6]
Q3: How does PEGylation of liposomes improve the in vivo stability of Cu(DDC)₂ formulations?
A3: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, is a critical strategy for enhancing the in vivo stability of Cu(DDC)₂ formulations. The PEG layer creates a hydrophilic shield that reduces the recognition and uptake of the liposomes by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[7] This "stealth" effect prolongs the circulation half-life of the liposomes, allowing more time for them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Studies have shown that PEGylated liposomal formulations of Cu(DDC)₂ exhibit improved plasma concentrations of the drug compared to their non-PEGylated counterparts.[3]
Q4: What is the proposed mechanism of action for Cu(DDC)₂'s anti-cancer activity?
A4: The primary anti-cancer mechanism of Cu(DDC)₂ involves the inhibition of the ubiquitin-proteasome system (UPS).[4][8] Specifically, Cu(DDC)₂ has been shown to target the p97-NPL4-UFD1 pathway, which is essential for the processing and degradation of ubiquitinated proteins.[4] Inhibition of this pathway leads to an accumulation of misfolded and poly-ubiquitinated proteins, inducing proteotoxic stress and ultimately leading to cancer cell apoptosis.[4][8] Additionally, the formation of the Cu(DDC)₂ complex can generate reactive oxygen species (ROS), further contributing to cellular damage and cell death.[4][9]
Troubleshooting Guides
Issue 1: Low drug loading and encapsulation efficiency in liposomal Cu(DDC)₂.
| Potential Cause | Recommended Solution |
| Precipitation of Cu(DDC)₂ outside the liposomes. | Synthesize Cu(DDC)₂ directly within the aqueous core of copper-containing liposomes. This can be achieved by loading liposomes with a copper salt (e.g., CuSO₄) and then adding the DDC ligand, which will diffuse across the lipid bilayer to form the complex inside.[3][10] |
| Suboptimal lipid composition. | Optimize the lipid composition of the liposomes. The inclusion of charged lipids or PEGylated lipids can influence the encapsulation efficiency. For instance, the addition of DSPE-PEG2000 has been shown to increase the encapsulation of Cu²⁺.[1] |
| Inefficient removal of unencapsulated drug. | Utilize effective purification methods such as size exclusion chromatography (e.g., Sephadex G-50) or dialysis to thoroughly remove any unencapsulated Cu(DDC)₂ and free copper.[11][12] |
Issue 2: Rapid plasma clearance and poor in vivo stability of the Cu(DDC)₂ formulation.
| Potential Cause | Recommended Solution |
| Dissociation of Cu(DDC)₂ from the liposomes. | Modify the lipid composition to improve drug retention. Liposomes composed of lipids with higher phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), can create a more rigid bilayer, potentially reducing drug leakage.[3] The inclusion of cholesterol can also modulate membrane fluidity and stability.[3] |
| Rapid uptake by the mononuclear phagocyte system (MPS). | Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the liposome (B1194612) formulation to create a "stealth" effect, which reduces MPS uptake and prolongs circulation time.[3][7] |
| In vitro stability assays not predictive of in vivo performance. | While in vitro stability tests in serum are useful, they may not fully replicate the complex in vivo environment.[2] It is crucial to perform pharmacokinetic studies in animal models to accurately assess the in vivo stability and circulation half-life of the formulation.[2][3] |
Issue 3: Inconsistent anti-tumor efficacy in preclinical models.
| Potential Cause | Recommended Solution |
| Insufficient accumulation of Cu(DDC)₂ at the tumor site. | Enhance tumor targeting by optimizing the size and surface characteristics of the nanoparticles. For liposomes, a size range of 80-120 nm is generally considered optimal for exploiting the EPR effect.[6] The use of PEGylated formulations can also improve tumor accumulation due to their longer circulation times.[3] |
| Variability in the tumor microenvironment. | The efficacy of Cu(DDC)₂ can be influenced by the redox state and copper availability within the tumor microenvironment.[13] Characterize the specific tumor model for these parameters to better understand and interpret the results. |
| Dosage and treatment schedule not optimized. | Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) of the formulation.[3] Experiment with different treatment schedules (e.g., frequency and duration of administration) to maximize the therapeutic index.[2] |
Data Presentation
Table 1: Characteristics of Different Liposomal Cu(DDC)₂ Formulations
| Formulation | Lipid Composition (molar ratio) | Mean Diameter (nm) | Encapsulation Efficiency (%) | In Vivo Model | Key Finding | Reference |
| LP-CuET | Not specified | ~100 | >80 | YUMM 1.7 subcutaneous mouse model | Preferential accumulation in tumors and induced cancer cell death in vivo.[6] | [6] |
| DSPC/Chol | DSPC/Cholesterol (55:45) | Not specified | Not specified | Rat F98 glioma model; Murine MV-4-11 model | Showed therapeutic effects but rapid elimination from plasma.[2][3] | [2][3] |
| DSPC/DSPE-PEG2000 | DSPC/DSPE-PEG2000 (95:5) | Not specified | Not specified | Murine MV-4-11 model | Enhanced plasma concentrations of Cu(DDC)₂ compared to DSPC/Chol formulation.[3] | [3] |
| Nano-liposomal CuET | Not specified | ~100 | >80% | Not specified | Colloidally stable with minimal drug release after six-month storage.[6] | [6] |
Table 2: In Vivo Performance of Different Cu(DDC)₂ Formulations
| Formulation | Animal Model | Dose | Plasma AUC(0-∞) | Tumor Growth Inhibition | Reference |
| DSPC/Chol liposomes | Murine MV-4-11 | Not specified | Not specified | 45% reduction in tumor burden compared to controls.[3] | [3] |
| DSPC/DSPE-PEG2000 liposomes | CD-1 mice | 15 mg/kg | 4.2-fold increase relative to DSPC/Cholesterol formulation.[3] | Comparable to DSPC/Cholesterol formulation at MTD.[3] | [3] |
| DQ-Lipo/Cu | Not specified | Not specified | Not specified | Promising inhibitory effects on cancer proliferation.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of Liposomal Cu(DDC)₂ by In-Liposome Synthesis
This protocol is adapted from methodologies described in the literature.[3][11][12]
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol at a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a copper salt solution (e.g., 300 mM CuSO₄, pH 3.5) at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
-
-
Vesicle Formation and Sizing:
-
Subject the resulting multilamellar vesicles (MLVs) to five cycles of freeze-thaw (liquid nitrogen and a 65°C water bath) to increase the trapped volume.
-
Extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder to form small unilamellar vesicles (SUVs).
-
-
Removal of Unencapsulated Copper:
-
Pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., sucrose (B13894) HEPES buffer, pH 7.4) to remove the unencapsulated copper salt.
-
-
Cu(DDC)₂ Synthesis:
-
Prepare a fresh solution of sodium dimethyldithiocarbamate (NaDDC).
-
Add the NaDDC solution to the copper-loaded liposome suspension and incubate at room temperature to allow for the formation of the Cu(DDC)₂ complex inside the liposomes. The formation of the complex can be confirmed by a color change and UV-Vis spectrophotometry (peak at ~435 nm).[2][3]
-
-
Final Purification:
-
Remove any unreacted DDC and byproducts by dialysis or another round of size-exclusion chromatography.
-
Protocol 2: In Vivo Stability Assessment by Pharmacokinetic Analysis
This protocol is a generalized procedure based on descriptions from cited literature.[2][3]
-
Animal Model:
-
Use appropriate animal models (e.g., CD-1 mice or tumor-bearing mice). All procedures should be approved by an institutional animal care and use committee.
-
-
Formulation Administration:
-
Administer the Cu(DDC)₂ formulation intravenously (e.g., via tail vein injection) at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection. Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Quantification of Cu(DDC)₂ and Lipids:
-
Extract Cu(DDC)₂ from the plasma using a suitable organic solvent. Analyze the concentration of Cu(DDC)₂ using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
To assess liposome clearance, a lipid marker (e.g., a radiolabeled lipid like ³H-cholesteryl hexadecyl ether) can be incorporated into the formulation and its concentration in plasma measured by scintillation counting.[2] Alternatively, total copper concentration in plasma can be determined by Atomic Absorption Spectroscopy (AAS) as a surrogate for the liposomal drug, after correcting for background copper levels.[11]
-
-
Data Analysis:
-
Plot the plasma concentration of Cu(DDC)₂ and the liposomal marker versus time.
-
Calculate pharmacokinetic parameters such as the area under the curve (AUC), circulation half-life (t₁/₂), and clearance using appropriate software.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of liposomal Cu(DDC)₂.
Caption: Proposed mechanism of action of Cu(DDC)₂ in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. umtm.cz [umtm.cz]
- 7. In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 10. Liposomal delivery of a disulfiram metabolite drives copper-mediated tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating Apoptosis Induction: A Comparative Guide to Copper Dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) as an apoptosis-inducing agent, benchmarked against established cytotoxic drugs: cisplatin (B142131) and doxorubicin (B1662922). The information presented herein is intended to facilitate an objective evaluation of Cu(DDC)₂'s performance, supported by experimental data and detailed protocols.
Mechanism of Action: Copper Dimethyldithiocarbamate
This compound (Cu(DDC)₂) is a metal-containing compound that has demonstrated potent anticancer activity. Its primary mechanism of action involves the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded or damaged proteins, triggering cellular stress and ultimately initiating the apoptotic cascade. Additionally, Cu(DDC)₂ has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), which further contributes to its apoptotic effects.
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of Cu(DDC)₂, cisplatin, and doxorubicin from various studies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary between studies. Therefore, this data should be interpreted as a general comparison of potency rather than a direct head-to-head analysis.
Table 1: Induction of Apoptosis (Annexin V/PI Staining)
| Compound | Cell Line | Concentration | Treatment Time (hours) | % Apoptotic Cells (Early + Late) |
| Cu(DDC)₂ | MDA-MB-231 (Breast Cancer) | 10 µM | 24 | ~95% |
| Cisplatin | DLD-1 (Colorectal Adenocarcinoma) | IC50 | 48 | Significantly lower than a novel benzimidazole (B57391) derivative[1] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Lower than Dox-CPP conjugates | - | Less effective than Dox-CPP conjugates[2] |
Table 2: Caspase-3 Activation
| Compound | Cell Line | Concentration | Treatment Time (hours) | Fold Increase in Caspase-3 Activity |
| Cu(DDC)₂ | MDA-MB-231 (Breast Cancer) | 1.4 µM | - | Activation confirmed[3] |
| Doxorubicin | C2C12 (Myoblasts) | - | 12 | 4.6-fold increase in ICAD cleavage fragment[4] |
| Doxorubicin Conjugate (GSH-DXR) | - | - | - | ~100-fold more than Doxorubicin |
Table 3: Regulation of Apoptotic Proteins (Bax/Bcl-2 Ratio)
| Compound | Cell Line | Treatment | Change in Bax/Bcl-2 Ratio |
| Cu(DDC)₂ | - | - | Induces apoptosis, suggesting a potential increase |
| Curcumin (CCM) | U87MG (Glioblastoma) | 25 µM & 50 µM (24h) | Increased by 121% and 249%, respectively[1] |
| Dexamethasone + STAT3 inhibitor | B16F10 (Melanoma) | 20 µM + 10 µM (36h) | Significant up-regulation of Bax/Bcl-2 ratio |
Experimental Protocols
Detailed methodologies for key apoptosis validation assays are provided below.
Annexin V/PI Staining for Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis in your target cells with the desired compound (e.g., Cu(DDC)₂) and include appropriate controls.
-
Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilize the samples with 0.25% Triton X-100 in PBS to allow entry of the labeling reagents.
-
-
Labeling:
-
Incubate the samples with a solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
-
Detection:
-
If a directly fluorescent dUTP was used, the signal can be visualized directly under a fluorescence microscope.
-
For indirectly labeled dUTPs (e.g., Br-dUTP), an additional step with a fluorescently labeled anti-BrdU antibody is required.
-
-
Analysis:
-
Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Image the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Caspase Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases, such as caspase-3, which are key mediators of apoptosis.
-
Cell Lysis:
-
Induce apoptosis in your cell population.
-
Lyse the cells using a chilled lysis buffer to release the cellular contents, including active caspases.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Enzymatic Reaction:
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric reporter molecule (e.g., p-nitroaniline, pNA).
-
Active caspase-3 in the lysate will cleave the substrate, releasing the pNA.
-
-
Detection:
-
Incubate the reaction at 37°C for 1-2 hours.
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
-
Western Blotting for Bax and Bcl-2
This technique is used to quantify the relative protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. The Bax/Bcl-2 ratio is calculated by normalizing the Bax and Bcl-2 band intensities to the loading control.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of Cu(DDC)₂-induced apoptosis.
Caption: Experimental workflows for apoptosis validation assays.
Caption: Logical flow for comparing apoptosis-inducing agents.
References
- 1. Comparative Evaluation of the Apoptosis Effect of a Benzimidazole-Based Compound and Cisplatin in DLD-1 and MDA-MB-231 Cell Lines | Euroasia Matematik, Mühendislik, Doğa ve Tıp Bilimleri Dergisi Medical Sciences [euroasiajournal.org]
- 2. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of etoposide-induced apoptosis by staurosporine in human tumor cells is associated with events downstream of DNA-protein complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of direct interaction between cisplatin and the caspase‐cleaved prostate apoptosis response‐4 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Copper Dimethyldithiocarbamate vs. Cisplatin: A Comparative Analysis of Cytotoxicity in Ovarian Cancer
An in-depth evaluation of two potent compounds reveals distinct mechanisms of action and cytotoxic efficacy against ovarian cancer cells. While cisplatin (B142131) has long been a cornerstone of ovarian cancer chemotherapy, the emergence of copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) presents a compelling alternative with a different therapeutic target.
This guide provides a comprehensive comparison of the cytotoxic effects of copper dimethyldithiocarbamate and cisplatin on ovarian cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.
At a Glance: Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Cu(DDC)₂ (via its precursor disulfiram (B1670777) in the presence of copper) and cisplatin in various ovarian cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions can influence IC50 values.
| Compound | Cell Line | IC50 (µM) | Noteworthy Observations |
| Disulfiram | SKOV-3 | 21.13 | - |
| Disulfiram | A2780 | 19 | - |
| Cisplatin | A2780 | 1.0 - 17 | Cisplatin-sensitive cell line. |
| Cisplatin | SKOV-3 | 10 - 11.5 | Intrinsically more resistant to cisplatin. |
| Cisplatin | OVCAR-3 | 54.3 | Known to be a cisplatin-refractory cell line.[1] |
Table 1: Comparative IC50 Values. Data compiled from multiple sources indicates the concentration of each compound required to inhibit the growth of 50% of the cancer cells.[2][3]
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of Cu(DDC)₂ and cisplatin stem from fundamentally different interactions within the cancer cell. Cisplatin primarily exerts its effect through DNA damage, while Cu(DDC)₂ targets the proteasome, a critical cellular machinery for protein degradation.
This compound: Targeting the Proteasome
This compound is a potent inhibitor of the 26S proteasome.[4] The proteasome is responsible for degrading ubiquitinated proteins, which plays a crucial role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, Cu(DDC)₂ leads to an accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).
Cisplatin: Inducing DNA Damage Response
Cisplatin readily enters cells and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This species then forms adducts with DNA, primarily with the N7 atoms of guanine (B1146940) and adenine (B156593) bases. These adducts create intra- and inter-strand crosslinks, which distort the DNA helix and block DNA replication and transcription. This damage triggers a complex DNA Damage Response (DDR) pathway, which, if the damage is too severe to be repaired, leads to the activation of apoptotic pathways.
Experimental Protocols
The following outlines a general methodology for determining the cytotoxicity of therapeutic compounds in ovarian cancer cell lines, based on common practices from the cited literature.
Cell Culture
Human ovarian cancer cell lines such as A2780, SKOV-3, and OVCAR-3 are cultured in RPMI-1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cu(DDC)₂ or cisplatin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]
-
Formazan (B1609692) Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound.
Conclusion
Both this compound and cisplatin demonstrate significant cytotoxicity against ovarian cancer cells, albeit through distinct mechanisms. Cisplatin's well-established role in inducing DNA damage has made it a standard of care, but resistance remains a major clinical challenge. The proteasome-inhibiting activity of Cu(DDC)₂ offers a promising alternative therapeutic strategy that may be effective in cisplatin-resistant tumors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential for combination therapies in the treatment of ovarian cancer.
References
- 1. Transcriptome profile of OVCAR3 cisplatin-resistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repositioning of disulfiram induces endometrioid epithelial ovarian cancer cell death via the both apoptosis and cuproptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper Dimethyldithiocarbamate and Disulfiram in Preclinical Cancer Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and its prodrug, disulfiram (B1670777), as potential anticancer agents. This analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and in vivo efficacy.
Disulfiram, an FDA-approved drug for the treatment of alcoholism, has gained significant attention for its anticancer properties, which are largely mediated by its metabolite, copper dimethyldithiocarbamate (Cu(DDC)₂), also known as CuET.[1][2] Disulfiram acts as a prodrug, rapidly metabolizing into diethyldithiocarbamate (B1195824) (DDC) in vivo. DDC then chelates with copper ions to form the active cytotoxic agent, Cu(DDC)₂.[3][4] This guide delves into a comparative analysis of directly administering the active complex, Cu(DDC)₂, versus the combination of disulfiram with copper supplementation (disulfiram/copper).
Performance and Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of Cu(DDC)₂ and disulfiram/copper has been evaluated in various cancer cell lines. A direct comparison in MCF7 breast cancer cells revealed that Cu(DDC)₂ exhibits a significantly lower IC50 value, indicating higher potency than the combination of disulfiram and copper chloride.[5]
| Compound/Combination | Cell Line | IC50 (72h exposure) | Reference |
| This compound (Cu(DDC)₂) | MCF7 (Breast Cancer) | 238.7 nM | [5] |
| Disulfiram + Copper Chloride (DSF/CuCl₂) | MCF7 (Breast Cancer) | 449 nM | [5] |
Table 1: Comparative in vitro cytotoxicity of Cu(DDC)₂ and Disulfiram/Copper.
While disulfiram/copper demonstrates a more rapid initial cytotoxic effect, attributed to the generation of reactive oxygen species (ROS) during the formation of Cu(DDC)₂, the pre-formed Cu(DDC)₂ complex shows more potent delayed cytotoxicity.[5][6] This suggests different windows of therapeutic activity and mechanisms of cell killing.
Mechanisms of Action: A Tale of Two Pathways
Both Cu(DDC)₂ and the disulfiram/copper combination converge on similar ultimate mechanisms of cell death, primarily through the induction of oxidative stress and inhibition of the proteasome system. However, the initial steps and kinetics of their actions differ.
Disulfiram/Copper: The primary mechanism of the disulfiram/copper combination involves the in situ formation of Cu(DDC)₂. This reaction itself generates a burst of reactive oxygen species (ROS), leading to rapid cellular damage and apoptosis.[6][7]
This compound (Cu(DDC)₂): As the stable, active metabolite, Cu(DDC)₂ exerts its anticancer effects through more defined intracellular targets. A key mechanism is the inhibition of the p97/VCP-NPL4 pathway. Cu(DDC)₂ binds to the NPL4 adaptor protein, causing it to aggregate and inhibit the function of the p97 segregase.[2][8][9] This leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[1][10]
Pharmacokinetics and Stability: A Key Differentiator
A significant challenge in the clinical application of disulfiram for cancer therapy is its poor stability and rapid metabolism.[2][4] Disulfiram has a very short half-life in the bloodstream, estimated to be around 2-4 minutes.[4] This rapid degradation can limit the formation of therapeutically relevant concentrations of Cu(DDC)₂ within tumor tissues.[2]
In contrast, the pre-formed Cu(DDC)₂ complex is a more stable chemical with a reported half-life in serum of over four hours.[5][6] This enhanced stability suggests that direct administration of Cu(DDC)₂, potentially through advanced drug delivery systems like nanoparticles, could lead to improved bioavailability and therapeutic efficacy.[1]
| Parameter | Disulfiram | This compound (Cu(DDC)₂) | Reference |
| In vivo Stability | Low, rapid metabolism | High | [2][4][5][6] |
| Plasma Half-life | ~2-4 minutes | > 4 hours | [4][5][6] |
Table 2: Comparative Pharmacokinetic and Stability Profile.
In Vivo Efficacy
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of Cu(DDC)₂ (in DMSO) and a combination of Disulfiram (in DMSO) and CuCl₂ (in H₂O) at a 1:1 molar ratio in culture medium.[5]
-
Incubation: Replace the culture medium with the drug-containing medium and incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[14]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Cu(DDC)₂ or disulfiram/copper for the desired time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 5 µM CellROX® Green or 10 µM DCFH-DA, for 30 minutes at 37°C.[15]
-
Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence microscope.[15][16]
Proteasome Activity Assay
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them in a suitable buffer to obtain whole-cell extracts.
-
Substrate Incubation: In a 96-well black plate, incubate a specific amount of cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an assay buffer.
-
Fluorescence Measurement: After incubation at 37°C, measure the fluorescence generated from the cleavage of the substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: Proteasome activity is proportional to the fluorescence intensity and can be normalized to the total protein concentration in the lysate.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, disulfiram/copper, Cu(DDC)₂).[11]
-
Treatment Administration: Administer the treatments according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).[11][12]
-
Monitoring and Endpoint: Monitor tumor volume and the body weight of the mice regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[11][12]
Conclusion
The available evidence strongly suggests that this compound (Cu(DDC)₂) is the primary active metabolite responsible for the anticancer effects of disulfiram. In vitro data indicates that Cu(DDC)₂ is more potent than the combination of disulfiram and copper. Furthermore, the superior stability and longer half-life of Cu(DDC)₂ address a key limitation of disulfiram's clinical utility in oncology. While direct in vivo comparative efficacy data is still needed, the preclinical data collectively points towards the direct administration of Cu(DDC)₂, likely through nanoparticle-based delivery systems, as a more promising therapeutic strategy than the use of its prodrug, disulfiram. Further research focusing on head-to-head in vivo comparisons and clinical trials with stable formulations of Cu(DDC)₂ are warranted.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 5. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Disulfiram and Copper–Cysteamine Nanoparticles for an Enhanced Antitumor Effect on Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [ouci.dntb.gov.ua]
- 14. Comparative effects of disulfiram and diethyldithiocarbamate on cadmium distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
In Vivo Efficacy of Copper Dimethyldithiocarbamate vs. Temozolomide in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)) and the current standard-of-care chemotherapeutic agent, Temozolomide (B1682018) (TMZ), in preclinical glioblastoma (GBM) models. While direct head-to-head in vivo monotherapy comparisons are limited in published literature, this document synthesizes available data to offer insights into their respective mechanisms, experimental protocols, and therapeutic potential.
Executive Summary
Temozolomide (TMZ) is an oral alkylating agent that induces DNA damage in cancer cells and remains the frontline chemotherapeutic for glioblastoma. Its efficacy, however, is often limited by drug resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Copper dimethyldithiocarbamate (Cu(DDC)), the active metabolite of the FDA-approved drug disulfiram (B1670777) when combined with copper, has emerged as a potential anti-cancer agent. Its primary mechanism involves proteasome inhibition, which can lead to apoptosis and overcome TMZ resistance by promoting the degradation of MGMT. Preclinical studies have largely focused on Cu(DDC) as a sensitizing agent to enhance the effects of TMZ. Evidence for its efficacy as a standalone therapy in glioblastoma is less extensive, with some studies suggesting limited in vivo efficacy when used as a monotherapy.
Data Presentation: Quantitative Efficacy
The following tables summarize quantitative data from separate preclinical studies on the in vivo efficacy of Cu(DDC) and TMZ as monotherapies in glioblastoma models. It is critical to note that these results are not from direct comparative studies and experimental conditions vary, which may influence outcomes.
Table 1: In Vivo Efficacy of this compound (Cu(DDC)) Monotherapy in Glioblastoma Models
| Animal Model | Glioblastoma Cell Line | Treatment | Key Efficacy Outcome | Reference |
| Rat | F98 | Convection-enhanced delivery of Cu(DDC)₂ liposomes | 25% increase in median survival time compared to vehicle-treated animals | [1] |
| Murine Subcutaneous | MV-4-11 | Intravenous Cu(DDC)₂ liposomes | 45% reduction in tumor burden compared to controls | [1] |
Table 2: In Vivo Efficacy of Temozolomide (TMZ) Monotherapy in Glioblastoma Models
| Animal Model | Glioblastoma Cell Line | Treatment | Key Efficacy Outcomes | Reference(s) |
| Mice | U87-luc xenograft | TMZ (0.9 mg/kg, daily oral) | 92% tumor volume inhibition vs. vehicle at day 56 | [2] |
| Mice | GL261 orthotopic allograft | TMZ (10 mg/kg, 5 times a week, p.o.) | Significant reduction in tumor volume and prevention of mortality | [3][4] |
| Mice | KR158 | Convection-enhanced delivery of TMZ | Prolonged median survival | [5] |
| Mice | U87 xenografts | TMZ in combination with vehicle | Median survival of 41.75 ± 11.68 days | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo glioblastoma studies involving Cu(DDC) and TMZ.
This compound (Cu(DDC)) Protocol (Rat F98 Glioma Model)
This protocol is based on a study evaluating a liposomal formulation of Cu(DDC)₂ delivered via convection-enhanced delivery[1].
-
Animal Model: Female Fischer rats.
-
Tumor Cell Implantation: Intracranial implantation of F98 glioma cells.
-
Treatment Formulation: Cu(DDC)₂ synthesized within 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)/cholesterol liposomes.
-
Drug Administration: Convection-enhanced delivery (CED) directly to the tumor site. A 0.5 mg/mL solution of Cu(DDC)₂ was administered.
-
Efficacy Evaluation: Monitoring of animal survival. Median survival time was the primary endpoint.
Temozolomide (TMZ) Protocol (Mouse U87MG Xenograft Model)
This protocol is representative of studies assessing TMZ efficacy in a human glioblastoma xenograft model[2][3].
-
Animal Model: Immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Intracerebral injection of U87MG human glioblastoma cells, often engineered to express luciferase for bioluminescence imaging.
-
Treatment Formulation: Temozolomide formulated for oral gavage (p.o.).
-
Drug Administration: Daily oral administration of TMZ (e.g., 10 mg/kg) for a specified treatment period (e.g., 5 days a week).
-
Efficacy Evaluation:
-
Tumor Growth: Monitored via bioluminescence imaging to measure tumor volume.
-
Survival: Animals are monitored daily, and survival is recorded.
-
Toxicity: Body weight and general health are monitored as indicators of treatment-related toxicity.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for TMZ and Cu(DDC) in glioblastoma cells.
Caption: Temozolomide's mechanism of action and resistance.
Caption: this compound's mechanism of action.
Experimental Workflow
The diagram below outlines a general workflow for an in vivo efficacy study of a therapeutic agent in a glioblastoma xenograft model.
Caption: General workflow for in vivo glioblastoma efficacy studies.
Conclusion
Temozolomide remains the standard of care for glioblastoma, with a well-documented, albeit modest, in vivo efficacy. This compound shows promise, particularly in its ability to circumvent TMZ resistance by targeting MGMT for degradation. However, the available in vivo data for Cu(DDC) as a monotherapy is limited. A randomized clinical trial of disulfiram (the prodrug of DDC) and copper in combination with chemotherapy for recurrent glioblastoma did not demonstrate a survival benefit and was associated with increased toxicity[7][8]. Future preclinical research should include direct, head-to-head comparisons of Cu(DDC) and TMZ monotherapies in standardized glioblastoma models to more definitively ascertain their relative efficacies. Further investigation into optimizing the delivery and minimizing the toxicity of Cu(DDC) is also warranted.
References
- 1. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.10 Efficacy of Temozolomide and Aldoxorubicin combination in U87-luc glioblastoma xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Convection-enhanced delivery of temozolomide and whole cell tumor immunizations in GL261 and KR158 experimental mouse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma : A Randomized Clinical Trial [diva-portal.org]
A Comparative Guide to Proteasome Inhibition Assays: Cross-Validation of Copper Dimethyldithiocarbamate and Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteasome inhibitory effects of Copper dimethyldithiocarbamate (B2753861) against established inhibitors, MG132 and Bortezomib. The information presented herein is intended to assist researchers in selecting appropriate assays and inhibitors for their experimental needs.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses multiple catalytic activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention, particularly in oncology. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Copper-containing compounds, such as Copper dimethyldithiocarbamate, have emerged as a novel class of proteasome inhibitors. Their mechanism of action is thought to involve the interaction of copper ions with the proteasome's catalytic subunits. This guide cross-validates the inhibitory potential of this compound by comparing its performance in established proteasome inhibition assays with that of the well-characterized inhibitors MG132 and Bortezomib.
Quantitative Comparison of Proteasome Inhibitors
The following table summarizes the inhibitory concentrations of Copper (II) Chloride (as a proxy for copper-dithiocarbamate complexes), MG132, and Bortezomib against the proteasome. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence the direct comparability of the results.
| Inhibitor | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| Copper (II) Chloride | Purified 20S Proteasome | Cell-free chymotrypsin-like activity | Not Specified | IC50: 5.3 µM | [1] |
| MG132 | 26S Proteasome | Cell-free chymotrypsin-like activity | Not Specified | IC50: ~100 nM | [2] |
| Bortezomib | 26S Proteasome (β5 subunit) | Not Specified | Not Specified | Ki: 0.6 nM | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data for Copper (II) Chloride is presented as a reference for the inhibitory potential of copper ions on the proteasome.
Experimental Protocols
Detailed methodologies for commonly employed proteasome inhibition assays are provided below. These protocols can be adapted for the cross-validation of various inhibitors.
In-Cell Proteasome Chymotrypsin-Like Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome within intact cells using a cell-permeable fluorogenic substrate.
Materials:
-
Cultured cells of interest
-
This compound, MG132, Bortezomib
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound, MG132, or Bortezomib for the desired duration. Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Proteasome Activity Measurement:
-
Transfer the supernatant (cell lysate) to a new 96-well black plate.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation/emission of approximately 380/460 nm at various time points.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration of each lysate.
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
In-Gel Proteasome Activity Assay
This assay allows for the separation of different proteasome complexes by native gel electrophoresis and subsequent visualization of their chymotrypsin-like activity.[4][5]
Materials:
-
Cell or tissue lysates prepared under non-denaturing conditions
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT
-
Fluorogenic substrate: Suc-LLVY-AMC (20 µM in reaction buffer)
-
Imaging system with UV transilluminator
Procedure:
-
Native PAGE:
-
Separate total protein lysates (typically 20-50 µg) on a native polyacrylamide gel.
-
-
In-Gel Activity Staining:
-
After electrophoresis, incubate the gel in the reaction buffer containing Suc-LLVY-AMC for 30 minutes at 37°C in the dark.
-
-
Visualization:
-
Visualize the fluorescent bands corresponding to active proteasome complexes using a UV transilluminator and an appropriate imaging system. The intensity of the bands reflects the proteasome activity.
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow: In-Cell Proteasome Inhibition Assay
Caption: General workflow for an in-cell proteasome inhibition assay.
Logical Relationship: Cross-Validation of Proteasome Inhibitors
Caption: Logical workflow for the cross-validation of a novel proteasome inhibitor.
References
- 1. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper Dimethyldithiocarbamate and Other Dithiocarbamate Derivatives in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and other notable dithiocarbamate (B8719985) derivatives that have emerged as promising candidates in cancer therapy. Dithiocarbamates, a class of organosulfur compounds, and their metal complexes have garnered significant attention for their potent anticancer activities. This document aims to deliver an objective comparison of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in research and development.
Executive Summary
Dithiocarbamates exert their anticancer effects through various mechanisms, most notably through the chelation of metal ions, inhibition of the proteasome, and modulation of critical signaling pathways such as NF-κB. The therapeutic efficacy of these compounds is significantly influenced by the coordinated metal ion and the organic substituents on the dithiocarbamate ligand. This guide focuses on a comparative analysis of copper, zinc, organotin, and gold dithiocarbamate derivatives, providing a framework for understanding their structure-activity relationships and therapeutic potential.
Data Presentation: Comparative In Vitro Cytotoxicity
The anticancer potential of dithiocarbamate derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The following tables summarize the IC₅₀ values for Copper dimethyldithiocarbamate (Cu(DDC)₂) and other dithiocarbamate derivatives. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods.
Table 1: Comparative IC₅₀ Values of Dithiocarbamate Metal Complexes in Various Cancer Cell Lines
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Copper Complexes | |||
| Copper(II) bis(N,N-diethyldithiocarbamate) (Cu(DDC)₂) | MDA-MB-231 (Breast) | ~0.1 | [1] |
| Copper(II) bis(N,N-diethyldithiocarbamate) (Cu(DDC)₂) | U2OS (Osteosarcoma) | 2.37 | |
| Copper(II) pyrrolidine (B122466) dithiocarbamate (Cu(PDTC)₂) | BE(2)C (Neuroblastoma) | 8.0 | |
| Zinc Complexes | |||
| Zinc(II) bis(N,N-diethyldithiocarbamate) | MDA-MB-231 (Breast) | >10 | |
| Organotin(IV) Complexes | |||
| Triphenyltin(IV) diethyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.67 - 0.94 | [2] |
| Diphenyltin(IV) diethyldithiocarbamate | Jurkat E6.1 (Leukemia) | 1.05 - 1.45 | [2] |
| Gold(III) Complexes | |||
| Au(DMDT)Br₂ (DMDT = N,N-dimethyldithiocarbamate) | Various Human Tumor Cell Lines | Potency 1-4 fold > Cisplatin | [3] |
| Platinum Group Metal Complexes | |||
| [Pt(S₂CNEt₂)Cl(PPh₃)] | Various Cancer Cell Lines | Varies | [4] |
Table 2: In Vivo Antitumor Efficacy of Selected Dithiocarbamate Derivatives
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Diethyldithiocarbamate (DDC) | Mouse Skin | Skin Papillomas | Significantly inhibited TPA-induced tumor promotion. | |
| Pyrrolidine Dithiocarbamate (PDTC) | Rat Tongue | Tongue Cancer | Significant reduction in tumor size at 600 mg/kg/day. | |
| Dipyridylhydrazone dithiocarbamate (DpdtC) | Mouse Xenograft | Esophageal Cancer | Significantly decreased tumor growth in a dose-dependent manner. | |
| Ni(II), Cu(II), and Zn(II) dithiocarbamate complexes | Murine DL tumor model | Lymphoma | Complex 1c (a Cu(II) complex) significantly reduced tumor growth and prolonged survival. | [5] |
Core Mechanisms of Action
Dithiocarbamate derivatives exhibit multifaceted mechanisms of action, which are often dependent on the central metal ion.
-
Proteasome Inhibition: Many dithiocarbamate-metal complexes, particularly those with copper, are potent inhibitors of the 26S proteasome.[6] This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a key target of dithiocarbamates. By inhibiting NF-κB, these compounds can suppress tumor growth and promote apoptosis.
-
Induction of Oxidative Stress: Some dithiocarbamate complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
-
Enzyme Inhibition: Dithiocarbamates are known to inhibit various enzymes, including catalase and aldehyde dehydrogenase, which can contribute to their anticancer effects.[7]
Mandatory Visualizations
Signaling Pathway: Dithiocarbamate-Mediated Inhibition of the NF-κB Pathway
Caption: Dithiocarbamate complexes inhibit the NF-κB signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: A typical workflow for assessing the in vitro cytotoxicity of dithiocarbamates.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of metal-containing dithiocarbamate derivatives.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Dithiocarbamate derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dithiocarbamate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software.
Methodological Considerations for Metal Complexes:
-
Some metal complexes can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to run a control without cells to check for any direct reduction of MTT by the compounds.
-
The stability of the metal complexes in the culture medium should be considered, as degradation could affect the results.
Proteasome Activity Assay
This protocol outlines the measurement of the chymotrypsin-like activity of the 26S proteasome in cell lysates.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with the dithiocarbamate derivatives for the desired time. Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Add assay buffer to a final volume of 100 µL. Include a blank (lysis buffer only) and a positive control (untreated lysate). To determine proteasome-specific activity, include wells with lysate and a proteasome inhibitor.
-
Substrate Addition: Add the fluorogenic proteasome substrate to each well to a final concentration of 20-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of AMC release (increase in fluorescence over time). Normalize the proteasome activity to the protein concentration. Compare the activity in treated samples to the untreated control.
Methodological Considerations:
-
The stability of the dithiocarbamate complexes in the lysis and assay buffers should be evaluated.
-
Some dithiocarbamate derivatives might have intrinsic fluorescence, so a control with the compound but without the substrate should be included.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the dithiocarbamate derivatives at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Methodological Considerations for Metal-Based Drugs:
-
Ensure that the metal complexes do not interfere with the fluorescence of FITC or PI. This can be checked by running controls with the compounds alone.
-
The binding of Annexin V is calcium-dependent, so ensure the binding buffer contains adequate calcium and is free of chelating agents that might interact with the metal complexes.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with diverse mechanisms of action. This guide provides a comparative overview of their performance, highlighting the superior cytotoxicity often observed with copper complexes. The provided experimental protocols and visualizations are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these compounds. The variability in reported data underscores the need for standardized testing protocols to enable more direct and accurate comparisons across different dithiocarbamate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Lethal Pathways of Copper Dimethyldithiocarbamate: A Comparative Guide to Cell Death Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cell death pathways induced by Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂). We present supporting experimental data and detailed methodologies to validate these pathways, offering a comprehensive resource for investigating the anticancer potential of this compound.
Copper dimethyldithiocarbamate, a complex formed by copper and the dithiocarbamate (B8719985) ligand, has demonstrated potent cytotoxic effects in various cancer cell lines. Its mechanism of action is multifaceted, primarily revolving around the induction of programmed cell death. This guide delves into the principal cell death pathways triggered by Cu(DDC)₂, with a focus on proteasome inhibition-mediated apoptosis and the potential involvement of other mechanisms like ferroptosis. We provide a comparative analysis with alternative cell death inducers and detail the experimental protocols required for validation.
Comparative Analysis of Cu(DDC)₂-Induced Cell Death Mechanisms
The primary mechanism of Cu(DDC)₂-induced cell death involves the inhibition of the ubiquitin-proteasome system. The dithiocarbamate component acts as a copper ionophore, facilitating the transport of copper into cancer cells.[1][2][3] This intracellular accumulation of a copper-dithiocarbamate complex potently inhibits the chymotrypsin-like activity of the 20S proteasome.[1][4][5][6] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and ultimately leading to apoptosis.[4][7]
Apoptosis, or programmed cell death, is a key outcome of proteasome inhibition by Cu(DDC)₂.[5][6][8][9] This is characterized by a cascade of events including the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and externalization of phosphatidylserine (B164497) on the cell surface.[8][10]
While apoptosis via proteasome inhibition is the most well-documented pathway, evidence also suggests the involvement of reactive oxygen species (ROS) in Cu(DDC)₂-induced cytotoxicity.[11] The generation of ROS can contribute to cellular damage and trigger different cell death modalities. Depending on the dosage, dithiocarbamates have been shown to induce both apoptosis and necrosis.[12] Furthermore, the role of copper in inducing a distinct form of regulated cell death, termed cuproptosis, which is linked to mitochondrial respiration, has been recently highlighted and warrants investigation in the context of Cu(DDC)₂.[13][14] Another iron-dependent form of programmed cell death characterized by lipid peroxidation, known as ferroptosis, is also a potential pathway that could be induced by metal-based compounds and the associated oxidative stress.[15][16][17][18][19]
| Cell Death Pathway | Key Features | Key Validation Assays |
| Proteasome Inhibition | Accumulation of ubiquitinated proteins, inhibition of chymotrypsin-like activity. | Proteasome Activity Assay, Western Blot for Ubiquitinated Proteins. |
| Apoptosis | Caspase activation, PARP cleavage, phosphatidylserine externalization, DNA fragmentation. | Annexin V/PI Staining, Western Blot for Cleaved Caspases and PARP, TUNEL Assay. |
| Ferroptosis | Iron-dependent lipid peroxidation, depletion of glutathione. | Lipid ROS Assay (e.g., C11-BODIPY staining), Measurement of Malondialdehyde (MDA), Western Blot for Ferroptosis Markers (e.g., GPX4, ACSL4). |
| Necrosis | Plasma membrane rupture, release of intracellular contents. | Propidium Iodide (PI) Staining, LDH Assay. |
| Cuproptosis | Copper-dependent cell death targeting lipoylated TCA cycle proteins. | Measurement of intracellular copper levels, analysis of mitochondrial respiration. |
Experimental Protocols for Pathway Validation
Accurate validation of the cell death pathways induced by Cu(DDC)₂ relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is a primary target of Cu(DDC)₂.[20][21][22][23][24]
-
Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by active proteasomes releases a fluorescent molecule (AMC), which can be quantified.
-
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with varying concentrations of Cu(DDC)₂ and appropriate controls (e.g., vehicle, known proteasome inhibitor like MG-132).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to the proteasome activity.
-
Normalize the activity to the protein concentration.
-
Compare the activity in Cu(DDC)₂-treated samples to the controls.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27][28][29]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with Cu(DDC)₂ and controls for the desired time.
-
Cell Harvesting: Gently harvest both adherent and suspension cells to maintain membrane integrity.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark.
-
Add PI to the cell suspension just before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.[10][30][31][32]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the full-length and cleaved forms of apoptotic proteins like caspases and PARP.
-
Procedure:
-
Protein Extraction: Prepare protein lysates from cells treated with Cu(DDC)₂ and controls.
-
SDS-PAGE and Transfer:
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: The appearance of cleaved forms of caspase-3 and PARP in treated cells indicates apoptosis induction.
-
Lipid ROS Assay for Ferroptosis
This assay detects the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[15][16][33]
-
Principle: Fluorescent probes that are sensitive to lipid peroxidation, such as C11-BODIPY 581/591, are used. In the presence of lipid ROS, the fluorescence of the probe shifts, which can be measured by flow cytometry or fluorescence microscopy.
-
Procedure:
-
Cell Treatment: Treat cells with Cu(DDC)₂ and controls (e.g., a known ferroptosis inducer like erastin (B1684096) or RSL3, and a ferroptosis inhibitor like ferrostatin-1).
-
Staining:
-
Load the cells with the C11-BODIPY probe and incubate.
-
-
Analysis:
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of Cu(DDC)₂-induced apoptosis.
Caption: Experimental workflow for apoptosis validation.
Caption: Interplay of Cu(DDC)₂-induced cell death pathways.
Alternative Metal-Based Compounds and Future Directions
While Cu(DDC)₂ is a potent inducer of cell death, other metal-based compounds also exhibit significant anticancer activity through various mechanisms.[34][35][36][37] For instance, cisplatin (B142131) and its analogs primarily induce apoptosis by forming DNA adducts.[36] Some ruthenium and gold complexes are known to induce cell death through mitochondrial dysfunction and oxidative stress.[35] Auranofin, a gold-containing compound, is a known inhibitor of thioredoxin reductase, leading to ROS-mediated apoptosis. The study of these alternative compounds can provide valuable comparative insights into the unique mechanisms of Cu(DDC)₂.
Future research should aim to further dissect the complex interplay between proteasome inhibition, ROS generation, and the potential induction of non-apoptotic cell death pathways like ferroptosis and cuproptosis by Cu(DDC)₂. Understanding the full spectrum of its cytotoxic mechanisms will be crucial for the rational design of novel cancer therapies based on this promising compound.
References
- 1. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of key genes participating in copper-diethyldithiocarbamate-related cell death process and predicting the development of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper induces cell death by targeting lipoylated TCA cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navigating Transition Metal‐Dependent Cell Death: Mechanisms, Crosstalk, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Ferroptosis by Immunohistochemistry and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disulfiram/Copper Induce Ferroptosis in Triple-Negative Breast Cancer Cell Line MDA-MB-231 [ouci.dntb.gov.ua]
- 20. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 28. bosterbio.com [bosterbio.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Metallomics insights into the programmed cell death induced by metal-based anticancer compounds - Metallomics (RSC Publishing) [pubs.rsc.org]
- 35. Metal-based anticancer agents as immunogenic cell death inducers: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Metal-based molecules in the treatment of cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 37. New anti-cancer explorations based on metal ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibitors: Bortezomib vs. Copper Dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent proteasome inhibitors, Bortezomib and Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)), also referred to as Copper (II) diethyldithiocarbamate (B1195824) (CuET). By examining their mechanisms of action, experimental performance data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their research and drug development endeavors.
Executive Summary
Bortezomib, a dipeptide boronic acid, is an FDA-approved first-in-class proteasome inhibitor for treating multiple myeloma and mantle cell lymphoma.[1][2] It functions as a reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core.[3][4] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.[3][5]
Copper dimethyldithiocarbamate (Cu(DDC)) has emerged as a potent anticancer agent with a distinct mechanism of proteasome inhibition.[6][7] Unlike Bortezomib, evidence suggests that Cu(DDC) may target the 19S regulatory particle of the proteasome, potentially by inhibiting the JAMM domain of the POH1 subunit.[8][9] This differential targeting could offer advantages in overcoming resistance mechanisms associated with 20S proteasome inhibitors.[8] The active anticancer agent is a complex formed between copper and diethyldithiocarbamate (DDC), a metabolite of the approved drug Disulfiram.[6][10]
Mechanism of Action
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, making it an attractive target for cancer therapy. Both Bortezomib and Cu(DDC) disrupt this pathway, but through different interactions with the proteasome complex.
Bortezomib directly and reversibly binds to the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome.[3][4] This binding specifically inhibits the chymotrypsin-like activity, which is crucial for the degradation of many regulatory proteins.[3][5] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities.[4][5]
This compound (Cu(DDC)) is believed to inhibit the proteasome through a mechanism distinct from Bortezomib.[7][8] Studies suggest that metal-dithiocarbamate complexes, including Cu(DDC), are more active against the cellular 26S proteasome than the purified 20S core particle.[8] This has led to the hypothesis that Cu(DDC) may inhibit the deubiquitinating activity located on the 19S regulatory particle, possibly by targeting the JAMM (Jab1/MPN domain-associated metalloisopeptidase) domain.[8][9]
Quantitative Performance Data
Direct head-to-head comparative studies of Bortezomib and Cu(DDC) under identical experimental conditions are limited in publicly available literature. The following tables summarize reported efficacy data from various in vitro studies. It is important to consider that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Table 1: In Vitro Efficacy of Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Assay | IC50 (nM) | Reference |
| RPMI-8226 | Proliferation | 3-20 | [1] |
| MM.1S | Proliferation | 7 | [11] |
| U266 | Proliferation | 10 | [11] |
| Myeloma Cell Lines (Median) | Proteasome Inhibition (Chymotrypsin-like) | ~5 | [12] |
Table 2: In Vitro Efficacy of Copper Dithiocarbamate Complexes
| Compound/Complex | Cell Line | Assay | IC50 (nM) | Reference |
| Diethyldithiocarbamate-Copper (CuET) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~100 | [13] |
| Disulfiram/Copper (1µM) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~151.9 | [13] |
| Ditiocarb (DTC) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | >1000 | [13] |
Note: Ditiocarb (DTC) is the ligand alone and shows significantly lower cytotoxicity compared to the copper complex (CuET).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of proteasome inhibitors.
Proteasome Activity Assay (Chymotrypsin-Like)
This protocol is adapted from established methods for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[3][14][15][16][17]
Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), by the chymotrypsin-like activity of the proteasome. Cleavage releases the fluorescent AMC molecule, which can be quantified.
Materials:
-
Cells or purified 20S/26S proteasome
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Proteasome inhibitor (Bortezomib or Cu(DDC))
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 20-50 µg of total protein from the cell lysate to each well.
-
Adjust the volume to 50 µL with assay buffer.
-
For inhibitor-treated samples, add the desired concentration of Bortezomib or Cu(DDC) and incubate for 15 minutes at 37°C. Prepare parallel wells with vehicle control (e.g., DMSO).
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of 2x Suc-LLVY-AMC substrate solution to each well (final concentration of 100 µM is a common starting point).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for both inhibitor-treated and untreated samples.
-
The specific chymotrypsin-like activity is the difference between the rates of the untreated and inhibitor-treated samples.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate absorbance reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Treat cells with various concentrations of Bortezomib or Cu(DDC) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100-200 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the background absorbance from the 570 nm readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Off-Target Effects and Considerations
Bortezomib: A significant dose-limiting toxicity of Bortezomib is peripheral neuropathy.[6][22][23][24] This neurotoxicity is thought to be, at least in part, due to off-target effects, as some studies suggest it is independent of proteasome inhibition.[9] Bortezomib has been shown to inhibit other serine proteases, which may contribute to its side-effect profile.[9][25]
This compound: The therapeutic application of Cu(DDC) is challenged by its poor water solubility.[10][26] For in vitro and in vivo studies, formulation strategies such as the use of liposomes or nanoparticles are often necessary to improve its delivery and bioavailability.[5][10][26][27] The anticancer activity is dependent on the formation of the copper complex; DDC alone is significantly less potent.[13]
Conclusion
Bortezomib and this compound represent two distinct classes of proteasome inhibitors with different mechanisms of action. Bortezomib is a well-established, reversible inhibitor of the 20S proteasome's chymotrypsin-like activity. In contrast, Cu(DDC) appears to target the 19S regulatory particle, offering a potentially novel approach to proteasome inhibition that may circumvent some resistance mechanisms.
The choice between these inhibitors will depend on the specific research question. Bortezomib serves as a benchmark for 20S proteasome inhibition, while Cu(DDC) provides an opportunity to explore the therapeutic potential of targeting the 19S subunit. Further head-to-head comparative studies are warranted to fully elucidate their relative potency, selectivity, and therapeutic windows in various cancer models. The detailed protocols provided in this guide offer a foundation for conducting such comparative experiments.
References
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nanoformulated diethyldithiocarbamate complexes with biosynthesized or green chemosynthesized copper oxide nanoparticles: An in vitro comparative anticancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a novel proteasome inhibitor BU-32 on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death | PLOS One [journals.plos.org]
- 15. Activation of Chymotrypsin-Like Activity of the Proteasome during Ischemia Induces Myocardial Dysfunction and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome activity assay [bio-protocol.org]
- 17. Proteasome activity assay [bio-protocol.org]
- 18. biotium.com [biotium.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Overview of Bortezomib-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bortezomib-induced peripheral neurotoxicity: still far from a painless gain | Haematologica [haematologica.org]
- 25. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. umtm.cz [umtm.cz]
A Comparative Analysis of Copper Dimethyldithiocarbamate and Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and the conventional chemotherapeutic agent, doxorubicin (B1662922), in the context of breast cancer treatment models. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Introduction
Doxorubicin has long been a cornerstone of chemotherapy regimens for breast cancer. Its potent cytotoxic effects are well-documented, primarily acting through DNA intercalation and inhibition of topoisomerase II, which ultimately leads to cancer cell death. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.
Copper dimethyldithiocarbamate (Cu(DDC)₂), the active metabolite of the approved anti-alcoholism drug disulfiram (B1670777) when complexed with copper, has emerged as a promising anticancer agent. Its distinct mechanism of action, centered on proteasome inhibition, offers a potential therapeutic avenue, particularly in doxorubicin-resistant breast cancers. This guide aims to provide a side-by-side comparison of these two compounds to aid researchers in the evaluation of their potential roles in breast cancer therapy.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and doxorubicin in various breast cancer cell lines. It is important to note that the IC₅₀ values are sourced from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound (Cu(DDC)₂) in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC₅₀ of Cu(DDC)₂ (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.2387 | [1] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | < 0.2 (as DDC-Cu) | [2] |
| MDA-MB-231PAC10 (Paclitaxel-resistant) | Triple-Negative (ER-, PR-, HER2-) | < 0.2 (as DDC-Cu) | [2] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC₅₀ of Doxorubicin (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.1 - 2.5 | |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.015 (48h) | |
| BT-20 | Triple-Negative (ER-, PR-, HER2-) | 0.310 (72h) | [3] |
Mechanisms of Action
The fundamental difference in the anticancer activity of Cu(DDC)₂ and doxorubicin lies in their primary cellular targets and downstream signaling pathways.
This compound (Cu(DDC)₂): The primary mechanism of Cu(DDC)₂ is the inhibition of the 26S proteasome, a critical cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis. Additionally, Cu(DDC)₂ can generate reactive oxygen species (ROS) and inhibit the NF-κB signaling pathway, further contributing to its anticancer effects. A key advantage of Cu(DDC)₂ is its efficacy in chemoresistant cell lines, as its mechanism is not dependent on the pathways that confer resistance to DNA-damaging agents like doxorubicin.
Doxorubicin: Doxorubicin exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA double-strand breaks. This DNA damage response activates p53 and triggers both the intrinsic and extrinsic apoptotic pathways. The generation of reactive oxygen species (ROS) also plays a significant role in doxorubicin-induced cell death and is a major contributor to its cardiotoxic side effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanisms of action of this compound and doxorubicin.
Caption: Doxorubicin's apoptotic signaling pathway.
Caption: Cu(DDC)₂'s apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are generalized protocols for assays commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Experimental workflow for MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or doxorubicin for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 26S proteasome.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Proteasome Activity Measurement: Incubate a specific amount of protein lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) in a 96-well plate.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorometric plate reader.
-
Data Analysis: Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.
In Vivo Breast Cancer Models
While direct head-to-head in vivo comparative studies are limited, the available data suggests the potential of Cu(DDC)₂ in tumor growth inhibition, particularly in doxorubicin-resistant models.
Doxorubicin: In vivo studies in breast cancer xenograft models have demonstrated the tumor growth inhibitory effects of doxorubicin. However, dose-limiting toxicities, especially cardiotoxicity, are a significant concern.
This compound: Studies using Cu(DDC)₂ nanoparticles in xenograft models of drug-resistant cancer have shown significant antitumor efficacy.[4] For instance, in a paclitaxel-resistant triple-negative breast cancer model, which is also known to be cross-resistant to doxorubicin, Cu(DDC)₂ demonstrated the ability to overcome this resistance.[2] Another study showed that the combination of disulfiram/copper with docetaxel (B913) resulted in significantly more potent anti-tumor effects in a metastatic breast cancer mouse model.
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound and doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action. Doxorubicin, a well-established chemotherapeutic, is a potent DNA-damaging agent, but its efficacy is limited by toxicity and resistance. Cu(DDC)₂, with its primary mechanism of proteasome inhibition, shows significant promise, especially in overcoming doxorubicin resistance.
The data presented in this guide highlights the potential of Cu(DDC)₂ as a valuable therapeutic strategy in breast cancer. However, further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate its efficacy and safety profile relative to standard-of-care agents like doxorubicin. Such studies will be crucial in determining the future clinical development of this promising compound.
References
- 1. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures [mdpi.com]
- 4. Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Copper Dimethyldithiocarbamate in Biological Samples: LC-MS/MS vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of metal-containing compounds like Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides an objective comparison between the well-established spectrophotometric methods and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for the validation of Cu(DDC)₂. While direct comparative validation data for Cu(DDC)₂ via LC-MS/MS is not extensively published, this guide extrapolates the expected performance of LC-MS/MS based on established bioanalytical method validation guidelines and compares it with existing data for spectrophotometric determination.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method hinges on a balance of sensitivity, specificity, and the nature of the biological matrix. Below is a comparison of the typical performance characteristics of spectrophotometric methods for copper dithiocarbamate (B8719985) complexes and the expected performance of a validated LC-MS/MS method.
Table 1: Performance Characteristics of Spectrophotometric Methods for Copper-Dithiocarbamate Complex
| Parameter | Performance | Reference |
| Wavelength (λmax) | 435 - 440 nm | [1] |
| Linear Range | 0.02 - 12.0 µg/mL | [2] |
| Molar Absorptivity (ε) | 3.16 x 10⁵ L·mol⁻¹·cm⁻¹ | [2] |
| Limit of Detection (LOD) | 0.023 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.075 µg/mL | [2] |
| Optimal pH | 4.0 - 8.5 | [1] |
Table 2: Expected Performance Characteristics of a Validated LC-MS/MS Method for Cu(DDC)₂
| Parameter | Expected Performance | Reference |
| Linear Range | 0.1 - 100 ng/mL | [3][4] |
| Accuracy | 85-115% (100 ± 15%) of nominal concentration | [5][6] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [5][6] |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | [3] |
| Selectivity/Specificity | High (based on parent/product ion transitions) | [7] |
| Matrix Effect | To be assessed; typically within acceptable limits with appropriate sample cleanup |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible bioanalytical data.
Spectrophotometric Method Protocol
This method relies on the formation of a colored complex between copper and diethyldithiocarbamate (B1195824) (DDTC), which is then extracted and measured.
Reagents:
-
Standard Copper Solution (1000 mg/L): Dissolve 1.000 g of copper metal in a minimal amount of concentrated nitric acid, gently heat to dissolve, and then dilute to 1 liter with deionized water.[8]
-
Sodium Diethyldithiocarbamate (DDTC) Solution (0.1% w/v): Dissolve 0.1 g of sodium diethyldithiocarbamate in 100 mL of deionized water. This solution should be prepared fresh daily.[8]
-
Ammonium (B1175870) Citrate (B86180) Buffer (pH 8.5): Dissolve 50 g of citric acid in 200 mL of deionized water and adjust the pH to 8.5 with concentrated ammonium hydroxide.[8]
-
EDTA Solution (0.1 M): Dissolve 37.22 g of disodium (B8443419) EDTA in 1 liter of deionized water.[8]
-
Extraction Solvent: Chloroform (B151607) (CHCl₃) or Carbon Tetrachloride (CCl₄), analytical grade.[8]
Procedure:
-
Pipette an aliquot of the biological sample (e.g., plasma, urine digest) containing 1-50 µg of copper into a separatory funnel.
-
Add 5 mL of ammonium citrate buffer and 10 mL of EDTA solution to mask interfering ions. Mix well.[8]
-
Add 10 mL of the 0.1% DDTC solution and shake for 2 minutes to form the Cu(DDC)₂ complex.[8]
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the complex into the organic phase.[8]
-
Allow the layers to separate and collect the organic layer in a 25 mL volumetric flask.
-
Repeat the extraction with an additional 5 mL of chloroform and combine the extracts.[8]
-
Dilute the combined extracts to the 25 mL mark with chloroform.
-
Measure the absorbance of the solution at 436 nm against a reagent blank.[8]
Hypothetical LC-MS/MS Method Protocol
This protocol describes a typical approach for the quantification of a small molecule like Cu(DDC)₂ in a biological matrix such as plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Cu(DDC)₂).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Cu(DDC)₂: (Hypothetical) Precursor ion [M+H]⁺ → Product ion
-
Internal Standard: (Hypothetical) Precursor ion [M+H]⁺ → Product ion
-
-
Collision Energy: Optimized for each transition.
Visualizing the Workflows and Validation Logic
Diagrams provide a clear, high-level understanding of the processes involved in each analytical approach.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 3. cigb.edu.cu [cigb.edu.cu]
- 4. alliedacademies.org [alliedacademies.org]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Copper Dimethyldithiocarbamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Copper dimethyldithiocarbamate (B2753861), a substance that is fatal if inhaled and causes serious eye irritation, requires strict adherence to proper disposal protocols to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe disposal of copper dimethyldithiocarbamate in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use the appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification |
| Fatal if inhaled | Acute toxicity (inhalation:dust,mist) Category 2[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation Category 2A[1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment[2] |
| May cause mild skin irritation | -[1] |
| May be harmful if swallowed | -[1] |
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1][2] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal facility.[1][3] Do not dispose of this chemical into the sewer system or release it into the environment.[1][2]
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- The container should be kept tightly closed and stored in a well-ventilated, locked-up area.[1][2]
- Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling Solid Waste:
- For solid this compound powder or residue, carefully sweep or shovel the material into the designated waste container to avoid dust formation.[1]
- Do not breathe the dust.[1] All handling should be done in a well-ventilated area, preferably within a fume hood.[1]
3. Handling Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, filter paper, or absorbent pads used for spills, should be considered hazardous waste.
- Place all contaminated materials into the designated waste container.
- Contaminated clothing should be removed immediately and washed separately before reuse.[1]
4. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.[1]
- Wearing the appropriate PPE, contain the spill using dikes or absorbents to prevent it from entering sewers or waterways.[1]
- Sweep or shovel the spilled material into an appropriate container for disposal.[1]
5. Arranging for Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
- Provide them with the full chemical name and any other relevant information from the safety data sheet (SDS).
6. Packaging for Transport:
- Follow all institutional and local regulations for packaging hazardous waste for transport. This may include using specific types of containers and labels.
- Ensure the waste container is securely closed and properly labeled with the contents and associated hazards.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Copper dimethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Copper dimethyldithiocarbamate (B2753861), ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Copper dimethyldithiocarbamate is a hazardous chemical that requires stringent safety measures to prevent exposure. It is fatal if inhaled, causes serious eye irritation, and may cause mild skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2]
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] Use of a fume hood with exhaust ventilation is recommended.[1] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[1] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Eyes/Face | Safety glasses with side-shields or goggles, face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Body | Protective clothing | Wear suitable protective clothing to prevent skin contact.[2] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In case of inadequate ventilation, wear respiratory protection.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure or release.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Store apart from foodstuff containers.[2]
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is critical to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[2]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
Visual Workflow for Safe Handling and Disposal
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Step-by-step process for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
